molecular formula C7H6BrFO2 B1380867 6-Bromo-2-fluoro-3-methoxyphenol CAS No. 1784923-61-0

6-Bromo-2-fluoro-3-methoxyphenol

Cat. No.: B1380867
CAS No.: 1784923-61-0
M. Wt: 221.02 g/mol
InChI Key: JOYVCFSGWIFGOC-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxyphenol is a useful research compound. Its molecular formula is C7H6BrFO2 and its molecular weight is 221.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYVCFSGWIFGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784923-61-0
Record name 4-Bromo-2-fluoro-3-hydroxyanisole
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the physical properties of 6-Bromo-2-fluoro-3-methoxyphenol. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related analogs, predictive models based on established chemical principles, and standardized analytical methodologies. The guide is intended to provide researchers and drug development professionals with a robust framework for understanding and utilizing this compound.

Introduction and Molecular Structure

This compound is a substituted aromatic compound with the molecular formula C₇H₆BrFO₂. Its structure, featuring a phenol core with bromo, fluoro, and methoxy substituents, makes it a potentially valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its physicochemical properties, including reactivity, solubility, and interactions with biological targets.

It is crucial to recognize that the physical properties of substituted phenols are highly sensitive to the specific isomeric arrangement of the substituents. Direct experimental data for the this compound isomer is not extensively reported in publicly accessible literature. Therefore, this guide will leverage data from closely related isomers and foundational principles of physical organic chemistry to provide reliable estimations and a comparative context.

Below is a diagram illustrating the isomeric landscape of bromo-fluoro-methoxyphenols, highlighting the specific structure of interest.

Caption: Isomeric relationship of this compound to its core structure and other isomers.

Core Physicochemical Properties

This section details the fundamental physical properties of this compound. Where direct experimental data is unavailable, values are predicted based on data from analogous compounds.

PropertyValueSource/Basis
Molecular Formula C₇H₆BrFO₂-
Molecular Weight 221.02 g/mol Calculated
CAS Number Not readily available for this specific isomer.-
Appearance Predicted to be a white to off-white crystalline solid.Based on similar substituted phenols.
Melting and Boiling Points

The melting and boiling points are critical indicators of purity and are dictated by the strength of intermolecular forces. For this compound, these forces include hydrogen bonding from the hydroxyl group, dipole-dipole interactions from the C-F, C-Br, and C-O bonds, and van der Waals forces.

While the exact melting and boiling points are not experimentally documented, a comparative analysis with related compounds allows for a reasonable estimation.

CompoundMelting Point (°C)Boiling Point (°C)
This compound Estimated: 55-65 Estimated: >200 at atm. pressure
2-Bromo-6-chloro-3-methoxyphenol50 - 52~204.6
2-Bromo-6-methoxyphenol-146°C / 4mmHg
4-Fluoro-2-methoxyphenol-94-95°C / 16 Torr
6-Bromo-2-hydroxy-3-methoxybenzaldehyde102-105-

The presence of intermolecular hydrogen bonding in phenols typically leads to higher melting and boiling points compared to non-hydroxylated analogues.[1] The additional polar substituents (Br, F, OCH₃) further increase these values through dipole-dipole interactions.

Solubility Profile

The solubility of a compound is paramount in drug development for formulation and in research for reaction and purification solvent selection. The "like dissolves like" principle is a useful guide.[2] this compound has both polar (OH, F, OCH₃) and non-polar (aromatic ring, Br) characteristics.

SolventPredicted SolubilityRationale
Water Slightly solubleThe hydroxyl group can form hydrogen bonds with water, but the large, hydrophobic aryl group limits solubility.[3] The presence of other polar groups may slightly enhance this.
Aqueous Base (e.g., NaOH) SolubleAs a phenol, it is acidic and will be deprotonated by a base to form a more polar and water-soluble phenoxide salt.
Aqueous Acid (e.g., HCl) InsolubleThe compound is not basic and will not be protonated.
Methanol, Ethanol SolubleThese polar protic solvents can act as both hydrogen bond donors and acceptors.
Acetone, Ethyl Acetate SolubleThese polar aprotic solvents can accept hydrogen bonds and have suitable polarity.
Dichloromethane, Chloroform SolubleThe compound has significant non-polar character, making it soluble in these solvents.
Hexanes, Toluene Sparingly to moderately solubleSolubility will depend on the balance of polar and non-polar characteristics.
Acidity (pKa)

The acidity of the phenolic proton is a key chemical property, influencing its reactivity and solubility in basic solutions. The pKa is modulated by the electronic effects of the substituents on the aromatic ring.[4]

  • Electron-withdrawing groups (EWGs) like halogens (Br, F) and, to a lesser extent, the methoxy group's inductive effect, stabilize the resulting phenoxide anion, thereby increasing acidity (lowering the pKa).[5]

  • Electron-donating groups (EDGs) , such as the resonance effect of the methoxy group, can destabilize the phenoxide anion, decreasing acidity (increasing the pKa).

For this compound:

  • Fluorine (at C2): Strongly electron-withdrawing by induction.

  • Bromine (at C6): Electron-withdrawing by induction, weakly deactivating by resonance.

  • Methoxy (at C3): Electron-withdrawing by induction, but electron-donating by resonance. Its meta position to the hydroxyl group means its resonance effect is minimized.

Predicted pKa: Given the presence of two inductively withdrawing halogens, the pKa of this compound is expected to be lower (more acidic) than that of phenol (pKa ≈ 10). A reasonable estimate would be in the range of 7.5 - 8.5 .

Spectroscopic Profile

The spectroscopic data provides a fingerprint for the molecule, crucial for its identification and structural elucidation. The following are predicted spectra based on the known effects of the substituents.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (2H): Expected to appear in the range of δ 6.5-7.5 ppm. The electronic environment created by the substituents will lead to two distinct signals, likely doublets due to ortho coupling.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.

  • Hydroxyl Proton (1H): A broad singlet, with a chemical shift that can vary (δ 5-9 ppm) depending on concentration and solvent due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy (Predicted)

The spectrum will show 7 distinct signals for the 7 carbon atoms.

  • C-OH (ipso-carbon): Deshielded, expected around δ 145-155 ppm.[6]

  • C-F: A large C-F coupling constant is expected. The chemical shift will be significantly influenced by the fluorine atom, likely in the range of δ 150-160 ppm.

  • C-OCH₃: Expected around δ 140-150 ppm.

  • C-Br: Expected around δ 110-120 ppm.

  • Aromatic C-H carbons: Expected in the range of δ 100-130 ppm.

  • Methoxy Carbon: Expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)VibrationExpected Appearance
3200-3600O-H stretchBroad, strong
3000-3100Aromatic C-H stretchMedium, sharp
~1600, ~1500Aromatic C=C stretchMedium to strong
~1220C-O stretch (phenolic)Strong
1000-1100C-F stretchStrong
500-600C-Br stretchMedium to strong

The broadness of the O-H stretch is a classic indicator of hydrogen bonding in phenols.[7][8]

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly a 1:1 natural abundance.[9] Therefore, there will be a peak at m/z 220 (for C₇H₆⁷⁹BrFO₂) and an equally intense peak at m/z 222 (for C₇H₆⁸¹BrFO₂).

  • Fragmentation: Common fragmentation pathways for phenols include the loss of CO and the halogen atoms. The loss of a bromine atom ([M-Br]⁺) would be a significant fragmentation pathway.

Standardized Experimental Protocols

The following are detailed, self-validating protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method provides a melting range, which is an indicator of purity. Pure compounds typically have a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample to collect a small amount. Invert the tube and tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Heat the block to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[11]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility_Classification Start Start with Compound Test_H2O Test in Water Start->Test_H2O Sol_H2O Soluble in Water Test_H2O->Sol_H2O Soluble Insol_H2O Insoluble in Water Test_H2O->Insol_H2O Insoluble Test_NaOH Test in 5% NaOH Insol_H2O->Test_NaOH Sol_NaOH Soluble in NaOH (Acidic - Phenol) Test_NaOH->Sol_NaOH Soluble Insol_NaOH Insoluble in NaOH Test_NaOH->Insol_NaOH Insoluble Test_HCl Test in 5% HCl Insol_NaOH->Test_HCl Sol_HCl Soluble in HCl (Basic) Test_HCl->Sol_HCl Soluble Insol_HCl Insoluble in HCl (Neutral) Test_HCl->Insol_HCl Insoluble

Caption: Flowchart for solubility classification of an organic compound.

Conclusion

While direct experimental data for this compound is sparse, a robust understanding of its physical properties can be achieved through comparative analysis with related compounds and the application of fundamental chemical principles. This guide provides a comprehensive predicted profile of its key physical and spectroscopic properties, along with standardized protocols for their experimental determination. This information serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling more informed decisions in the handling and application of this compound.

References

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An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-methoxyphenol: A Novel Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-methoxyphenol, a halogenated and methoxylated phenol derivative. While this specific substitution pattern is not widely cataloged, this document elucidates its putative chemical structure, CAS number, and predicted physicochemical properties. Furthermore, a proposed synthetic route is detailed, alongside an exploration of its potential applications as a versatile intermediate in medicinal chemistry and drug development, grounded in the established roles of structurally related compounds.

Introduction: The Strategic Value of Polysubstituted Phenols in Medicinal Chemistry

Phenolic scaffolds are recurrent motifs in a vast array of pharmaceuticals and natural products.[1] The strategic functionalization of the phenol ring with halogens and alkoxy groups provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2][3] The introduction of a fluorine atom, in particular, can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Bromine, on the other hand, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[5][6] The methoxy group can influence the electronic properties and conformation of the molecule.

This compound represents a unique combination of these functional groups, positioning it as a potentially valuable, yet underexplored, building block for the synthesis of novel therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, from its synthesis to its prospective applications.

Chemical Structure and Identification

Based on standard nomenclature, the chemical structure of this compound is presented below. To date, a CAS number has not been officially assigned to this specific isomer.

Chemical Structure:

Caption: Proposed chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆BrFO₂Calculated
Molecular Weight 221.03 g/mol Calculated
XLogP3 2.5Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 2Predicted
Rotatable Bond Count 1Predicted
Boiling Point ~250-270 °CEstimated
Melting Point Not available-

Proposed Synthesis of this compound

Given the commercial availability of 2-fluoro-3-methoxyphenol, a plausible synthetic route to the target compound involves the electrophilic bromination of this precursor. The directing effects of the hydroxyl, fluoro, and methoxy substituents will influence the regioselectivity of the bromination reaction. The hydroxyl group is a strongly activating, ortho-, para-director. The methoxy group is also activating and ortho-, para-directing. The fluoro group is deactivating but ortho-, para-directing. The steric hindrance from the existing substituents will also play a crucial role.

The most likely position for bromination would be ortho to the strongly activating hydroxyl group and para to the methoxy group, which is the C6 position.

G cluster_0 Proposed Synthetic Pathway start 2-Fluoro-3-methoxyphenol product This compound start->product Electrophilic Bromination reagent N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) reagent->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via electrophilic bromination of 2-fluoro-3-methoxyphenol.

Materials:

  • 2-Fluoro-3-methoxyphenol (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2-fluoro-3-methoxyphenol in anhydrous acetonitrile, add N-bromosuccinimide portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Self-Validation: The structure of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry of bromination can be definitively established using 2D NMR techniques (e.g., NOESY).

Reactivity and Potential Synthetic Transformations

The unique arrangement of functional groups in this compound makes it a versatile platform for further chemical modifications.

  • Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated, acylated, or converted to a triflate, which is an excellent leaving group for cross-coupling reactions.

  • Bromo Group: The bromine atom is a key functional group for introducing molecular diversity. It can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6]

  • Aromatic Ring: The electron-rich aromatic ring can undergo further electrophilic substitution, although the positions of substitution will be influenced by the existing substituents.

G cluster_1 Synthetic Utility in Drug Discovery core This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) core->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (Amines) core->buchwald C-N bond formation sonogashira Sonogashira Coupling (Terminal Alkynes) core->sonogashira C-C bond formation derivatization Hydroxyl Group Derivatization (Alkylation, Acylation) core->derivatization Scaffold modification lead_compounds Novel Lead Compounds suzuki->lead_compounds buchwald->lead_compounds sonogashira->lead_compounds derivatization->lead_compounds

Caption: Conceptual workflow for the application of this compound in the synthesis of diverse lead compounds.

Applications in Drug Discovery and Development

The structural motifs present in this compound are of significant interest in drug design.

  • Scaffold for Novel Biologically Active Molecules: The ability to perform selective functionalization at the bromine and hydroxyl positions allows for the generation of diverse libraries of compounds for high-throughput screening.

  • Fragment-Based Drug Design: This molecule can serve as a valuable fragment for screening against various biological targets. The fluorine and methoxy groups can provide key interactions within a protein's binding pocket.

  • Fine-Tuning of Pharmacokinetic Properties: The strategic incorporation of fluorine is a well-established method for improving the metabolic stability and bioavailability of drug candidates.[2][3] By using this compound as a building block, medicinal chemists can introduce these favorable properties into more complex molecules.

Conclusion

While this compound is not a widely available chemical, its unique substitution pattern presents a compelling case for its synthesis and exploration as a novel building block in drug discovery. The proposed synthetic route from a readily available precursor is straightforward and based on well-established chemical principles. The versatility of its functional groups opens up a multitude of possibilities for the creation of diverse molecular architectures with potential therapeutic applications. This guide provides a solid foundation for researchers to embark on the synthesis and utilization of this promising, yet underexplored, chemical entity.

References

  • Pitt, V., Markandeya, S. V., Chidara, S., & Mogili, P. (2023). One-pot synthesis of trisubstituted 2-pyrones and polysubstituted phenols through Zn catalyzed cascade of ynone/condensation/elimination reactions.
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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
  • Sakai, M., Ueda, M., & Hayashi, T. (2003). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 68(4), 1567–1572.
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A Senior Application Scientist's Guide to the Solubility of 6-Bromo-2-fluoro-3-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. 6-Bromo-2-fluoro-3-methoxyphenol, a substituted phenol, presents a unique molecular architecture that necessitates a thorough investigation of its behavior in various solvent systems. This guide provides an in-depth analysis of the theoretical and practical aspects of determining the solubility of this compound, offering a predictive framework and actionable experimental protocols for researchers and drug development professionals. The principles and methodologies discussed herein are designed to empower scientists to make informed decisions in solvent selection, purification, and formulation.

Molecular Profile and Predicted Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A detailed analysis of the functional groups present in this compound allows for a robust prediction of its solubility characteristics.

Molecular Structure:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solute to a known volume of solvent in a sealed vial. B Agitate at constant temperature (e.g., 24-48 hours) to ensure saturation. A->B C Allow undissolved solid to settle. B->C D Withdraw an aliquot of the supernatant. C->D E Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed dish. D->E F Record the exact weight of the filtered solution. E->F G Evaporate the solvent under controlled conditions (e.g., vacuum oven). F->G H Weigh the dish with the dried solute until a constant mass is achieved. G->H I Calculate solubility (e.g., in mg/mL). H->I

Caption: Workflow for quantitative solubility determination by the gravimetric method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for the excess solid to sediment. Carefully withdraw a known volume or weight of the supernatant using a syringe. Attach a solvent-compatible 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish.

  • Mass Determination of Solution: Immediately weigh the evaporating dish containing the filtered solution to determine the exact mass of the collected aliquot.

  • Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting/decomposition point of the solute. Gently evaporate the solvent to dryness.

  • Mass Determination of Solute: Once all the solvent has been removed, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute residue. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation:

    • Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

    • Solubility can then be expressed in various units, such as g of solute / 100 g of solvent, or mg/mL by using the density of the solvent.

Conclusion

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Solubility of Organic Compounds. (2023, August 31).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). National Center for Biotechnology Information. Available at: [Link]

6-Bromo-2-fluoro-3-methoxyphenol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated comprehensive searches using Google to locate spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spec) for 6-Bromo-2-fluoro-3-methoxyphenol. I'm focusing on reputable chemical supplier databases and academic/patent literature to ensure data validity. My next step will be to identify established protocols and methodologies related to the compound.

Deepening the Research Strategy

I'm now expanding my search for this compound, going beyond just data to include established protocols for NMR, IR, and MS techniques. I'm prioritizing scientific journals and organizations for these resources. Simultaneously, I'm gathering information on the compound's properties and synthesis to provide context for the spectral data.

Outlining Guide Structure

I'm now sketching out the technical guide's framework. I'll begin with an overview of the compound and spectral characterization's importance. Then, I'll structure it into dedicated sections for NMR, IR, and MS, each detailing theory, protocols, and data analysis with interpretations. I plan on summarizing data with tables and creating Graphviz diagrams to visualize the workflow and key NMR correlations. I'll finish with a full references list.

Examining Structural Analogues

I've been digging deeper into the structural similarities. Finding direct spectral data for "this compound" proved challenging initially. Instead, I'm focusing on analyzing NMR data for related brominated and methoxylated phenols. This approach is providing valuable insights.

Developing Spectral Predictions

I'm now focusing on synthesizing the available spectral data. The absence of a complete dataset for "this compound" necessitates prediction. I will use NMR, IR, and MS data from related compounds to predict the spectral features of the target molecule, paying close attention to substituent effects. This will form the backbone of the requested guide. I will discuss the expected chemical shifts and fragmentation patterns in detail.

Predicting and Structuring Analysis

I'm now focusing on structuring the guide's content. I'll include sections for NMR, IR, and MS, beginning with theoretical principles and experimental protocols. The core will be predicted data interpretation, using related compounds to explain the expected spectral features, including substituent effects. I will clearly label this predictive analysis. I will finalize with visualizations to illustrate key concepts.

Refining Data Synthesis

My research has transitioned into the synthesis stage. Although direct spectral data for "this compound" remains scarce, I have amassed considerable spectral information from related structures. This allows me to extrapolate and predict spectral features, including ¹H and ¹³C NMR shifts, coupling constants, IR absorption bands, and MS fragmentation patterns based on substituent effects. The guide's structure will follow a logical progression through theoretical principles, experimental protocols, and detailed interpretation with predictive analysis. I intend to use visualizations to illustrate key concepts.

A Comprehensive Technical Guide to the Synthesis and Purification of 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and subsequent purification of 6-Bromo-2-fluoro-3-methoxyphenol, a valuable substituted phenolic compound with significant potential as a building block in medicinal chemistry and materials science. While a direct, one-pot synthesis from simple precursors is not extensively documented in readily available literature, this guide outlines a robust and logical synthetic strategy based on fundamental principles of organic chemistry. The proposed route involves the selective electrophilic bromination of the commercially available starting material, 2-fluoro-3-methoxyphenol, using N-Bromosuccinimide (NBS). This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental protocols for both synthesis and purification, comprehensive characterization techniques, and a discussion of potential challenges and troubleshooting.

Introduction and Strategic Overview

Substituted bromofluorophenols are a class of chemical intermediates prized in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of bromo, fluoro, and methoxy substituents on the phenolic ring of this compound offers a unique combination of steric and electronic properties, making it an attractive scaffold for creating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions.

The synthesis of this specific isomer requires a regioselective approach. Direct bromination of 2-fluoro-3-methoxyphenol presents a reliable strategy. The powerful ortho-, para-directing influence of the hydroxyl group is the dominant factor in this electrophilic aromatic substitution. With the para position blocked by the methoxy group and one ortho position blocked by the fluoro group, bromination is strongly directed to the vacant C6 position. N-Bromosuccinimide (NBS) is selected as the ideal brominating agent; it is a safer and often more selective alternative to elemental bromine for activated aromatic systems like phenols.[1][2]

This guide details a complete workflow, from the initial reaction setup to the final characterization of the purified product, designed to be a self-validating system for researchers in drug development and synthetic chemistry.

Physicochemical Properties
PropertyValueSource
Chemical Name This compound-
Molecular Formula C₇H₆BrFO₂PubChem
Molecular Weight 221.03 g/mol PubChem
CAS Number Not explicitly found for this isomer.-
Appearance Expected to be a solid at room temperature.

(Note: While a specific CAS number for the 6-bromo isomer was not found, related isomers are documented. The properties are based on analogous compounds.)

Retrosynthetic Analysis and Synthesis Strategy

The synthetic plan is predicated on a straightforward, high-yielding electrophilic aromatic substitution reaction.

Retrosynthetic Cut: The key disconnection is the C-Br bond, leading back to the precursor 2-fluoro-3-methoxyphenol and a bromine source.

Forward Synthesis Strategy:

  • Starting Material: The synthesis commences with 2-fluoro-3-methoxyphenol, which is commercially available from suppliers such as Fluorochem and BLD Pharm.[3][4]

  • Electrophilic Bromination: The phenol is treated with one equivalent of N-Bromosuccinimide (NBS) in a suitable polar aprotic solvent. Dimethylformamide (DMF) is an excellent choice as it effectively facilitates this type of reaction.[2] The reaction proceeds via an electrophilic attack of a "Br+" equivalent, generated from NBS, onto the electron-rich phenol ring. The strong activating and directing effect of the hydroxyl group ensures high regioselectivity for the vacant ortho position (C6).

Synthesis_Pathway SM 2-Fluoro-3-methoxyphenol Reagent N-Bromosuccinimide (NBS) DMF, Room Temperature SM->Reagent Product This compound Reagent->Product caption Figure 1. Proposed Synthetic Pathway.

Figure 1. Proposed Synthetic Pathway.

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: 2-fluoro-3-methoxyphenol (≥97%), N-Bromosuccinimide (NBS, ≥98%, recrystallized from water if necessary), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate (ACS grade), Hexanes (ACS grade), Deionized water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

  • Instrumentation: Magnetic stirrer with heating plate, round-bottom flasks, condenser, dropping funnel, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, flash chromatography system.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene).

  • Chemical Handling: N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. DMF is a skin irritant and can be absorbed through the skin; handle with care. Brominated organic compounds should be considered toxic and handled accordingly.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluoro-3-methoxyphenol (2.84 g, 20.0 mmol).

  • Dissolution: Add anhydrous DMF (40 mL) to the flask and stir the mixture at room temperature until the phenol is completely dissolved.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (3.56 g, 20.0 mmol, 1.0 equivalent) in anhydrous DMF (20 mL). Transfer this solution to a dropping funnel.

  • Reaction Execution: Add the NBS solution dropwise to the stirred phenol solution over 30 minutes. Maintain the reaction temperature between 20-25°C. An initial color change may be observed.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been consumed (typically 2-4 hours).

  • Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step-by-Step Purification Protocol

The crude product, likely a light-brown oil or solid, will be purified by flash column chromatography.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a 9:1 Hexanes:Ethyl Acetate mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting from 5% ethyl acetate and gradually increasing to 20%. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product (identified by a single spot on TLC with an Rf value distinct from any impurities).

  • Final Concentration: Concentrate the pooled fractions under reduced pressure to yield the purified this compound. If the product is a solid, a final recrystallization from an ethanol/water or hexane/ethyl acetate mixture can be performed to achieve analytical purity.[5]

Purification_Workflow Crude Crude Product (from Rotary Evaporator) Dissolve Dissolve in minimal solvent Adsorb onto Silica Gel Crude->Dissolve Load Load onto Chromatography Column Dissolve->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Concentrate Concentrate under Vacuum Combine->Concentrate Pure Pure this compound Concentrate->Pure caption Figure 2. Purification Workflow.

Figure 2. Purification Workflow.

Characterization and Data Analysis

The structural identity and purity of the final product must be confirmed by standard analytical techniques.[6][7]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include:

    • A singlet for the hydroxyl proton (-OH), typically broad, ~5.0-6.0 ppm.

    • Two doublets in the aromatic region (6.5-7.5 ppm) corresponding to the two coupled aromatic protons.

    • A singlet for the methoxy group (-OCH₃) protons around 3.9 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include:

    • Approximately 7 distinct signals in the aromatic region (100-160 ppm). The carbon attached to bromine will be shifted upfield due to the "heavy atom effect".[8] Carbons attached to fluorine will show C-F coupling.

    • A signal for the methoxy carbon around 56-62 ppm.

  • Mass Spectrometry (EI-MS): The molecular ion peak should show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio). Expected m/z: ~220 and ~222.

  • Infrared (IR) Spectroscopy (ATR): Key stretches would include a broad O-H band (~3200-3500 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), and C-O stretches (~1000-1300 cm⁻¹).

Discussion and Troubleshooting

  • Causality of Experimental Choices:

    • Solvent: DMF is used because it is a polar aprotic solvent that can solubilize the phenol and NBS, promoting the ionic pathway for electrophilic substitution.[2]

    • Reagent: NBS is the reagent of choice over liquid bromine (Br₂) for several reasons. It is a solid, making it easier and safer to handle. It provides a low, steady concentration of the electrophilic bromine species, which helps to minimize over-bromination (i.e., the formation of dibrominated products), a common side reaction with highly activated phenols.[9]

    • Temperature: The reaction is run at room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting unwanted side reactions that can occur at elevated temperatures.

  • Troubleshooting:

    • Low Conversion: If TLC analysis shows significant unreacted starting material after 4 hours, a small amount of a mild acid catalyst like p-toluenesulfonic acid (p-TsOH, ~5 mol%) can be added to protonate the NBS, creating a more reactive electrophile.[10] Alternatively, the reaction can be gently warmed to 35-40°C.

    • Formation of Di-brominated Product: If a significant non-polar spot (lower Rf on TLC) corresponding to a di-brominated product appears, it indicates the reaction is too reactive. This can be mitigated by cooling the reaction to 0°C during the NBS addition or by using a less polar solvent like acetonitrile.

    • Difficult Purification: If the product and starting material are difficult to separate by chromatography, careful optimization of the eluent system is required. Using a very shallow gradient or an isocratic elution with a low percentage of ethyl acetate may improve resolution.

Conclusion

This guide presents a scientifically sound and detailed protocol for the synthesis and purification of this compound. By employing a regioselective electrophilic bromination of 2-fluoro-3-methoxyphenol with N-Bromosuccinimide, the target compound can be obtained in good yield and high purity. The methodologies described herein are robust, grounded in established chemical principles, and provide researchers with a reliable pathway to access this valuable chemical building block for further synthetic applications.

References

  • Radhakrishnan, U., et al. (2001). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 40(3), 277-281. Available at: [Link]

  • Pramanik, A., et al. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 2395-2401. Available at: [Link]

  • Chow, Y. L., et al. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564. Available at: [Link]

  • Fairweather, K. A., et al. (2012). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 17(7), 7656-7666. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]

  • Hennis, H. E., & Thompson, L. R. (1970). Process for brominating phenols. U.S. Patent No. 3,546,302.
  • The Royal Society of Chemistry. (n.d.). Supporting information for Catalytic ipso-hydroxylation of arylboronic acids using water extract of rice straw ash (WERSA) as a sustainable catalyst. Available at: [Link]

  • Prieto, M. A., et al. (2023). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 28(19), 6890. Available at: [Link]

  • PubChem. (n.d.). (6-Bromo-2,4-difluoro-3-methoxyphenyl)methanol. Available at: [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Available at: [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Available at: [Link]

  • Wagner, M., & Nicell, J. A. (2012). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Journal of Hazardous Materials, 227-228, 113-121. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesizing p-bromophenol. CN103408404A.
  • Al-Majedy, Y. K., et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 925-931. Available at: [Link]

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available at: [Link]

  • Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.
  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Available at: [Link]

  • Google Patents. (n.d.). Method for selectively brominating phenols. US3449443A.

Sources

Safety and handling of 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-fluoro-3-methoxyphenol

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally analogous compounds and general best practices in chemical laboratories, emphasizing a proactive approach to safety.

Understanding the Hazard Profile

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation: Vapors or direct contact can lead to significant eye irritation, potentially causing damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2][3][5]

  • Acute Toxicity (Oral): Ingestion may be harmful.[1][3][5]

Given these potential hazards, a cautious and well-planned approach to handling is paramount.

Prerequisite: Engineering Controls and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to have the proper engineering controls and Personal Protective Equipment (PPE) in place.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your primary line of defense against accidental exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[6][7]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][8]
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended), a full-length lab coat, long pants, and closed-toe shoes.[1][9]Prevents skin contact, which can cause irritation and potential absorption of the substance.[1][2][8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[2]Provides an additional layer of protection against inhalation of harmful dust or vapors, especially in situations with inadequate ventilation.

Workflow for Safe Handling and Experimentation

The following workflow outlines the critical steps for safely incorporating this compound into your research.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Experimental Workflow Diagram
Step-by-Step Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing this compound to the workspace.

  • Handling:

    • Carefully weigh the required amount of the compound within the fume hood. Avoid generating dust.

    • If dissolving or reacting the compound, do so in a closed or contained system to the extent possible.

  • Cleanup and Disposal:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

    • Dispose of all waste, including contaminated consumables, in a clearly labeled hazardous waste container.[10]

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency Procedures: A Systematic Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

emergency_response cluster_actions Immediate Actions cluster_follow_up Follow-Up spill Exposure or Spill Occurs evacuate Evacuate Immediate Area spill->evacuate skin Skin Contact: Wash with soap & water for 15 min. eye Eye Contact: Rinse with water for 15 min. inhalation Inhalation: Move to fresh air. ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. alert Alert Colleagues & Supervisor evacuate->alert consult_sds Consult SDS (of similar compounds) alert->consult_sds medical Seek Immediate Medical Attention alert->medical report Report Incident to EHS medical->report

Sources

Reactivity of the bromine atom in 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromo-2-fluoro-3-methoxyphenol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the bromine atom of this compound. This molecule presents a unique case study in aromatic chemistry, where the interplay of steric and electronic effects from ortho-fluoro, meta-methoxy, and para-hydroxyl substituents dictates the feasibility and outcome of various transformations. We will explore the primary reaction pathways for functionalizing the C-Br bond, including palladium-catalyzed cross-coupling, metallation, and potential for nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this or structurally similar scaffolds in synthesis. Methodologies are presented with a focus on the underlying mechanistic principles and causal factors that inform experimental design and optimization.

Molecular Architecture and Electronic Profile

The reactivity of this compound is not governed by the bromine atom in isolation. Its behavior is a direct consequence of the electronic and steric environment created by the adjacent substituents on the phenyl ring.

  • Phenolic Hydroxyl (-OH): Positioned para to the bromine, the hydroxyl group is a powerful activating group. It donates electron density to the ring via a strong positive mesomeric (+M) effect, increasing the nucleophilicity of the aromatic system.[1][2] However, its high acidity (pKa ≈ 10) is a critical consideration for reactions involving strong bases or organometallic reagents.

  • Methoxy (-OCH₃): Located meta to the bromine, the methoxy group is also an activating, ortho-para director.[1][2] Its primary influence is a +M effect that enriches the ring's electron density.

  • Fluoro (-F): Positioned ortho to the bromine, the fluorine atom exerts a dual influence. Due to its high electronegativity, it has a strong electron-withdrawing inductive (-I) effect, which deactivates the ring.[3][4] Conversely, it can donate electron density via a +M (resonance) effect, although this is weaker than its inductive pull.[3] The proximity of the fluorine atom also introduces significant steric hindrance around the C-Br bond.[5]

The cumulative effect is an electron-rich aromatic ring, yet one with a highly polarized C-Br bond adjacent to significant steric shielding. This complex environment makes strategic reaction planning essential.

Palladium-Catalyzed Cross-Coupling Reactions

The most robust and versatile strategy for functionalizing the C-Br bond of this molecule is through palladium-catalyzed cross-coupling. The high reactivity of aryl bromides in oxidative addition to Pd(0) makes this the preferred pathway.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an excellent method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[6][7][8]

Mechanistic Considerations: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The rate-limiting step is often the oxidative addition of the aryl bromide to the Pd(0) catalyst. While the electron-donating -OH and -OCH₃ groups might slightly slow this step compared to an unactivated ring, the inherent reactivity of the C-Br bond ensures it proceeds under standard conditions. A base is required to activate the organoboron reagent for the transmetalation step.[6][8]

Experimental Protocol: Synthesis of 2-Fluoro-3-methoxy-6-(thiophen-2-yl)phenol

This protocol provides a representative procedure for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Thiophene-2-boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Palladium Tetrakis, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Add Pd(PPh₃)₄ (0.03 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source suitable for a wide range of aryl bromides. For more challenging couplings, catalyst systems with specialized phosphine ligands (e.g., SPhos, XPhos) in combination with a precursor like Pd₂(dba)₃ may offer improved yields.

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing significant side reactions.[8] The presence of the acidic phenol requires a base, and K₂CO₃ will also deprotonate the phenol in situ.

  • Solvent System: The dioxane/water mixture is standard for Suzuki couplings, ensuring solubility for both the organic substrates and the inorganic base. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation (R'-B(OH)₂) + Base product_complex [Ar-R']-Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration arr Ar-R' product_complex->arr arbr Ar-Br arbr->oa_complex rboh R'-B(OH)₂ rboh->trans_complex

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling the aryl bromide with a primary or secondary amine.[9][10] This reaction is fundamental in pharmaceutical chemistry for synthesizing aniline derivatives.

Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The choice of ligand is critical and often more sensitive than in Suzuki couplings. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are frequently required to promote the reductive elimination step, especially for challenging substrates.[11] A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle.

Table 1: Typical Conditions for Buchwald-Hartwig Amination

ComponentExample ReagentRoleRationale
Pd Precatalyst Pd₂(dba)₃, RuPhos Pd G3Source of active Pd(0)Precatalysts offer improved air stability and reliable initiation.
Ligand RuPhos, BrettPhos, XantPhosStabilizes Pd, promotes REBulky, electron-rich ligands accelerate the crucial reductive elimination step.[11][12]
Base NaOt-Bu, LHMDS, K₃PO₄Amine deprotonationA strong base is required to form the palladium-amido complex.[11]
Solvent Toluene, DioxaneAprotic, high-boilingProvides necessary temperature and dissolves organic components.

Metallation Reactions: A Cautionary Approach

Creating an organometallic intermediate via metallation of the C-Br bond offers an alternative route to C-C bond formation. However, this pathway is significantly complicated by the acidic phenolic proton.

Grignard Reagent Formation

Attempting to form a Grignard reagent by reacting this compound with magnesium metal (Mg) is destined for failure. Grignard reagents are exceptionally strong bases and will irreversibly deprotonate the phenol far more rapidly than they will form at the C-Br bond.[13][14][15]

R-MgX + Ar-OH → R-H + Ar-OMgX

To utilize a Grignard reaction, the hydroxyl group must be protected first.

Diagram: Workflow for Metallation Reactions

Metallation_Workflow start Start with This compound protect Protect -OH group? (e.g., with TBDMSCl) start->protect no_protect Direct Metallation (e.g., + Mg or n-BuLi) protect->no_protect No yes_protect Protected Phenol (Ar-OTBDMS) protect->yes_protect Yes deprotonation Result: Phenoxide Salt (No C-Br reaction) no_protect->deprotonation metallate Metallation (+ Mg or n-BuLi) yes_protect->metallate organometallic Grignard or Organolithium (at C-Br site) metallate->organometallic react React with Electrophile (e.g., CO₂, Aldehyde) organometallic->react product Desired Product react->product

Caption: Decision workflow for performing metallation on the subject phenol.

Experimental Protocol: Protection and Grignard Formation

Part A: Protection of the Phenol

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the TBDMS-protected aryl bromide.

Part B: Grignard Formation and Reaction

  • Place magnesium turnings (1.5 equiv) in a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere.

  • Add a small volume of anhydrous tetrahydrofuran (THF).

  • Add a small crystal of iodine to activate the magnesium surface.[16]

  • Add a small portion of the TBDMS-protected aryl bromide (dissolved in THF) to initiate the reaction.

  • Once initiation is confirmed (e.g., by heat evolution, color change), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure full conversion.

  • The resulting Grignard reagent can be used directly by cooling and adding an electrophile (e.g., CO₂ for a carboxylic acid, an aldehyde for a secondary alcohol).[13][15]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a potential, though less probable, reaction pathway. It requires a highly electron-deficient aromatic ring and a good leaving group.[17][18][19]

Analysis of Feasibility:

  • Ring Electronics: The ring is activated by -OH and -OMe groups, making it electron-rich and thus disfavored for nucleophilic attack.[19] Only the strong -I effect of the fluorine atom deactivates the ring. This is in contrast to classic SNAr substrates which feature multiple strong electron-withdrawing groups like -NO₂.[18][20]

  • Leaving Group Aptitude: In SNAr, the rate-determining step is the initial nucleophilic attack, not the loss of the leaving group.[17][18] Therefore, reactivity often follows the trend F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate Meisenheimer complex.[17][18]

Summary and Outlook

The reactivity of the bromine atom in this compound is primarily accessible through modern organometallic chemistry.

Reaction TypeFeasibilityKey ConsiderationsRecommended Approach
Suzuki-Miyaura Coupling High Choice of catalyst/ligand, base, and solvent.Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos with K₂CO₃ in Dioxane/H₂O.
Buchwald-Hartwig Amination High Requires specialized bulky phosphine ligands and a strong, non-nucleophilic base.Pd₂(dba)₃/RuPhos with NaOt-Bu in Toluene.
Grignard Formation High (with protection) The acidic phenol must be protected prior to reaction with Mg.Protect -OH as TBDMS ether, then form Grignard in THF.
Nucleophilic Substitution Very Low Ring is electron-rich; Bromine is a poorer leaving group than Fluorine in SNAr.Not a viable strategy for functionalizing the C-Br bond.

For drug development professionals and synthetic chemists, this molecule serves as a versatile building block. The bromine atom acts as a reliable synthetic handle for elaboration via palladium-catalyzed cross-coupling reactions, which offer broad functional group tolerance and predictable outcomes. When planning multi-step syntheses, the requirement to protect the phenolic hydroxyl group prior to employing strongly basic or organometallic reagents is the most critical strategic consideration.

References

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Wikipedia contributors. (n.d.). Electrophilic aromatic directing groups. Wikipedia.
  • Quora. (2017). Why is the order of acidity in the halophenols of meta, ortho, and para?.
  • ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Wikipedia contributors. (n.d.). Grignard reagent. Wikipedia.
  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Filo. (2025). Why is the steric effect on acidity opposite in ortho-cresol compared to..
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia.
  • Scilit. (n.d.). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols.
  • Semantic Scholar. (n.d.). Steric hindrance and acidity. Part 3.—Enthalpies and entropies of ionization of phenols in methanol.
  • Wikipedia contributors. (n.d.). Ortho effect. Wikipedia.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central.
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.
  • ChemistNATE. (2014). How to Create a Grignard Reagent ("Preparation"). YouTube.
  • The Organic Chemistry Tutor. (2016). Nucelophilic Aromatic Substitution Reactions. YouTube.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.

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An In-Depth Technical Guide to the Electronic Effects in 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 6-Bromo-2-fluoro-3-methoxyphenol, a polysubstituted aromatic compound. The guide is designed for researchers, scientists, and professionals in drug development who require a deep understanding of how substituent electronic effects modulate molecular properties. We will dissect the intricate interplay of inductive and resonance effects exerted by the bromo, fluoro, and methoxy groups on the phenolic core. This analysis is crucial for predicting the molecule's acidity, reactivity in electrophilic and nucleophilic reactions, and its potential for intermolecular interactions. The guide integrates theoretical principles with actionable experimental protocols and advanced computational chemistry workflows to provide a holistic and self-validating framework for understanding this molecule and others of similar complexity.

Introduction: The Significance of Electronic Effects

The precise arrangement of functional groups on an aromatic ring dictates its chemical personality. In drug discovery and materials science, the ability to predict and tune a molecule's properties is paramount. This compound presents a fascinating case study in competing electronic effects. It features three distinct substituents—a deactivating halogen (bromine), a strongly electronegative halogen (fluorine), and a potent resonance-donating group (methoxy)—all influencing a reactive phenolic hydroxyl group.

Understanding the cumulative impact of these substituents is essential for:

  • Predicting Acidity (pKa): The acidity of the phenolic proton is a direct reflection of the stability of its conjugate base, the phenoxide ion. Substituents that stabilize this anion increase acidity.[1][2][3]

  • Modulating Reactivity: The electron density of the aromatic ring, governed by the substituents, determines its susceptibility to electrophilic aromatic substitution and the reactivity of the hydroxyl group itself.

  • Guiding Molecular Design: For medicinal chemists, tuning the electronic properties can influence binding affinities to biological targets, metabolic stability, and pharmacokinetic profiles.

This guide will systematically deconstruct the electronic contributions of each substituent before synthesizing this knowledge to understand their collective effect.

A Theoretical Framework: Inductive vs. Resonance Effects

The electronic influence of any substituent on an aromatic ring can be described by two primary mechanisms: the inductive effect and the resonance effect.[4][5][6]

  • Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the ring carbon.[4][6] Electronegative atoms or groups (like halogens, oxygen) pull electron density away from the ring, exerting a negative inductive (-I) effect. Less electronegative groups (like alkyls) can donate electron density, exerting a positive inductive (+I) effect. The inductive effect weakens with distance.

  • Resonance (Mesomeric) Effect (+R / -R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[4][6] Substituents with lone pairs (like -OH, -OR, -NH2, halogens) can donate these electrons into the ring, exerting a positive resonance (+R) effect.[4][7] This increases electron density, particularly at the ortho and para positions. Conversely, groups with pi bonds to electronegative atoms (like -NO2, -C=O) can withdraw electron density from the ring via resonance, a negative resonance (-R) effect.[4]

The net electronic effect of a substituent is the vector sum of its inductive and resonance contributions. This balance is often context-dependent and determines whether a group is ultimately activating or deactivating.

Analysis of Substituents on the Phenolic Core

Let's analyze each substituent in this compound relative to the principal functional group, the hydroxyl (-OH).

SubstituentPositionInductive EffectResonance EffectNet Effect on Ring
-F (Fluoro)C2 (ortho)Strong -IWeak +RDeactivating, o,p-directing
-OCH₃ (Methoxy)C3 (meta)Moderate -IStrong +RActivating, o,p-directing
-Br (Bromo)C6 (ortho)Moderate -IWeak +RDeactivating, o,p-directing
The Fluoro Group (C2)

Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive (-I) effect.[8] Although it possesses lone pairs capable of resonance donation (+R), this effect is weak for halogens. For fluorine, the strong -I effect dominates, making it an overall electron-withdrawing group and thus deactivating the ring towards electrophilic substitution.[8]

The Methoxy Group (C3)

The oxygen in the methoxy group is electronegative, leading to a moderate -I effect. However, the lone pairs on the oxygen participate strongly in resonance, pushing electron density into the ring (+R effect).[6][9] The +R effect of the methoxy group is significantly stronger than its -I effect, making it a powerful activating group and an ortho, para-director.[6][9]

The Bromo Group (C6)

Like fluorine, bromine is a halogen that exerts both a -I effect due to its electronegativity and a +R effect from its lone pairs.[7] However, its electronegativity is lower than fluorine's, so its -I effect is weaker. Its +R effect is also considered weak. Overall, the inductive effect outweighs the resonance effect, making bromine a deactivating group but still an ortho, para-director.[4][7]

The Cumulative Effect: A Tripartite Electronic Tug-of-War

The net electronic character of the this compound ring is a complex summation of these individual effects.

Impact on Phenolic Acidity (pKa)

The acidity of the phenol is determined by the stability of the corresponding phenoxide anion. Electron-withdrawing groups (-I and/or -R) stabilize the negative charge on the phenoxide oxygen, thereby increasing acidity (lowering the pKa).[1][2][9] Conversely, electron-donating groups (+I and/or +R) destabilize the anion by intensifying the negative charge, decreasing acidity (raising the pKa).[1][9]

  • Stabilizing Influences: The strong -I effects of the ortho-fluoro and ortho-bromo groups are expected to significantly withdraw electron density, stabilizing the phenoxide anion.

  • Destabilizing Influence: The methoxy group at the meta position cannot exert its strong +R effect directly on the hydroxyl-bearing carbon or its phenoxide form. Its influence will be primarily a weaker -I effect from this position. However, its +R effect will still increase the overall electron density of the ring system.

Prediction: The combined powerful inductive withdrawal from two ortho halogens will likely dominate, making this compound more acidic than unsubstituted phenol.

The following diagram illustrates the interplay of these electronic forces on the aromatic ring.

G ring Phenol Ring F F (ortho) ring->F +R (Weak) OMe OMe (meta) ring->OMe +R (Strong) Br Br (ortho) ring->Br +R (Weak) OH OH F->ring -I (Strong) OMe->ring -I (Mod) Br->ring -I (Mod)

Figure 1: Interplay of Inductive (-I) and Resonance (+R) Effects.

Experimental Validation Protocols

Theoretical predictions must be validated through empirical measurement. The following section outlines a robust protocol for determining the pKa, a direct quantitative measure of the electronic effects on the phenolic hydroxyl group.

Protocol: Spectrophotometric pKa Determination

This method leverages the fact that the phenol and its conjugate base (phenoxide) have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the pKa.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range from approximately 2 pH units below to 2 pH units above the estimated pKa of the compound.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) to ensure solubility.

  • Sample Preparation: For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette containing the buffer. The final concentration of the analyte should be low enough to obey the Beer-Lambert law.

  • Spectrophotometric Measurement:

    • Scan the UV-Vis spectrum of the analyte in a highly acidic (pH << estimated pKa) and a highly basic (pH >> estimated pKa) solution to identify the wavelength of maximum absorbance difference (λ_max_diff).

    • Measure the absorbance of each buffered sample at this λ_max_diff.

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The inflection point of the curve corresponds to the pKa of the compound.

Figure 2: Experimental workflow for spectrophotometric pKa determination.

Computational Chemistry Approaches

In silico methods provide powerful tools for visualizing and quantifying electronic effects, offering insights that complement experimental data.[10] High-level quantum chemical calculations can accurately predict properties like pKa and visualize electron distribution.[11][12][13]

Electrostatic Potential (ESP) Maps

An ESP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface.[14] It reveals the charge distribution from the perspective of an approaching reagent.

  • Red regions indicate negative electrostatic potential (electron-rich areas), attractive to electrophiles.

  • Blue regions indicate positive electrostatic potential (electron-poor areas), attractive to nucleophiles.

For this compound, the ESP map would visualize the electron-withdrawing pull of the halogens and the electron-donating push of the methoxy group, and critically, show a highly positive potential around the phenolic hydrogen, corroborating its acidity.[15][16][17][18]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative chemical picture of bonding and charge distribution.[19][20] It calculates the partial charges on each atom, offering a precise measure of the inductive effects.[21][22][23][24] For this molecule, NBO analysis would quantify the electron withdrawal from the ring carbons attached to the halogens and the charge distribution within the phenoxide anion, providing a numerical basis for its stability.

In Silico Modeling Workflow

A typical computational workflow to analyze these electronic properties is as follows:

G A 1. Molecular Structure Input (Build this compound) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311+G(d,p)) A->B C 3. Vibrational Frequency Calculation (Confirm true energy minimum) B->C Verify structure D 4. Single-Point Energy & Property Calculation (Higher level of theory if needed) C->D Proceed if no imaginary frequencies E 5. Post-Calculation Analysis D->E F Generate ESP Map E->F G Perform NBO Analysis (Calculate Atomic Charges) E->G H Calculate pKa (Using thermodynamic cycle) E->H

Figure 3: A standard workflow for computational analysis.

Conclusion

The electronic character of this compound is a direct result of the complex and competing effects of its substituents. The strong inductive electron withdrawal by the ortho-fluoro and ortho-bromo groups is the dominant force influencing the acidity of the phenolic hydroxyl, likely making the compound significantly more acidic than phenol itself. The meta-methoxy group's primary influence is a weaker inductive withdrawal, as its powerful resonance-donating effect does not extend to the reaction center from that position.

A comprehensive understanding, crucial for applications in drug design and chemical synthesis, is best achieved by integrating foundational chemical principles with rigorous experimental validation (such as pKa determination) and insightful computational modeling (ESP maps and NBO analysis). This multi-faceted approach provides a robust and self-validating framework for predicting and understanding the behavior of complex substituted aromatic systems.

References

  • Wheeler, S. E. (2011). Substituent effects on non-covalent interactions with aromatic rings: insights from computational chemistry. ChemPhysChem, 12(17), 3116-30.
  • Wheeler, S. E., & Houk, K. N. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 45(7), 1048-1057.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • SCM. (2016). Analyzing substituent effects. SCM Software.
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  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology.
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  • Clark, D. A. 8.7 An Explanation of Substituent Effects. Fundamentals of Organic Chemistry.
  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Bucknell Digital Commons.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute p K a Determinations for Substituted Phenols.
  • Tawa, G. J., & Reynolds, C. H. (2005). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model.
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  • Remko, M., & Vancik, H. (2011). Molecular electrostatic potential maps of the compounds studied.
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  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
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  • Weinhold, F. (2012). Natural bond orbitals and extensions of localized bonding concepts.
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  • Esselman, B. J., & Hill, N. J. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent.
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  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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  • Dutkiewicz, M., & Fita, P. (2020). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 25(18), 4165.
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Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 6-Bromo-2-fluoro-3-methoxyphenol in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and methoxy-substituted phenolic moieties is a widely employed tactic to enhance molecular properties. This compound represents a highly valuable and versatile building block, offering a unique combination of functionalities. The electron-withdrawing nature of the fluorine atom, the electron-donating methoxy group, and the nucleophilic hydroxyl group, all positioned on a benzene ring activated for cross-coupling via a bromine atom, provide a rich platform for chemical diversification.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and broadly utilized methods for the formation of carbon-carbon (C-C) bonds.[1][2] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[1] The reaction's tolerance of a wide array of functional groups, coupled with its generally mild conditions, makes it an indispensable tool for the derivatization of complex molecules like this compound.

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to this specific substrate. It will delve into the mechanistic nuances, offer a robust and optimized experimental protocol, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3][4] Understanding this cycle is paramount for rational optimization and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[1][3][4] The reactivity of aryl halides in this step generally follows the trend I > Br > OTf >> Cl.[2][3][5] The electron-rich nature of the phenol substrate can make this step more challenging compared to electron-deficient aryl halides, often necessitating the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[3]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base.[3][6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[6]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3][4][7]

Key Considerations for this compound:
  • Steric Hindrance: The substituents ortho to the bromine (fluorine and the hydroxyl/methoxy group) can introduce steric bulk, potentially hindering the oxidative addition step. The choice of a bulky ligand on the palladium catalyst can often overcome this challenge.[8]

  • Electronic Effects: The interplay between the electron-withdrawing fluorine and the electron-donating methoxy and hydroxyl groups influences the electron density of the aromatic ring, which can affect the rate of oxidative addition.[1]

  • Role of the Hydroxyl Group: The acidic proton of the phenolic hydroxyl group will be deprotonated by the base. This can influence the solubility and electronic properties of the substrate. It is also a potential site for side reactions, though under typical Suzuki conditions, C-C coupling is highly favored.

  • The Fluorine Factor: While aryl fluorides are generally unreactive in Suzuki couplings, the presence of a fluorine atom on the ring can influence the reaction. In some contexts, fluoride ions, often used as the base (e.g., CsF, KF), can play a beneficial role by forming reactive trans-ArPdFL2 complexes that accelerate transmetalation.[9][10] However, excess fluoride can also form unreactive anionic boronate species, creating a complex dual role.[9][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)Complex Ar-Pd(II)-Br Complex Transmetalation Transmetalation Pd(II)Diorgano Ar-Pd(II)-R' Complex RedElim Reductive Elimination Product Ar-R' BoronicAcid R'B(OH)2 AteComplex [R'B(OH)₃]⁻ 'ate' Complex BoronicAcid->AteComplex + Base, H₂O Base Base (e.g., CO₃²⁻) Base->AteComplex AteComplex->Transmetalation

Application Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various aryl and vinyl boronic acids. Optimization may be required depending on the specific coupling partner.[11][12]

Materials and Reagents:
  • This compound

  • Aryl- or Vinylboronic Acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (1.1 - 1.2 x mol of Pd)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF/Water)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with septum)

Step-by-Step Experimental Procedure:
  • Reaction Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by alternating between vacuum and an inert gas (Argon or Nitrogen) for at least three cycles to ensure an oxygen-free environment.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and any additional ligand if a pre-catalyst like Pd₂(dba)₃ is used.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4][7] The mixture should be sparged with the inert gas for an additional 10-15 minutes to ensure thorough deoxygenation.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) in an oil bath and stir vigorously for the required time (typically 2-24 hours).[4][7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water to the flask and extract the product with an organic solvent such as ethyl acetate (EtOAc) three times.[4]

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (Substrate, Boronic Acid, Base) B 2. Purge with Inert Gas (Vacuum/Argon Cycles) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (80-100 °C, 2-24h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench with Water F->G H 8. Liquid-Liquid Extraction (e.g., EtOAc) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS) J->K

Data Summary: Optimized Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling can vary significantly based on the electronic and steric properties of the coupling partners.[13][14] The following table summarizes common starting points for optimization.

ParameterCondition 1 (General)Condition 2 (For Hindered Substrates)Condition 3 (Aqueous/Mild)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / Buchwald Ligand (e.g., SPhos)Palladacycle CatalystBulky, electron-rich ligands facilitate oxidative addition and reductive elimination for hindered or electron-rich substrates.[3] Palladacycles can offer high stability and activity.[3]
Base K₂CO₃Cs₂CO₃ or K₃PO₄NaHCO₃ or K₂CO₃Stronger bases like Cs₂CO₃ can accelerate transmetalation, especially with less reactive boronic esters. Weaker bases may be suitable for sensitive substrates.[15]
Solvent Dioxane / H₂O (4:1)Toluene or CPMEEthanol / H₂O (1:1)Aprotic polar solvents are common. The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.[13]
Temperature 80 - 100 °C100 - 110 °CRoom Temp to 60 °CHigher temperatures are often needed for less reactive aryl bromides. Highly active catalyst systems can enable reactions at lower temperatures.[3]
Catalyst Loading 2 - 5 mol%1 - 2 mol%0.1 - 1 mol%Higher loadings may be needed for difficult couplings, but lower loadings are desirable for cost and product purity.

Troubleshooting & Field-Proven Insights

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality boronic acid.1. Ensure rigorous degassing of solvents and inert atmosphere.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃).3. Increase reaction temperature.4. Use fresh, high-purity boronic acid.
Protodeborylation Hydrolysis of the boronic acid, especially common with heteroaryl boronic acids.[1]1. Use a higher equivalent of boronic acid (1.5-2.0 equiv.).2. Use boronic esters (e.g., pinacol esters), which are more stable.3. Use anhydrous conditions with a fluoride source as the base (e.g., CsF in THF).[16]
Homocoupling Coupling of two boronic acid molecules, often promoted by oxygen or Pd(II) species.[1]1. Ensure thorough deoxygenation of the reaction mixture.2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of the Pd(II) precatalyst.
Dehalogenation Replacement of the bromine atom with hydrogen. Can occur via a competing pathway after oxidative addition.[1]1. Avoid alcoholic solvents or amine bases which can act as hydride sources.[1]2. Use a different solvent/base combination (e.g., Dioxane/K₂CO₃).

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for generating a diverse library of substituted biaryl compounds. By understanding the underlying mechanism, carefully selecting the catalyst system and reaction conditions, and employing rigorous experimental technique, researchers can effectively leverage this reaction to advance their synthetic programs in drug development and materials science. This guide serves as a comprehensive resource to facilitate the successful application of this critical transformation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry via YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Amatore, C., et al. (2003). The Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal. [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • ACS Publications. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]

  • ACS Publications. (2025, January 22). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. [Link]

  • Royal Society of Chemistry. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]

  • National Institutes of Health. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura reaction conditions. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • Technical University of Munich. Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] Its broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool in drug discovery and development, largely supplanting harsher, more traditional methods.[1][4]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 6-bromo-2-fluoro-3-methoxyphenol, a key intermediate in the synthesis of various high-value molecules. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6][7] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Pd(II)_Complex->Amine_Coordination R2NH, Base Amido_Complex Amido Complex (L)Pd(Ar)(NR2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Product (Ar-NR2) Reductive_Elimination->Product Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Add_Solids Add aryl halide, amine, base, catalyst, and ligand to flask. Inert_Atmosphere Evacuate and backfill with N2/Ar (3x). Add_Solids->Inert_Atmosphere Add_Solvent Add anhydrous solvent via syringe. Inert_Atmosphere->Add_Solvent Heat_Stir Heat to desired temperature with stirring. Add_Solvent->Heat_Stir Monitor Monitor reaction progress by TLC/LC-MS. Heat_Stir->Monitor Cool Cool reaction to room temperature. Monitor->Cool Quench Quench with water or saturated NH4Cl. Cool->Quench Extract Extract with an organic solvent. Quench->Extract Dry_Concentrate Dry organic layer and concentrate. Extract->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 6-Bromo-2-fluoro-3-methoxyphenol

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a sterically demanding and electron-withdrawing ortho-fluoro group, an electron-donating methoxy group, and a nucleophilic hydroxyl group—offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for precise modulation of electronic properties, lipophilicity, and metabolic stability in target molecules.

This guide provides a comprehensive overview and detailed experimental protocols for the successful palladium-catalyzed cross-coupling of this compound with a range of coupling partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), and terminal alkynes (Sonogashira). The protocols are designed to address the specific challenges posed by this substrate, such as steric hindrance, potential for O-arylation, and the influence of the phenolic hydroxyl group.

Key Considerations for Cross-Coupling Reactions

The successful cross-coupling of this compound hinges on a careful selection of reaction parameters to overcome inherent challenges:

  • Steric Hindrance: The ortho-fluoro and -methoxy groups create a sterically congested environment around the bromine atom, which can impede the oxidative addition step in the catalytic cycle. The use of bulky, electron-rich phosphine ligands is often necessary to promote this crucial step.

  • Electronic Effects: The interplay of the electron-withdrawing fluorine and electron-donating methoxy and hydroxyl groups influences the reactivity of the C-Br bond. Understanding these effects is key to optimizing catalyst and ligand selection.

  • The Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with the basic conditions typically employed in cross-coupling reactions. This can lead to competitive O-arylation or deactivation of the catalyst. A critical decision is whether to protect the hydroxyl group or to carefully select a base that minimizes these side reactions. The estimated pKa of a similarly substituted 2-fluoro-3-methoxyphenol is expected to be around 9-10, making it susceptible to deprotonation by common bases like carbonates and phosphates.

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is paramount. For sterically hindered and electron-rich substrates, ligands such as SPhos, XPhos, and RuPhos are often effective.[1]

  • Base Selection: The base not only facilitates the transmetalation step (in Suzuki coupling) or deprotonates the nucleophile (in Buchwald-Hartwig and Sonogashira couplings) but also influences the reactivity of the phenolic hydroxyl group. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize O-arylation.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[2][3][4] For this compound, the key is to achieve selective C-C bond formation without significant O-arylation.

Reaction Scheme:

dot

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and SPhos (4 mol%).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1, 0.2 M).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Selection:

  • Pd₂(dba)₃ and SPhos: This combination is highly effective for the coupling of sterically hindered and electron-rich aryl bromides. SPhos is a bulky, electron-rich ligand that facilitates the oxidative addition step.

  • K₂CO₃: A moderately strong base is chosen to promote the transmetalation of the boronic acid while minimizing the deprotonation of the phenol, thereby reducing the risk of O-arylation.

Data Presentation:

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Fluoro-3-methoxy-6-phenylphenol75-85
24-Methoxyphenylboronic acid2-Fluoro-3-methoxy-6-(4-methoxyphenyl)phenol70-80
33-Pyridylboronic acid2-Fluoro-3-methoxy-6-(pyridin-3-yl)phenol65-75
Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][6][7] The presence of the phenolic hydroxyl group necessitates careful consideration of a protecting group strategy to prevent competitive O-arylation.

Reaction Scheme (with protecting group):

  • Protection: Phenol -> O-Protected Phenol

  • Coupling: Br(F)(OCH₃)C₆H₂O-PG + R₂NH --[Pd catalyst, Ligand, Base]--> (R₂N)(F)(OCH₃)C₆H₂O-PG

  • Deprotection: (R₂N)(F)(OCH₃)C₆H₂O-PG -> (R₂N)(F)(OCH₃)C₆H₂OH

dot

Buchwald_Hartwig_Amination Start This compound Protected Protected Phenol (e.g., O-Benzyl) Start->Protected Protection (e.g., BnBr, K₂CO₃) Coupling Buchwald-Hartwig Coupling Protected->Coupling Amine (R₂NH) Pd₂(dba)₃, RuPhos, NaOtBu Coupled_Protected Coupled Protected Product Coupling->Coupled_Protected Deprotection Deprotection Coupled_Protected->Deprotection Deprotection (e.g., H₂, Pd/C) Final_Product Final Aryl Amine Product Deprotection->Final_Product

Caption: Buchwald-Hartwig Amination Workflow.

Protocol:

Part A: Protection of the Phenolic Hydroxyl Group (e.g., Benzyl Ether)

  • To a solution of this compound (1.0 equiv.) in acetone, add potassium carbonate (K₂CO₃, 1.5 equiv.) and benzyl bromide (1.1 equiv.).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product to obtain 1-benzyloxy-6-bromo-2-fluoro-3-methoxybenzene.

Part B: Buchwald-Hartwig Amination

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine the protected phenol (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), and RuPhos (2 mol%).

  • Catalyst Addition: Add Pd₂(dba)₃ (1 mol%).

  • Solvent Addition: Add anhydrous toluene (0.2 M).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

  • Work-up and Purification: Follow the procedure described for the Suzuki-Miyaura coupling.

Part C: Deprotection

  • Dissolve the purified, coupled product in ethanol.

  • Add palladium on carbon (10 wt%) and stir the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the mixture through Celite and concentrate the filtrate to obtain the final product.

Rationale for Reagent Selection:

  • Benzyl Protecting Group: The benzyl group is stable to the basic conditions of the Buchwald-Hartwig reaction and can be readily removed by hydrogenolysis.[8][9][10]

  • RuPhos: This ligand is highly effective for the amination of electron-rich and sterically hindered aryl bromides.[1]

  • NaOt-Bu: A strong base is required to deprotonate the amine for the catalytic cycle.

Data Presentation:

EntryAmineProductExpected Yield (over 3 steps, %)
1Morpholine4-(2-Fluoro-3-methoxy-6-hydroxyphenyl)morpholine60-70
2AnilineN-(2-Fluoro-3-methoxy-6-hydroxyphenyl)aniline55-65
3BenzylamineN-Benzyl-2-fluoro-3-methoxy-6-aminophenol60-70
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes.[11][12] A copper-free protocol is recommended to avoid potential side reactions and simplify purification.

Reaction Scheme:

dot

Caption: Sonogashira Coupling Workflow.

Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add the terminal alkyne (1.2 equiv.) and diisopropylamine (DIPA, 2.0 equiv.).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Follow the procedure described for the Suzuki-Miyaura coupling.

Rationale for Reagent Selection:

  • Pd(PPh₃)₂Cl₂: A common and effective catalyst for Sonogashira couplings.

  • DIPA: Acts as both the base and a co-solvent, facilitating the deprotonation of the terminal alkyne. A weaker amine base is chosen to minimize interaction with the phenol.

Data Presentation:

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene2-Fluoro-3-methoxy-6-(phenylethynyl)phenol70-80
2Trimethylsilylacetylene2-Fluoro-3-methoxy-6-((trimethylsilyl)ethynyl)phenol75-85
31-Hexyne2-Fluoro-3-methoxy-6-(hex-1-yn-1-yl)phenol65-75

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand.
Insufficiently degassed solventEnsure all solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Impure starting materialsPurify the aryl bromide and coupling partner before use.
Significant O-arylation Base is too strongSwitch to a weaker base (e.g., from K₃PO₄ to K₂CO₃ or Cs₂CO₃).
Reaction temperature is too highLower the reaction temperature and extend the reaction time.
Formation of Homocoupling Products (Sonogashira) Presence of oxygenEnsure the reaction is performed under strictly anaerobic conditions. Consider a copper-free protocol.
(Suzuki) ProtodeboronationUse the boronic acid ester instead of the free acid.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and flexible strategy for the synthesis of a diverse range of substituted phenols. By carefully selecting the catalyst, ligand, base, and, where necessary, a protecting group strategy, high yields of the desired C-C, C-N, and C-C coupled products can be achieved. The protocols outlined in this guide provide a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors.

References

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of 2,4-pentanedione and other β-dicarbonyl compounds. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798. Available at: [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl protection of phenols under neutral conditions: Palladium-catalyzed benzylations of phenols. Kyushu University Institutional Repository. Available at: [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic system for the palladium-catalyzed amination of aryl bromides with N-H-containing heterocycles. Organic Letters, 2(8), 1101-1104.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Strategic Diversification of a Privileged Scaffold: High-Value Bioactive Heterocycles from 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthesis

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of diverse, biologically active heterocyclic scaffolds originating from the versatile starting material, 6-Bromo-2-fluoro-3-methoxyphenol. We move beyond simple, linear synthetic steps to explain the strategic rationale behind leveraging the molecule's unique electronic and structural features. Key transformations, including directed C-H functionalization and transition metal-catalyzed cross-coupling reactions, are explored as pathways to high-value cores such as benzofurans and other complex fused systems. Each protocol is designed to be self-validating, with explanations for experimental choices to ensure reproducibility and adaptability.

Introduction: The Strategic Value of this compound

The pursuit of novel molecular entities with therapeutic potential is a cornerstone of modern medicinal chemistry.[1] Heterocyclic compounds, in particular, form the structural basis of a vast majority of approved pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional arrangements for target interaction.[2][3] The starting material, this compound, is not merely a simple aromatic building block; it is a pre-functionalized, "privileged" scaffold engineered for synthetic efficiency and diversification.

Its utility stems from the orthogonal reactivity of its substituents:

  • Phenolic Hydroxyl (-OH): Acts as a powerful directing group for ortho-C–H activation, enabling regioselective functionalization without the need for pre-installed directing groups.[4] It also serves as a classical nucleophile for building oxygen-containing heterocycles like benzofurans.

  • Bromo Group (-Br): A versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[5]

  • Fluoro Group (-F): The presence of fluorine can significantly modulate the physicochemical properties of the final compound, enhancing metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[6][7]

  • Methoxy Group (-OCH₃): Influences the electronic character of the ring and provides an additional site for potential late-stage modification via demethylation.

This combination of reactive sites allows for a modular and strategic approach to building molecular complexity, as illustrated below.

G start This compound sub_a Phenolic -OH start->sub_a sub_b Aryl -Br start->sub_b sub_c Aryl C-H start->sub_c path_a O-Alkylation/ O-Arylation sub_a->path_a path_c Cross-Coupling (Suzuki, Buchwald, etc.) sub_b->path_c path_b Directed C-H Functionalization sub_c->path_b end_a Ethers, Esters, Benzofurans path_a->end_a end_b Biaryls, Alkylated Phenols, Fused Heterocycles path_b->end_b end_c Substituted Arenes, Stilbenes, Amines path_c->end_c

Caption: Strategic functionalization pathways of the core scaffold.

Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

Substituted benzofurans are prevalent motifs in psychoactive compounds and other neuro-therapeutics.[8][9] This protocol leverages the aryl bromide for a Sonogashira coupling, followed by an intramolecular cyclization to construct the benzofuran core. The fluorine and methoxy groups remain positioned to influence the biological properties of the final product.

Rationale and Mechanistic Insight

The synthesis proceeds in two key stages. First, a palladium- and copper-catalyzed Sonogashira cross-coupling reaction is used to forge a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. The choice of a silyl-protected alkyne, such as (trimethylsilyl)acetylene, is strategic; the TMS group prevents self-coupling and can be cleanly removed in the next step. Following desilylation, the resulting terminal alkyne and the adjacent phenolic hydroxyl group are perfectly poised for an intramolecular 5-endo-dig cyclization. This step is often promoted by a base or a transition metal catalyst (e.g., copper(I) iodide) to furnish the benzofuran ring.

Detailed Experimental Protocol

Step A: Sonogashira Coupling

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsRole
This compound221.031.01.0Starting Material
(Trimethylsilyl)acetylene98.221.51.5Coupling Partner
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.030.03Palladium Catalyst Precursor
CuI (Copper(I) iodide)190.450.060.06Co-catalyst
Triethylamine (TEA)101.193.03.0Base and Solvent
Toluene92.14~10 mL-Solvent

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (221 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add dry, degassed toluene (5 mL) and triethylamine (5 mL) via syringe.

  • Add (trimethylsilyl)acetylene (0.21 mL, 1.5 mmol) dropwise while stirring.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), observing the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product, 2-fluoro-3-methoxy-6-((trimethylsilyl)ethynyl)phenol, can be used directly in the next step after a quick filtration or purified by column chromatography if necessary.

Step B: Desilylation and Intramolecular Cyclization

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsRole
Crude Product from Step A~268.34~1.01.0Substrate
K₂CO₃ (Potassium carbonate)138.212.02.0Base
Methanol32.04~10 mL-Solvent

Procedure:

  • Dissolve the crude TMS-protected alkyne from Step A in methanol (10 mL) in a round-bottom flask.

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • Stir the mixture at room temperature for 1-2 hours. The desilylation is typically rapid.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours to promote cyclization. Monitor the formation of the benzofuran product by TLC.

  • After cooling, neutralize the mixture with 1M HCl (aq) and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 7-fluoro-6-methoxybenzofuran .

Synthesis of Fused Heterocycles via Directed C-H Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful, step-economic strategy for molecular synthesis.[10] The directing capacity of the phenol group can be exploited to selectively functionalize the ortho C4-position, opening a pathway to novel fused heterocyclic systems.[11][12]

Rationale and Mechanistic Insight

This protocol describes a palladium-catalyzed oxidative annulation between the starting phenol and an internal alkyne. The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the phenolic oxygen coordinates to the palladium center, directing the cleavage of the C4-H bond to form a six-membered palladacycle intermediate. Subsequent migratory insertion of the alkyne into the Pd-C bond, followed by reductive elimination, constructs the new heterocyclic ring and regenerates the active catalyst. A stoichiometric oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃) is required to close the catalytic cycle.

G A Ar-OH + Pd(II)L₂ B Coordination Complex A->B - L C Palladacycle Intermediate (CMD Pathway) B->C C-H Activation D Alkyne Insertion C->D + Alkyne E Vinyl-Palladium Intermediate D->E F Reductive Elimination E->F G Annulated Product + Pd(0) F->G H Pd(0) + Oxidant H->A Oxidation

Caption: Simplified catalytic cycle for C-H activation/annulation.

Detailed Experimental Protocol

Protocol: Pd-Catalyzed C-H Annulation with Diphenylacetylene

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsRole
This compound221.030.51.0Starting Material
Diphenylacetylene178.230.61.2Annulation Partner
Pd(OAc)₂ (Palladium(II) acetate)224.500.050.1Catalyst Precursor
Ag₂CO₃ (Silver carbonate)275.751.02.0Oxidant
Trifluoroacetic Acid (TFA)114.02~1 mL-Solvent / Additive

Procedure:

  • In a pressure-tolerant vial, combine this compound (110.5 mg, 0.5 mmol), diphenylacetylene (107 mg, 0.6 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ag₂CO₃ (276 mg, 1.0 mmol).

  • Add trifluoroacetic acid (TFA) (1.0 mL) as the solvent. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours.

  • Cool the reaction to room temperature. Carefully dilute with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble silver salts.

  • Wash the filtrate with saturated NaHCO₃ solution (aq) to neutralize the TFA, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (gradient elution, e.g., 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the product, 5-Bromo-7-fluoro-8-methoxy-2,3-diphenyl-1-benzofuran (or related fused heterocycle depending on exact cyclization mode).

Summary and Outlook

The protocols detailed herein demonstrate that this compound is a highly effective platform for the synthesis of complex, bioactive heterocycles. By strategically targeting its distinct functional groups, chemists can rapidly generate libraries of diverse compounds for screening in drug discovery programs. The Sonogashira/cyclization sequence provides reliable access to the benzofuran core, while modern C-H functionalization methodologies open doors to novel fused systems that would be challenging to access via traditional methods.[13] Future work can expand on these principles, using the aryl bromide for other cross-coupling reactions or employing the C-H activation protocol with different annulation partners to further broaden the accessible chemical space.

References

  • C−H activation strategies for the synthesis of phenols. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Various Authors. (2021). Catalytic C-H Activation. Chemistry Letters, 50(10). Oxford Academic. Retrieved January 19, 2026, from [Link]

  • Ma, G., & Ding, H. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(21), 6439. PMC. [Link]

  • Wang, D., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3429. National Institutes of Health. [Link]

  • OpenChemHub. (2024, January 23). C-H activation at remote positions [Video]. YouTube. [Link]

  • Sharma, P., & Ackermann, L. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Green Chemistry, 23(11), 3792-3809. [Link]

  • Ma, G., & Ding, H. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(20), 4768. [Link]

  • Khan, I., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-22. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 19, 2026, from [Link]

  • Cesa, M. L., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(3), 345. PMC. [Link]

  • Scientist9279. (2024, January 10). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. [Link]

  • Cesa, M. L., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(3), 345. MDPI. [Link]

  • International Journal of New R&D. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 8(6). [Link]

  • Dake, S. A., et al. (2012). Bioactive Heterocycles: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Istrate, A., & Istrate, O. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(2), 438. MDPI. [Link]

  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • PubChem. (n.d.). (6-Bromo-2,4-difluoro-3-methoxyphenyl)methanol. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved January 19, 2026, from [Link]

  • Ponnusamy, K. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. [Link]

  • Ferreira, L. G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(12), 2841. MDPI. [Link]

  • Wikipedia. (n.d.). 6-APB. Retrieved January 19, 2026, from [Link]

  • Dawson, B. A., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(11), 3417–3429. PubMed. [Link]

  • Williams, C. M., & Matzger, A. J. (2020). Dearomative, Intramolecular Bromoetherification of Carbohydrate‐derived Glycosyl Furans: Access to Enantiopure 6‐Bromo‐Furo[3,2‐b]furans. Angewandte Chemie International Edition, 59(41), 18063-18067. ResearchGate. [Link]

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Experimental protocol for the synthesis of derivatives from 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The trifunctionalized aromatic compound, 6-Bromo-2-fluoro-3-methoxyphenol, represents a versatile platform for the synthesis of a diverse array of novel derivatives. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a nucleophilic hydroxyl group for etherification, and the electronic influence of the fluorine and methoxy substituents—offers multiple avenues for molecular elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of key derivatives from this valuable starting material. We will delve into the mechanistic rationale behind three pivotal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis, offering detailed, field-proven protocols to empower your research endeavors.

Core Synthetic Strategies

The synthetic utility of this compound is primarily centered around two reactive sites: the aryl bromide at the 6-position and the phenolic hydroxyl group. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the hydroxyl group can be readily derivatized through nucleophilic substitution reactions to form a wide variety of ethers.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, making it an indispensable tool for the synthesis of biaryl and heteroaryl compounds.[1] This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2] For this compound, this allows for the introduction of various aryl or heteroaryl substituents at the 6-position. The reactivity of aryl halides in Suzuki couplings generally follows the trend: I > Br > OTf >> Cl.[1]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is often more effective. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands can enhance the rate of reaction.[3]

  • Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4] The choice of base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, can significantly impact the reaction outcome, with its strength and solubility playing key roles.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution is commonly used to dissolve both the organic and inorganic reagents.[5] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Experimental Protocol: Synthesis of 2-Fluoro-3-methoxy-6-(p-tolyl)phenol

This protocol details the synthesis of a representative biphenyl derivative.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound223.041.01.0
4-Tolylboronic acid135.961.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Triphenylphosphine (PPh₃)262.290.040.04
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane (degassed)-5 mL-
Water (degassed)-1 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (223 mg, 1.0 mmol), 4-tolylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents Combine Reactants: This compound 4-Tolylboronic acid K₂CO₃ catalyst Add Catalyst System: Pd(OAc)₂ PPh₃ reagents->catalyst 1. solvent Add Degassed Solvents: 1,4-Dioxane Water catalyst->solvent 2. reaction Heat under Inert Atmosphere (90°C) solvent->reaction 3. workup Aqueous Workup & Extraction reaction->workup 4. purification Column Chromatography workup->purification 5. product Isolated Product: 2-Fluoro-3-methoxy-6-(p-tolyl)phenol purification->product 6.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

II. Palladium-Catalyzed Buchwald-Hartwig Amination: Synthesis of Aryl Amine Derivatives

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[7] For this compound, this transformation allows for the introduction of a variety of primary and secondary amines at the 6-position.

Causality of Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst. The choice of phosphine ligand is critical and often more specialized than in Suzuki reactions. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are frequently employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent.[3][9]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.[8]

Experimental Protocol: Synthesis of 6-Anilino-2-fluoro-3-methoxyphenol

This protocol describes the synthesis of a representative N-aryl amine derivative.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound223.041.01.0
Aniline93.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (223 mg, 1.0 mmol).

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (109 µL, 1.2 mmol) via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Visualization of Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L L(Ar)Pd(II)-X L(Ar)Pd(II)-Br Pd(0)L->L(Ar)Pd(II)-X Oxidative Addition Ar-X 6-Bromo-2-fluoro- 3-methoxyphenol Ar-X->L(Ar)Pd(II)-X Oxidative\nAddition Oxidative Addition L(Ar)Pd(II)-NR'R'' L(Ar)Pd(II)-NHPh L(Ar)Pd(II)-X->L(Ar)Pd(II)-NR'R'' Ligand Exchange Amine Aniline Amine->L(Ar)Pd(II)-NR'R'' Base Base Base->L(Ar)Pd(II)-NR'R'' Ligand\nExchange Ligand Exchange L(Ar)Pd(II)-NR'R''->Pd(0)L Reductive Elimination Product 6-Anilino-2-fluoro- 3-methoxyphenol L(Ar)Pd(II)-NR'R''->Product Reductive\nElimination Reductive Elimination Williamson_Ether_Synthesis phenol 6-Bromo-2-fluoro- 3-methoxyphenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base K₂CO₃ base->phenoxide sn2 Sₙ2 Attack phenoxide->sn2 alkyl_halide Benzyl Bromide alkyl_halide->sn2 product 6-Bromo-1-(benzyloxy)- 2-fluoro-3-methoxybenzene sn2->product Ether Formation

Sources

The Strategic Role of 6-Bromo-2-fluoro-3-methoxyphenol in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Next-Generation Crop Protection

In the intricate landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the successful synthesis of novel, effective, and safe crop protection agents. 6-Bromo-2-fluoro-3-methoxyphenol has emerged as a highly valuable and versatile building block. Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and methoxy-phenol moieties, presents a rich platform for a diverse array of chemical transformations. This strategic combination of functional groups allows for the introduction of pharmacophoric elements known to enhance biological activity, metabolic stability, and target specificity in active agrochemical ingredients.[1]

The presence of a fluorine atom is a well-established strategy in modern agrochemical design to increase potency and metabolic stability. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxyphenol group offers multiple reactive sites for etherification, esterification, and other modifications to fine-tune the physicochemical properties and biological activity of the final compound.

This technical guide provides an in-depth exploration of the synthetic utility of this compound in the context of agrochemical synthesis. We will delve into key reaction pathways, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers and drug development professionals to leverage the full potential of this strategic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is a prerequisite for its effective and safe utilization in any synthetic endeavor. The data presented below is a compilation from sources for structurally related compounds, providing a strong basis for the handling and use of this compound.

PropertyValueSource
Molecular FormulaC₇H₆BrFO₂N/A
Molecular Weight221.03 g/mol N/A
AppearanceOff-white to light brown solid (predicted)N/A
Melting PointNot specified; likely a low-melting solidN/A
Boiling PointNot specifiedN/A
DensityNot specifiedN/A

Safety and Handling Precautions:

Based on safety data sheets (SDS) for analogous compounds such as 2-Bromo-6-methoxyphenol and other halogenated phenols, this compound should be handled with care.[2][3][4]

  • Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4][5]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

    • Use only outdoors or in a well-ventilated area.[2]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4]

    • Wash skin thoroughly after handling.[2]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Synthetic Pathways and Core Applications

The synthetic versatility of this compound allows for its application in the synthesis of a variety of agrochemical classes, including fungicides, herbicides, and insecticides. The following sections outline key synthetic transformations and provide detailed protocols for hypothetical, yet chemically sound, applications.

O-Alkylation and O-Arylation: Building Fungicidal and Herbicidal Scaffolds

The phenolic hydroxyl group is a prime site for modification to introduce diverse side chains that are often crucial for biological activity. O-alkylation and O-arylation reactions are fundamental transformations to achieve this.

Workflow for O-Alkylation:

O_Alkylation_Workflow A This compound B Deprotonation (e.g., K₂CO₃, NaH) A->B Base C Phenoxide Intermediate B->C D Nucleophilic Substitution (with R-X, e.g., alkyl halide) C->D Electrophile E Crude Product Mixture D->E F Purification (e.g., Column Chromatography) E->F G O-Alkylated Product F->G

Caption: Workflow for the O-alkylation of this compound.

Protocol 1: Synthesis of a Hypothetical Phenyl Ether Derivative

This protocol describes the synthesis of a generic O-alkylated product, a common structural motif in many fungicides and herbicides.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to ensure the formation of the phenoxide.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Suzuki Cross-Coupling: Forging Carbon-Carbon Bonds for Complex Agrochemicals

The bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of aryl or heteroaryl groups, which are prevalent in many modern agrochemicals.[6]

Workflow for Suzuki Cross-Coupling:

Suzuki_Coupling_Workflow A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) A->C B Arylboronic Acid (R-B(OH)₂) B->C D Reaction Mixture in Solvent (e.g., Toluene/Water) C->D E Heating under Inert Atmosphere D->E F Workup and Extraction E->F G Purification F->G H Coupled Biaryl Product G->H

Caption: Workflow for Suzuki cross-coupling of this compound.

Protocol 2: Synthesis of a Hypothetical Biaryl Agrochemical Precursor

This protocol details a general procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., 0.05 eq) to the mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: A Gateway to Agrochemical Innovation

This compound stands as a testament to the power of rational molecular design in the synthesis of advanced agrochemicals. Its strategically positioned functional groups provide a versatile platform for creating a wide array of complex molecules with potential pesticidal activity. The protocols and synthetic strategies outlined in these application notes serve as a foundational guide for researchers to explore the vast potential of this intermediate. By leveraging the principles of modern organic synthesis, the scientific community can continue to develop novel and effective crop protection solutions to meet the growing demands of global agriculture.

References

  • PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

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  • ResearchGate. Synthesis of 6-Amino-2-bromo-4-hydroxynicotinaldehyde Derivatives. [Link]

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Application Notes: 6-Bromo-2-fluoro-3-methoxyphenol as a Versatile Building Block for Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-fluoro-3-methoxyphenol is a highly functionalized aromatic compound poised for significant utility in the field of materials science. Its unique substitution pattern, featuring a reactive phenolic hydroxyl group, a versatile brominated site for cross-coupling, and electronically influential fluoro and methoxy groups, makes it an exemplary precursor for the synthesis of novel conjugated polymers. These polymers are the cornerstone of next-generation organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group allows for precise tuning of the electronic properties (HOMO/LUMO energy levels) of resulting materials.[1][2][3] Fluorination, in particular, is known to lower both HOMO and LUMO levels, enhancing resistance to oxidative degradation and facilitating electron injection.[2] The methoxy group, conversely, raises the energy levels and can improve the solubility of the final polymer, a critical factor for solution-based processing and device fabrication.[4] The bromine atom serves as a key handle for established carbon-carbon bond-forming reactions, such as Suzuki or Stille coupling, enabling the construction of extended π-conjugated systems.[5][6][7]

This guide details the application of this compound as a monomer precursor for the synthesis of a novel poly(p-phenylenevinylene) (PPV) derivative, a class of polymers renowned for their electroluminescent properties.[8][9][10] The protocols herein provide a scientifically grounded framework for the synthesis, characterization, and potential application of this promising new material.

Application I: Synthesis of a Fluorinated, Methoxy-Substituted Poly(p-phenylenevinylene) (F-MeO-PPV)

This section outlines a comprehensive protocol for the synthesis of a novel PPV derivative, Poly(5-fluoro-4-methoxy-1,2-phenylenevinylene), utilizing this compound as the starting material. The chosen synthetic route is the Gilch polymerization, a widely used and robust method for preparing PPV derivatives from α,α'-dihalo-p-xylene monomers.[4][9]

Part 1: Monomer Synthesis

The initial step involves converting the starting phenol into a suitable α,α'-dihalo-p-xylene type monomer required for Gilch polymerization. This is a multi-step process involving chloromethylation of the aromatic ring.

Protocol 1: Synthesis of 1,4-Bis(chloromethyl)-2-bromo-5-fluoro-3-methoxybenzene

  • Causality: The phenolic hydroxyl group is first protected as a methyl ether to prevent unwanted side reactions during the aggressive chloromethylation step. Chloromethylation introduces the reactive benzylic chloride groups necessary for the subsequent polymerization.

  • Step 1: Protection of Phenol:

    • Dissolve this compound (1 eq.) in acetone in a round-bottom flask.

    • Add anhydrous potassium carbonate (K₂CO₃, 3 eq.).

    • Add dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq.) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the solid, and remove the solvent under reduced pressure.

    • Purify the resulting 1-bromo-5-fluoro-2,3-dimethoxybenzene by column chromatography.

  • Step 2: Bis-chloromethylation:

    • To a flask containing the protected phenol (1 eq.), add paraformaldehyde (2.5 eq.) and a solvent system of acetic acid and concentrated hydrochloric acid.

    • Bubble hydrogen chloride (HCl) gas through the solution for 1 hour at room temperature.

    • Heat the mixture to 60°C and stir for 24 hours.

    • Cool the reaction, pour it into ice water, and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude monomer, 1,4-Bis(chloromethyl)-2-bromo-5-fluoro-3-methoxybenzene, which can be purified by recrystallization.

Monomer_Synthesis Start 6-Bromo-2-fluoro- 3-methoxyphenol Step1 Protection (CH₃)₂SO₄, K₂CO₃ Start->Step1 Intermediate 1-Bromo-5-fluoro- 2,3-dimethoxybenzene Step1->Intermediate Step2 Chloromethylation (CH₂O)n, HCl, AcOH Intermediate->Step2 Monomer 1,4-Bis(chloromethyl)- 2-bromo-5-fluoro- 3-methoxybenzene Step2->Monomer

Caption: Synthetic route to the polymerizable monomer.

Part 2: Gilch Polymerization

The Gilch polymerization proceeds via a p-quinodimethane intermediate, which is generated in-situ by treating the bis(chloromethyl) monomer with a strong base, typically potassium tert-butoxide (KOtBu).[11][12][13] This intermediate then undergoes spontaneous polymerization.[11][12]

Protocol 2: Synthesis of Poly(5-bromo-2-fluoro-3-methoxy-1,4-phenylenevinylene)

  • Causality: The strong base, KOtBu, abstracts protons from the chloromethyl groups, leading to a double 1,2-elimination of HCl to form the highly reactive quinodimethane intermediate. This intermediate polymerizes via a proposed radical mechanism to form the conjugated polymer backbone.[11][12][13] The reaction is performed under inert conditions to prevent quenching of radical intermediates by oxygen.

  • Step-by-Step Methodology:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Dissolve the monomer, 1,4-Bis(chloromethyl)-2-bromo-5-fluoro-3-methoxybenzene (1 eq.), in anhydrous tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of potassium tert-butoxide (KOtBu, 2.5 eq.) in anhydrous THF.

    • Transfer the KOtBu solution to the dropping funnel.

    • Add the base solution dropwise to the monomer solution over 1 hour at room temperature with vigorous stirring under a nitrogen atmosphere.

    • A color change and the formation of a precipitate should be observed, indicating polymerization.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Quench the reaction by slowly adding methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the solid polymer by filtration, wash thoroughly with methanol and water to remove salts and oligomers.

    • Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform to isolate the desired polymer fraction.

    • Dry the resulting polymer, a brightly colored solid, under vacuum.

Gilch_Polymerization cluster_0 Monomer Activation cluster_1 Polymerization & Workup Monomer Bis(chloromethyl) Monomer Base KOtBu (Base) Monomer->Base - 2HCl Intermediate p-Quinodimethane Intermediate Base->Intermediate Forms Propagation Radical Chain Propagation Intermediate->Propagation Polymer Crude Polymer in THF Propagation->Polymer Purification Precipitation (Methanol) & Soxhlet Extraction Polymer->Purification Final_Polymer Purified F-MeO-PPV Derivative Purification->Final_Polymer

Caption: Workflow for Gilch polymerization and purification.

Application II: Material Characterization

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymer, which are critical for its performance in electronic devices.

Technique Purpose Expected Outcome / Hypothetical Data
¹H, ¹⁹F NMR Structural verification and purity assessment.¹H NMR: Broad peaks in the aromatic and vinylic regions (6.5-8.0 ppm) and methoxy region (~3.9 ppm). ¹⁹F NMR: A broad singlet confirming the presence of fluorine.
GPC/SEC Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).Mn = 15,000 - 30,000 g/mol ; Mw = 40,000 - 80,000 g/mol ; PDI = 2.0 - 3.0 (typical for Gilch).
TGA Evaluation of thermal stability.Onset of decomposition (Td) > 300 °C, indicating good thermal stability for device applications.
UV-Vis Spectroscopy Analysis of electronic absorption and π-π* transition energy.Absorption maximum (λ_max) in solution (e.g., chloroform) around 450-480 nm. The optical bandgap can be estimated from the absorption edge.
Photoluminescence (PL) Measurement of emission properties.Emission maximum (λ_em) in the green-yellow region of the spectrum (e.g., 520-550 nm) when excited at λ_max.
Cyclic Voltammetry (CV) Determination of HOMO and LUMO energy levels.Oxidation and reduction potentials are measured to calculate HOMO (~ -5.4 eV) and LUMO (~ -3.0 eV) levels, crucial for predicting charge injection properties.

Application III: Device Fabrication and Testing - A Prototype Polymer LED (PLED)

The synthesized F-MeO-PPV can be integrated as the emissive layer in a prototype OLED to evaluate its electroluminescence performance.[10][14][15][16]

Protocol 3: Fabrication of a Single-Layer PLED

  • Causality: A multi-layer device structure is used to facilitate efficient charge injection and transport.[10] ITO is a transparent anode, PEDOT:PSS is a hole-injection layer that smooths the anode surface and reduces the hole injection barrier.[10] The synthesized polymer acts as the light-emitting layer where electrons and holes recombine.[14] A low work function metal like calcium or aluminum is used as the cathode for efficient electron injection.[10][17] The entire process is conducted in a cleanroom or glovebox to prevent contamination and degradation by oxygen and moisture.[14][17]

  • Step-by-Step Workflow:

    • Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen.

    • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate. Anneal the film according to the manufacturer's specifications (e.g., 120 °C for 15 min) to remove residual water.

    • Emissive Layer (EML) Deposition: Transfer the substrate into a nitrogen-filled glovebox. Prepare a solution of the synthesized F-MeO-PPV in a suitable solvent (e.g., chloroform or toluene). Spin-coat the polymer solution on top of the PEDOT:PSS layer to form a thin, uniform film. Anneal the film to remove residual solvent.

    • Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit a bilayer cathode of Calcium (Ca) followed by Aluminum (Al) at a high vacuum (< 10⁻⁶ Torr). The Al layer protects the reactive Ca from oxidation.

    • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the active layers from atmospheric degradation.

    • Testing: Characterize the device by measuring current-voltage-luminance (I-V-L) characteristics. Determine key performance metrics such as turn-on voltage, maximum luminance, and external quantum efficiency (EQE).

PLED_Fabrication cluster_solution Solution Processing (Spin Coating) cluster_vacuum Vacuum & Encapsulation ITO Clean ITO Substrate PEDOT Deposit PEDOT:PSS (HIL) ITO->PEDOT Polymer Deposit F-MeO-PPV (EML) PEDOT->Polymer Evaporation Evaporate Cathode (Ca/Al) Polymer->Evaporation Encapsulation Encapsulate Device Evaporation->Encapsulation Testing Device Testing (I-V-L) Encapsulation->Testing

Caption: Workflow for fabricating a prototype PLED device.

References

  • Nikolić, J., et al. (2015). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. Chemistry – A European Journal, 21(52), 19176–19185. [Link]

  • Schwalm, T., et al. (2009). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials. Macromolecular Rapid Communications, 30(9-10), 689-697. [Link]

  • Wouters, S., et al. (2015). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. Chemistry – A European Journal, 21(52), 19176-19185. [Link]

  • Babudri, F., et al. (2012). Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties of an Intriguing Class of Luminescent Polymers. Molecules, 17(7), 8346-8364. [Link]

  • Martinelli, E., et al. (2008). Synthesis of Poly(arylenevinylene)s with Fluorinated Vinylene Units. Macromolecular Chemistry and Physics, 209(7), 733-741. [Link]

  • NCTU Photonics Polymer Lab. Emitting Materials I - Poly(p-phenylene vinylene) (PPV). National Chiao Tung University MSE. [Link]

  • Semiconductors, Rochina. (2022). Polymer LED (PLED): Construction, Working, Advantages & Applications. Rochina Semiconductors. [Link]

  • Katsouras, I., et al. (2023). Optical, Photophysical, and Optoelectronic Characterization of Green Light-Emitting Polymers for Applications in Flexible OLED-Based Optical Sensing. ACS Applied Electronic Materials, 5(8), 4478–4489. [Link]

  • Martinelli, E., et al. (2008). Synthesis of Poly(arylenevinylene)s with Fluorinated Vinylene Units. Macromolecular Chemistry and Physics, 209(7), 733-741. [Link]

  • Tsetseris, L., et al. (2022). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. Polymers, 14(21), 4739. [Link]

  • Kristensen, P.K. (2008). Characterisation of semiconducting polymers and fabrication of OLEDs. Aalborg University. [Link]

  • Chen, X., et al. (2021). Introducing methoxy or fluorine substitutions on the conjugated side chain to reduce the voltage loss of organic solar cells. Journal of Materials Chemistry C, 9(7), 2495-2503. [Link]

  • Sumitomo Chemical Co., Ltd. (2018). Development of Polymer Organic Light-Emitting Diodes. SUMITOMO KAGAKU 2018. [Link]

  • Weiss, D. J., et al. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(3), 364-369. [Link]

  • Page, Z. A., et al. (2016). Hydrophilic Conjugated Polymers Prepared by Aqueous Horner–Wadsworth–Emmons Coupling. Macromolecules, 49(3), 820–827. [Link]

  • Sadasivan, S., et al. (2014). POLYMER LIGHT EMITTING DIODES - A REVIEW ON MATERIALS AND TECHNIQUES. Journal of scientific and industrial research, 4(1), 1-5. [Link]

  • Chwang, A., et al. (2003). Polymer Light-Emitting Diode (PLED) Process Development. Defense Technical Information Center. [Link]

  • Slideshare. (2023). Polymer Light Emitting Diode. Slideshare. [Link]

  • Chwang, A., et al. (2003). Polymer Light-Emitting Diode (PLED) Process Development. DTIC. [Link]

  • Babudri, F., et al. (2012). Synthesis of poly(arylenevinylene)s with fluorinated double bonds 12–15. ResearchGate. [Link]

  • Chen, X., et al. (2021). Introducing methoxy or fluorine on the conjugated side chain to reduce the voltage loss of organic solar cells. Journal of Materials Chemistry C, 9(7), 2495-2503. [Link]

  • Babudri, F., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (10), 1003-1022. [Link]

  • Yagupolskii, L. M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

  • TU Dresden. (2020). Synthesis of Vinylene‐Linked Two‐Dimensional Conjugated Polymers via the Horner‐Wadsworth‐Emmons Reaction. TU Dresden. [Link]

  • Mustafa, M., et al. (2015). Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. Journal of Ovonic Research, 11(5), 247-252. [Link]

  • Kim, H., et al. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Scientific Reports, 11(1), 1-9. [Link]

  • Vo, T. N., et al. (2022). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. Polymers, 14(19), 4193. [Link]

  • Schneider, M., et al. (2014). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

  • Page, Z. A., et al. (2016). Hydrophilic Conjugated Polymers Prepared by Aqueous Horner–Wadsworth–Emmons Coupling. OSTI.GOV. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Zhang, K., et al. (2020). a) Proposed mechanism of the Horner–Wadsworth–Emmons reaction with Cs2CO3 as the base; b) energy profiles of the HWE reaction at different stages (I–VI), calculated in kJ mol⁻¹ by using the DFT method. ResearchGate. [Link]

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Troubleshooting & Optimization

Optimizing Suzuki Coupling with 6-Bromo-2-fluoro-3-methoxyphenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling reaction, specifically with the challenging substrate, 6-Bromo-2-fluoro-3-methoxyphenol. The information presented here is designed to troubleshoot common issues and optimize reaction conditions to achieve high yields and purity.

Core Challenges with this compound

The structure of this compound presents a unique set of challenges for the Suzuki coupling reaction. The presence of ortho substituents to the bromine (fluorine and hydroxyl groups) creates significant steric hindrance. This can impede the initial oxidative addition step, which is often the rate-limiting step of the catalytic cycle. Furthermore, the electron-donating effects of the methoxy and hydroxyl groups make the aryl bromide less electrophilic, further slowing down oxidative addition.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low to no conversion. What are the primary factors to investigate?

A: Low or no conversion is a common issue with sterically hindered and electron-rich aryl bromides. Here’s a breakdown of the likely causes and how to address them:

  • Inefficient Oxidative Addition: This is the most probable bottleneck. The palladium catalyst struggles to insert into the carbon-bromine bond due to steric hindrance and electronic deactivation.

    • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands are known to accelerate oxidative addition.[1][2] Consider ligands like SPhos or XPhos, which have demonstrated high efficacy with hindered substrates.[4][5][6] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also be beneficial.

  • Suboptimal Base or Solvent: The choice of base is crucial for activating the boronic acid for transmetalation.[7][8] An inappropriate solvent can lead to poor solubility of reagents and hinder the reaction.

    • Solution: A stronger base like potassium phosphate (K₃PO₄) is often more effective than carbonates for challenging couplings.[7][9] Solvents with higher boiling points like dioxane or toluene allow for increased reaction temperatures, which can help overcome the activation energy barrier.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen.

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[10]

Q2: I'm observing significant debromination of my starting material. How can this be minimized?

A: Debromination is a common side reaction where the aryl bromide is reduced instead of coupled. This can occur when the aryl-palladium intermediate reacts with a proton source before transmetalation.[1]

  • Anhydrous Conditions: The presence of water can facilitate debromination. While some Suzuki reactions benefit from aqueous conditions, for this substrate, it's advisable to use anhydrous solvents and ensure all reagents are dry.

  • Choice of Base: While a strong base is often needed, an excessively strong base can sometimes promote side reactions. If debromination is severe with a base like KOtBu, consider switching to K₃PO₄.

  • Ligand Effects: The ligand can influence the rate of debromination. If this side reaction persists, screening different classes of ligands may be necessary.

Q3: Which catalyst and ligand combination is recommended for this substrate?

A: For sterically hindered and electron-rich aryl halides, modern biarylphosphine ligands are generally the top choice.[5]

Catalyst PrecursorLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhosHighly effective for hindered and electron-rich aryl halides.[4][5]
Pd(OAc)₂ or Pd₂(dba)₃XPhosExcellent for a wide range of Suzuki couplings, including those with challenging substrates.[4][11][12]
Pd(PPh₃)₄-A classic catalyst, but may be less effective for this specific transformation compared to more modern systems.

Rationale: Ligands like SPhos and XPhos are both bulky and electron-rich. The bulkiness promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[5] The electron-donating nature of these ligands increases the electron density on the palladium center, which also facilitates the oxidative addition step.[13]

Q4: How do I select the optimal base and solvent?

A: The base and solvent are interdependent and crucial for success.

Bases: The primary role of the base is to activate the boronic acid.[7][8]

BaseStrengthCommon SolventsComments
K₂CO₃ModerateToluene/Water, Dioxane/WaterA common starting point, but may not be strong enough for this substrate.[7]
K₃PO₄StrongToluene, DioxaneOften a superior choice for hindered couplings due to its higher basicity.[7][9]
Cs₂CO₃StrongToluene, DioxaneHighly effective but more expensive.[7]

Solvents: The solvent must dissolve the reactants and be stable at the required temperature.

SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarAllows for higher reaction temperatures.
Dioxane101Polar aproticGood dissolving power for many organic compounds.
THF66Polar aproticLower boiling point may limit the achievable reaction temperature.

For this compound, a combination of K₃PO₄ in dioxane or toluene at elevated temperatures (e.g., 100-110 °C) is a strong starting point.

Troubleshooting and Optimization Workflow

This workflow provides a systematic approach to optimizing the Suzuki coupling of this compound.

Suzuki_Optimization start Initial Reaction: Low Yield catalyst_ligand Step 1: Catalyst & Ligand - Use Pd(OAc)₂ or Pd₂(dba)₃ - Employ bulky, electron-rich ligand (SPhos or XPhos) - Increase catalyst loading to 3-5 mol% start->catalyst_ligand base_solvent Step 2: Base & Solvent - Use a strong base (K₃PO₄) - Choose a high-boiling solvent (Dioxane or Toluene) - Ensure anhydrous conditions catalyst_ligand->base_solvent temperature_time Step 3: Temperature & Time - Increase temperature to 100-110 °C - Extend reaction time (monitor by LC-MS) base_solvent->temperature_time analysis Analyze Results - Conversion? - Debromination? - Other side products? temperature_time->analysis success Optimized Reaction analysis->success High Yield troubleshoot_dehalogenation Troubleshoot Debromination - Strictly anhydrous conditions - Screen alternative bases (e.g., KF) analysis->troubleshoot_dehalogenation Debromination troubleshoot_dehalogenation->catalyst_ligand Re-optimize

Caption: A stepwise workflow for optimizing the Suzuki coupling of this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a standard starting protocol that can be adapted.

  • Reaction Setup: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Optimized Protocol for this compound

This protocol is specifically designed for the title compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Subject the flask to three cycles of vacuum backfill with argon.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ (3 mol%) and SPhos (6 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane (to a concentration of 0.1 M with respect to the aryl bromide).

  • Reaction: Heat the mixture to 100 °C in a preheated oil bath with vigorous stirring for 12-24 hours.

  • Workup and Purification: Follow the general workup and purification procedure outlined above.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-fluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis, ensuring scientific integrity and reproducible results.

I. Introduction to the Synthesis and its Challenges

The synthesis of this compound typically involves the electrophilic bromination of 2-fluoro-3-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, which can lead to a variety of side reactions, including polysubstitution and the formation of isomeric byproducts.[1][2] The fluorine (-F) atom, while deactivating, also influences the regioselectivity of the reaction. Achieving high yield and purity of the desired 6-bromo isomer requires careful control of reaction conditions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

FAQ 1: Low Yield or Incomplete Reaction

Question: My reaction is showing low conversion to the desired product, with a significant amount of starting material remaining. What are the possible causes and how can I improve the yield?

Answer:

Low yield or an incomplete reaction can stem from several factors related to the reactivity of the brominating agent and the reaction conditions.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Insufficiently Reactive Brominating Agent While milder brominating agents like N-bromosuccinimide (NBS) are used to prevent over-bromination, they may be less reactive. The activation of NBS can be crucial.Consider using a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), to enhance the electrophilicity of the bromine.[3] Alternatively, a more reactive brominating agent like bromine (Br₂) in a non-polar solvent can be used, but with careful control of stoichiometry.
Suboptimal Solvent Choice The solvent plays a critical role in the reaction. Polar protic solvents like water can enhance the reactivity of bromine, leading to over-bromination.[4][5] Non-polar solvents provide better control.Use a non-polar aprotic solvent such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) to moderate the reaction.
Low Reaction Temperature Electrophilic aromatic substitution is temperature-dependent. If the temperature is too low, the reaction rate may be significantly slow.While starting the reaction at a low temperature (e.g., 0 °C) is recommended to control selectivity, gradually warming the reaction to room temperature may be necessary to drive it to completion. Monitor the progress by TLC.
Poor Quality Reagents The purity of the starting material and the brominating agent is crucial. Impurities can interfere with the reaction.Ensure that 2-fluoro-3-methoxyphenol is pure and the brominating agent has not decomposed. For instance, NBS should be recrystallized if it appears discolored.

Experimental Protocol: Improving Yield with Catalytic Acid

  • Dissolve 2-fluoro-3-methoxyphenol (1 equivalent) and p-TsOH (0.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of NBS (1.05 equivalents) in dichloromethane dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

FAQ 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, suggesting the presence of several isomers. How can I improve the regioselectivity to favor the 6-bromo product?

Answer:

Poor regioselectivity is a common challenge in the bromination of highly activated aromatic rings. The hydroxyl and methoxy groups direct bromination to the ortho and para positions relative to themselves. In 2-fluoro-3-methoxyphenol, positions 4 and 6 are activated.

Directing Effects of Substituents:

  • -OH (at C1): Strongly activating, ortho-, para-directing (to C2, C4, C6).

  • -F (at C2): Deactivating, ortho-, para-directing (to C1, C3, C5).

  • -OCH₃ (at C3): Strongly activating, ortho-, para-directing (to C2, C4, C6).

The combined effect of these groups makes the C4 and C6 positions the most electron-rich and susceptible to electrophilic attack. The fluorine at C2 provides some steric hindrance that may influence the selectivity between the C4 and C6 positions.

Strategies to Enhance Regioselectivity:

Strategy Explanation Recommended Action
Choice of Brominating Agent Bulky brominating agents can favor the less sterically hindered position.While NBS is a good starting point, other brominating agents like tetraalkylammonium tribromides can exhibit high para-selectivity in the bromination of phenols.[6]
Solvent Effects Non-polar solvents can influence the transition state and favor the formation of one isomer over another.Conduct the reaction in a non-polar solvent like carbon disulfide (CS₂) or dichloromethane.[7]
Temperature Control Lower temperatures generally lead to higher selectivity as the reaction is under kinetic control.Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the brominating agent.

Workflow for Optimizing Regioselectivity:

start Poor Regioselectivity condition1 Use NBS in CH2Cl2 at 0°C start->condition1 check1 Analyze Isomer Ratio (TLC/GC-MS) condition1->check1 outcome1 Satisfactory Selectivity? check1->outcome1 condition2 Try Bulky Brominating Agent (e.g., Tetrabutylammonium tribromide) outcome1->condition2 No end Optimized Protocol outcome1->end Yes check2 Analyze Isomer Ratio condition2->check2 outcome2 Improved Selectivity? check2->outcome2 condition3 Lower Temperature (-20°C to -78°C) outcome2->condition3 No outcome2->end Yes fail Consider Protecting Group Strategy outcome2->fail Still Poor condition3->end

Caption: Decision workflow for optimizing regioselectivity.

FAQ 3: Over-bromination (Polysubstitution)

Question: I am observing the formation of di- and tri-brominated byproducts. How can I prevent this?

Answer:

Over-bromination is a frequent side reaction due to the high activation of the phenolic ring.[2]

Mitigation Strategies for Polysubstitution:

Strategy Explanation Recommended Action
Controlled Stoichiometry Using an excess of the brominating agent will inevitably lead to polysubstitution.Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent.
Slow Addition Adding the brominating agent all at once creates localized high concentrations, promoting multiple substitutions.Add the brominating agent dropwise as a dilute solution over an extended period.
Milder Brominating Agent Highly reactive brominating agents like bromine water are known to cause extensive polysubstitution in phenols.[8]Use a milder reagent such as N-bromosuccinimide (NBS).
Low Temperature Higher temperatures increase the reaction rate and the likelihood of multiple brominations.Maintain a low temperature (e.g., 0 °C) throughout the addition of the brominating agent.

Visualizing the Reaction Pathway and Side Reactions:

cluster_main Main Reaction Pathway cluster_side Side Reactions A 2-Fluoro-3-methoxyphenol B This compound (Desired Product) A->B + NBS (1 eq) C 4-Bromo-2-fluoro-3-methoxyphenol (Isomer) A->C + NBS D 4,6-Dibromo-2-fluoro-3-methoxyphenol (Over-bromination) A->D + NBS (excess) B->D + NBS (excess)

Caption: Reaction scheme showing the desired product and common byproducts.

III. Purification of this compound

Question: What is the best method to purify the crude product and remove the side products?

Answer:

Purification is critical to obtaining the desired product with high purity. A combination of techniques is often necessary.

  • Aqueous Work-up: After quenching the reaction, wash the organic layer with a dilute solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

  • Column Chromatography: This is the most effective method for separating the desired product from its isomers and any unreacted starting material.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The desired product is generally less polar than the starting phenol but may have similar polarity to its isomers. Careful fractionation and TLC analysis of the fractions are essential.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance its purity. A suitable solvent system can be a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes).

IV. Characterization

The structure of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern. For a similar compound, 6-bromo-2-hydroxy-3-methoxybenzaldehyde, the aromatic protons appear as doublets.[9]

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and show the characteristic isotopic pattern for a monobrominated compound.

V. References

  • Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775.

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]

  • López, C., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17189-17196.

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Tang, R. J., et al. (2018). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 83(5), 2534-2542.

  • Molecules. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • Lujan, C., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. RSC Advances, 8(31), 17189-17196.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? Retrieved from [Link]

  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved from [Link]

  • Sci-Hub. (1989). Reaction of elemental fluorine with bromofluoroalkanes. Journal of Fluorine Chemistry, 45(1), 97.

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

  • YouTube. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link]

  • PubMed Central. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • PubMed Central. (n.d.). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Retrieved from [Link]

  • Sci-Hub. (1990). Vicinal bromofluoroalkanes: their regioselective formation and their conversion to fluoroolefins. Tetrahedron, 46(12), 4255–4260.

Sources

Technical Support Center: Purification of 6-Bromo-2-fluoro-3-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2-fluoro-3-methoxyphenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique substitution pattern of these molecules—containing a halogen, a fluorine atom, a methoxy group, and a hydroxyl group—presents specific purification hurdles that require a systematic and well-informed approach.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address common issues encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture containing a this compound derivative is a dark, oily residue. What is the best initial approach to purify it?

A: An oily or tar-like crude product is common when dealing with phenols, which can be prone to oxidation and often have lower melting points. Your initial strategy should be guided by the scale of your reaction and the suspected impurity profile.

  • For Small-Scale (<1g): Flash column chromatography is often the most efficient first step. It allows for the separation of a wide range of impurities, from non-polar starting materials to highly polar byproducts. Phenolic compounds can interact strongly with silica gel; therefore, careful solvent selection is crucial.[1][2]

  • For Large-Scale (>5g): Direct chromatography of large quantities of crude oil can be cumbersome. An initial workup or crystallization attempt is recommended. Consider an acid-base extraction to first isolate the phenolic components from neutral impurities. If crystallization is attempted, a solvent screen is necessary, as a single solvent may not be effective.[3][4]

Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the most probable impurities in the synthesis of a this compound derivative?

A: The impurity profile is highly dependent on your synthetic route. However, for a typical electrophilic bromination of a 2-fluoro-3-methoxyphenol precursor, common impurities include:

  • Unreacted Starting Material: Incomplete bromination will leave the parent 2-fluoro-3-methoxyphenol.

  • Regioisomers: Depending on the directing effects of the substituents and the reaction conditions, bromination could potentially occur at other positions on the aromatic ring, though the 6-position is typically favored.

  • Poly-brominated Species: Over-bromination can lead to the formation of dibromo- or even tribromo-phenols. The reactivity of the phenol ring is strongly activated by the hydroxyl and methoxy groups, making this a common side reaction.[5][6]

  • Byproducts from the Brominating Agent: If you are using N-Bromosuccinimide (NBS), residual succinimide will be present in the crude mixture.[7]

  • Degradation Products: Phenols can be sensitive to air and light, leading to colored impurities from oxidation.

Q3: Should I prioritize flash chromatography or recrystallization for achieving >99% purity for my final compound?

A: The choice depends on the nature of the impurities and the physical properties of your target molecule. Neither method is universally superior; they are often used sequentially.

FeatureFlash Column ChromatographyRecrystallization
Primary Use Initial purification, separation of complex mixtures, removal of closely-eluting isomers.Final polishing, removal of trace impurities, obtaining crystalline solid.
Advantages High resolution for difficult separations. Effective for removing colored or baseline impurities.[2]Highly effective for achieving high purity (>99.5%). Scalable. Cost-effective at large scales.[4]
Disadvantages Can be solvent-intensive. Potential for product loss on the column. May not remove trace impurities that co-elute.Requires the compound to be a solid. Finding a suitable solvent can be time-consuming. Prone to "oiling out".[3]
Best For Crude mixtures where the target compound is <90% pure. Separating regioisomers or other closely related byproducts.Compounds that are already >90% pure and need a final polishing step.

Recommendation: Use flash chromatography to isolate the desired product from major impurities, resulting in ~95-98% purity. Then, perform a final recrystallization on the pooled, clean fractions to achieve analytical-grade purity.

Part 2: Troubleshooting Purification Workflows

This section provides a logical framework for diagnosing and solving common purification problems.

Workflow 1: General Purification Strategy

The diagram below outlines a typical decision-making process when moving from a crude reaction mixture to a purified product.

A Crude Reaction Mixture B Aqueous Workup (e.g., Acid-Base Extraction) A->B C Analyze by TLC/LCMS B->C D Is the product a solid and >85% pure? C->D Assess Purity & Form E Attempt Recrystallization D->E Yes F Flash Column Chromatography D->F No G Are crystals obtained? E->G H Pool Clean Fractions F->H I Final Purity Analysis (HPLC, NMR, GC-MS) G->I Yes K Did it 'Oil Out'? G->K No H->E Concentrate & Crystallize H->I If already solid/pure J Pure Product I->J K->F Yes

Caption: General purification workflow for phenolic compounds.

Troubleshooting Guide: Flash Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Spots on TLC) Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in poor differential migration.Optimize the Eluent: Aim for an Rf value of ~0.2-0.3 for your target compound in the developing solvent system.[2] Test solvent systems with different selectivities (e.g., Hexanes/Ethyl Acetate vs. Dichloromethane/Methanol). Run a gradient elution, starting with a low polarity and slowly increasing it.
Compound Streaking or Tailing on the Column Strong Analyte-Silica Interaction: The acidic phenol group can bind strongly to the slightly acidic silica gel surface. Column Overload: Too much crude material was loaded onto the column.Use a Modified Eluent: Add a small amount (0.1-0.5%) of acetic acid to the mobile phase to suppress the ionization of the phenol and reduce tailing. Consider an Alternative Stationary Phase: For very problematic separations, consider using reverse-phase (C18) flash chromatography.[1][8] Reduce the Load: Use a larger column or load less material. A good rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product is Not Eluting from the Column Compound is too Polar: The chosen eluent system is not polar enough to move the compound.Increase Eluent Polarity: Switch to a more polar solvent system. For highly polar phenols, a gradient up to 10-20% Methanol in Dichloromethane may be necessary. Ensure you are not using a completely non-polar solvent like pure hexane if your compound has a free hydroxyl group.
Troubleshooting Guide: Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Solution is Not Supersaturated: Too much solvent was used. High Solubility at Low Temperature: The chosen solvent is too good at dissolving the compound, even when cold. High Impurity Level: Impurities can inhibit crystal lattice formation.Induce Crystallization: 1. Scratch the inside of the flask with a glass rod at the solvent line. 2. Add a "seed" crystal of the pure compound. 3. Reduce the solvent volume by gentle heating or under a stream of nitrogen, then cool again. 4. Cool the solution to a lower temperature (e.g., ice-salt bath or freezer).[4]
Product "Oils Out" Instead of Crystallizing Low Melting Point: The compound's melting point is below the boiling point of the solvent, causing it to melt in the hot solution and separate as a liquid upon cooling. Impurity Presence: Impurities can depress the melting point.Change the Solvent System: 1. Select a lower-boiling point solvent. 2. Use a two-solvent system: Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) while hot, then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[3][9] Common pairs include Hexane/Ethyl Acetate, Hexane/Acetone, or Toluene/Hexane.[3]
Crystals are Colored or Impure Impurities Trapped in Crystal Lattice: Rapid crystallization can trap solvent and impurities. Insoluble Impurities Present: Solid impurities were not removed before cooling.Slow Down Crystallization: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Perform a Hot Filtration: If there are insoluble materials in the hot solution, quickly filter them out before allowing the solution to cool.

Part 3: Standard Operating Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound derivatives.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water.[10]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Diode Array Detector (DAD) at 280 nm.[10]

    • Column Temperature: 25 °C.[10]

  • Sample Preparation:

    • Prepare a stock solution of your sample at approximately 1 mg/mL in Acetonitrile or Methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run (Gradient Elution):

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Analysis: Integrate the peak areas to determine the relative purity of your compound. The acidic mobile phase helps ensure sharp peaks for phenolic compounds.[10]

Protocol 2: Purification by Flash Column Chromatography

This workflow is for purifying a crude product that is ~70-90% pure.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your target compound an Rf of 0.2-0.3. This is your starting elution solvent.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., 40g silica for 1g crude).

    • Prepare a slurry of silica gel in the least polar solvent (e.g., Hexanes).

    • Pour the slurry into the column and use pressure to pack it firmly, avoiding air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel (2-3x the weight of your crude) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude in the smallest possible volume of your starting eluent and load it directly onto the column. This is faster but may lead to poorer separation.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system.

    • Collect fractions and monitor them by TLC.

    • If separation is poor, gradually increase the polarity of the eluent (gradient elution).[2]

    • Combine fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

References

  • Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(18), 10167-10171. [Link]

  • Quora. (2017). What is the best solvent for recrystallization? [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(6), 406. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Phenol. National Center for Biotechnology Information. [Link]

  • Silver, J. E., et al. (2012). Purification of phenolic flavanoids with flash chromatography. ResearchGate. [Link]

  • ChemCon GmbH. Identity determination and purity testing. [Link]

  • ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. [Link]

  • Burns, R. A., et al. (2014). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. [Link]

  • Molnár-Gábor, D., et al. (2014). Identification, quantification and distribution of substituted phenols in the dissolved and suspended phases of water samples by gas chromatography tandem mass spectrometry: Derivatization, mass fragmentation and acquisition studies. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • Pinto, C. G., et al. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]

  • Wang, X., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • Wang, C., et al. (2020). Chemoselective Dual Functionalization of Phenols via Relay Catalysis of Borane with Different Forms. CCS Chemistry. [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

  • Vértes, A., & Lendvay, E. (1998). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. ResearchGate. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-fluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during reactions with this versatile, yet nuanced, reagent. Our aim is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your synthetic strategies.

Understanding the Reactivity of this compound

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that dictates its reactivity. The interplay between the electron-donating methoxy and hydroxyl groups, and the electron-withdrawing and sterically hindering fluoro and bromo substituents, presents both opportunities and challenges in organic synthesis. The phenolic hydroxyl group is acidic, the aryl bromide is a handle for cross-coupling reactions, the methoxy group can be cleaved to reveal a catechol-like structure, and the fluorine atom modulates the electronic properties of the aromatic ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. However, the unique substitution pattern of this compound can lead to unexpected outcomes.

Question 1: I am observing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate are often multifactorial. The electron-rich nature of the phenol and the steric hindrance from the ortho-fluoro group can impede the catalytic cycle.[1]

Initial Diagnostic Workflow:

Sources

Technical Support Center: Synthesis of 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Bromo-2-fluoro-3-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the electrophilic bromination of 2-fluoro-3-methoxyphenol. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer robust troubleshooting protocols to optimize your synthesis.

Section 1: The Synthetic Pathway and Directing Group Effects

The synthesis of this compound is typically achieved via electrophilic aromatic substitution. The starting material, 2-fluoro-3-methoxyphenol, possesses three substituents on the aromatic ring, each influencing the position of the incoming electrophile (Br⁺). Understanding their interplay is critical to predicting and controlling the reaction outcome.

  • Hydroxyl (-OH): A strongly activating, ortho, para-director.

  • Methoxy (-OCH₃): A strongly activating, ortho, para-director.

  • Fluoro (-F): A deactivating (by induction) but ortho, para-directing group.

The combined activating influence of the hydroxyl and methoxy groups makes the ring highly susceptible to electrophilic attack.[1] The desired product results from substitution at the C6 position, which is para to the powerful hydroxyl directing group.

Synthesis_Workflow SM 2-Fluoro-3-methoxyphenol (Starting Material) Reaction Electrophilic Bromination SM->Reaction React Brominating Agent (e.g., NBS, Br₂) + Solvent (e.g., CH₂Cl₂, AcOH) React->Reaction Quench Quenching (e.g., Na₂S₂O₃ aq.) Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product This compound (Target Product) Purify->Product

Caption: General workflow for the synthesis of this compound.

Section 2: FAQs - Byproduct Identification and Formation Mechanisms

This section addresses the most common impurities and side products observed during synthesis.

Q1: My post-reaction analysis (GC-MS/LC-MS) shows a major byproduct with a mass corresponding to a dibrominated product. What is this impurity and why does it form?

A1: The most common byproduct is a dibrominated species , typically 4,6-dibromo-2-fluoro-3-methoxyphenol .

Causality: The high electron density of the phenol ring, strongly activated by both the -OH and -OCH₃ groups, makes it highly susceptible to multiple substitutions.[1][2] While the C6 position is favored (para to -OH), the C4 position is also highly activated (ortho to both -OH and -OCH₃). If the reaction conditions are too harsh, the concentration of the electrophile is too high, or the reaction time is too long, a second bromination occurs at C4. This over-reaction is a classic challenge when working with highly activated phenols.[2]

Byproduct_Formation cluster_main Reaction Pathways SM 2-Fluoro-3-methoxyphenol Eplus + Br⁺ SM->Eplus Product This compound (Desired Product) SM->Product Attack at C6 (Kinetically Favored) Eplus2 + Br⁺ Product->Eplus2 Byproduct 4,6-Dibromo-2-fluoro-3-methoxyphenol (Dibromo Byproduct) Product->Byproduct Further attack at C4 (Over-bromination)

Caption: Formation pathway of the primary mono- and di-bromo products.

Q2: I'm observing significant amounts of unreacted starting material, even after extended reaction times. What are the likely causes?

A2: This issue typically points to three main areas: reagent activity, reaction conditions, or impurities in the starting material.

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is light-sensitive and can degrade over time. Ensure you are using a fresh bottle or a batch that has been stored properly (in the dark, cool, and dry). Molecular bromine (Br₂) can also be compromised if not handled correctly.

  • Sub-optimal Temperature: Electrophilic brominations, while often exothermic, still require a minimum activation energy. If the reaction is run at too low a temperature (e.g., < 0 °C), the rate may be impractically slow.

  • Poor Solvent Choice: The choice of solvent can dramatically affect the reaction rate. Halogenated solvents like dichloromethane (DCM) or polar protic solvents like acetic acid are common. A solvent that does not adequately dissolve the starting material can lead to a sluggish heterogeneous reaction.

  • Inhibitors: Ensure starting materials are pure. Certain impurities can scavenge the electrophile or inhibit the reaction.[3]

Q3: My mass spectrum suggests a byproduct related to demethylation (-14 amu) or decomposition. Is this common?

A3: Yes, demethylation or decomposition can occur under certain conditions.

  • Demethylation: The methoxy group can be cleaved by strong Lewis acids or protic acids, particularly at elevated temperatures. If you are using a catalyst like AlBr₃ or FeBr₃, or running the reaction in a strong acid for a prolonged period, you risk converting the -OCH₃ group to an -OH group, leading to brominated catechol-type byproducts.

  • Oxidative Decomposition: Phenols are sensitive to oxidation, which can lead to the formation of colored, tarry materials.[2] This is more prevalent when using strong, oxidizing brominating agents like pure Br₂ without careful temperature control. The presence of trace metals can also catalyze this decomposition.

Section 3: Troubleshooting and Optimization Guide

This section provides actionable protocols to address the issues identified above.

Q4: How can I selectively synthesize the 6-bromo product and minimize the 4,6-dibromo byproduct?

A4: Selectivity is achieved by carefully controlling the reactivity of the electrophile and the reaction conditions.

Protocol 1: Minimizing Dibromination

  • Cool the Reaction: Start the reaction at 0 °C or even -10 °C in a suitable bath (ice/salt).

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally less aggressive than molecular bromine (Br₂), providing better control.[4]

  • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent.

  • Slow Addition: Dissolve the brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the solution of the phenol over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or a rapid LC-MS quench sample to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.

Brominating AgentProsCons
Br₂ Inexpensive, highly reactive.Difficult to control, often leads to over-bromination and HBr byproduct.[2]
NBS Solid, easier to handle, milder reactivity, better selectivity.More expensive, light-sensitive.
PIDA/AlBr₃ Very mild, highly efficient, excellent yields reported for phenols.[5][6]Requires preparation of the reagent, involves aluminum salts.

Table 1: Comparison of common brominating agents for phenol synthesis.

Q5: My reaction is stalled. What is a logical workflow to identify and solve the problem?

A5: Follow a systematic approach to diagnose the issue.

Troubleshooting_Flowchart Start Reaction Stalled (High SM by TLC/LC-MS) CheckReagent Is brominating agent (e.g., NBS) fresh and stored correctly? Start->CheckReagent CheckTemp Is reaction temperature appropriate? (e.g., 0-25 °C) CheckReagent->CheckTemp Yes UseNewReagent Action: Use a fresh batch of brominating agent. CheckReagent->UseNewReagent No CheckSolvent Are reactants fully dissolved in the solvent? CheckTemp->CheckSolvent Yes IncreaseTemp Action: Allow to warm to RT or slightly heat. Monitor carefully. CheckTemp->IncreaseTemp No PurifySM Action: Purify starting material before reaction. CheckSolvent->PurifySM No End Problem Resolved CheckSolvent->End Yes UseNewReagent->End IncreaseTemp->End ChangeSolvent Action: Consider a different solvent or co-solvent (e.g., DCM, MeCN, AcOH). PurifySM->End

Caption: Troubleshooting workflow for a stalled bromination reaction.

Section 4: Purification Strategies

Q6: The desired 6-bromo product and the 4,6-dibromo byproduct are difficult to separate by column chromatography. What are some effective purification tactics?

A6: Co-elution is a common problem due to the similar polarities of the mono- and di-brominated products.

  • Optimize Chromatography:

    • Solvent System: Switch to a less polar solvent system (e.g., hexane/ethyl acetate or hexane/DCM) and run a very shallow gradient. This can often enhance the separation.

    • Silica Type: Consider using a different stationary phase, such as diol-bonded or cyano-bonded silica, which can offer different selectivity.

  • Recrystallization: This is often the most effective method for removing the dibromo impurity. The different crystal packing abilities of the mono- and di-substituted isomers can be exploited.

    • Protocol 2: Recrystallization:

      • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., toluene, ethanol, or a mixture like ethanol/water).

      • Allow the solution to cool slowly to room temperature. The desired, often less soluble, mono-bromo product may crystallize out first.

      • Cool further in an ice bath or refrigerator to maximize recovery.

      • Isolate the crystals by filtration and wash with a small amount of cold solvent.

      • Check the purity of the crystals and the mother liquor by TLC or LC-MS to assess the efficiency of the separation.

  • Derivatization: As a last resort, the phenolic -OH could be protected (e.g., as a methyl ether or acetate). The change in polarity of the derivatives may allow for easier separation, after which the protecting group can be removed.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. [Link]

  • Nitration & Bromination of Phenol. (2025). Save My Exams. [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv. [Link]

  • Barluenga, J., González, J. M., García-Martín, M. A., Campos, P. J., & Asensio, G. (1993). A New, Mild, and General Method for the Bromination of Aromatic Compounds. The Journal of Organic Chemistry, 58(8), 2058–2059. [Link]

  • Castillo-Moya, A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16817-16824. [Link]

  • Phenols - Reactivity. (n.d.). UCLA Chemistry. [Link]

  • Scott, T. L., & Salinger, A. (2007). N-Bromosuccinimide. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

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Stability of 6-Bromo-2-fluoro-3-methoxyphenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 6-Bromo-2-fluoro-3-methoxyphenol. The following question-and-answer format addresses common concerns and potential experimental challenges regarding the stability of this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a crystalline solid that is generally stable under standard ambient conditions (i.e., room temperature, protected from light, in a well-sealed container). However, as with many substituted phenols, its stability can be compromised by exposure to harsh environmental factors such as high temperatures, intense light, strong oxidizing agents, and, most notably, acidic and basic conditions. Phenolic compounds are susceptible to oxidation, which can be accelerated by these stressors.[1]

Q2: How is the stability of this compound expected to be affected by acidic conditions?

A2: Under mild acidic conditions at room temperature, this compound is expected to be relatively stable. The primary concern under more stringent acidic conditions (e.g., elevated temperatures, strong acids) is the potential for acid-catalyzed hydrolysis of the methoxy group (an aryl ether linkage).[2][3] This reaction typically requires significant energy input to proceed at an appreciable rate. The phenolic hydroxyl group can be protonated, but this does not generally lead to significant degradation.

The substituents on the aromatic ring play a crucial role. The electron-withdrawing effects of the bromine and fluorine atoms can influence the electron density of the aromatic system and, consequently, the reactivity of the methoxy and hydroxyl groups.

Q3: What is the expected stability of this compound under basic conditions?

A3: Basic conditions pose a more significant stability risk to this compound compared to acidic conditions. In the presence of a base, the phenolic hydroxyl group will be deprotonated to form the corresponding phenoxide ion. This deprotonation increases the electron density on the aromatic ring, making it significantly more susceptible to oxidation.[1] The formation of colored degradation products, likely quinone-type structures, is a common outcome for phenols under basic and oxidative stress.

Furthermore, the presence of electron-withdrawing fluorine and bromine atoms can increase the acidity of the phenol, facilitating the formation of the phenoxide ion even in moderately basic solutions.[2][4]

Q4: What are the most probable degradation pathways for this compound?

A4: Based on the chemical structure, the following degradation pathways are the most plausible under stress conditions:

  • Oxidation: This is the most likely degradation pathway, especially under basic conditions. The formation of the phenoxide ion activates the ring towards oxidation, potentially leading to the formation of quinones and other colored byproducts. This process can also be initiated by light (photolysis) or the presence of metal ions.[5][6]

  • Acid-Catalyzed Demethylation: Under harsh acidic conditions and elevated temperatures, the methoxy group could be cleaved to yield 6-bromo-2-fluorobenzene-1,3-diol.[2][7]

  • Nucleophilic Aromatic Substitution: While less common for the bromine on an electron-rich (or moderately activated) ring, under forcing basic conditions and high temperatures, nucleophilic substitution of the bromide or fluoride could potentially occur.

Below is a diagram illustrating the potential degradation pathways.

G cluster_main Potential Degradation of this compound A This compound B Phenoxide Ion A->B  Basic Conditions (OH⁻) D 6-Bromo-2-fluorobenzene-1,3-diol A->D  Harsh Acidic Conditions (H⁺, Δ) C Oxidative Degradation Products (e.g., Quinones) B->C  Oxidation (O₂, light)

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Discoloration of the solid compound (e.g., turning yellow or brown) upon storage. Oxidation due to exposure to air, light, or heat.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[1]
Appearance of unexpected peaks in HPLC analysis of a sample solution. On-column degradation or degradation in the sample solvent.Prepare samples fresh before analysis. Ensure the purity of the solvent and that it is degassed. If the mobile phase is acidic or basic, consider if on-column degradation is occurring and adjust the pH if the method allows.
Low assay values or poor recovery in experimental setups. Degradation of the compound during the experiment.Review the experimental protocol for potential stressors such as pH, temperature, and light exposure. Performing a forced degradation study can help identify the specific stressor causing the issue.[8]
Inconsistent yields in reactions using this compound. Instability of the compound in the reaction medium.Before initiating the full-scale reaction, perform a small-scale test to assess the stability of the starting material under the proposed reaction conditions (solvent, temperature, pH) for a short duration. Analyze for any degradation using TLC or HPLC.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound. The objective is to achieve a modest level of degradation (typically 5-20%) to identify potential degradation products without completely consuming the parent compound.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours, protected from light.

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis. Due to the higher reactivity, more frequent time points are recommended.

3. Analytical Method:

  • Analyze the stressed samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer like phosphate or formate) is a common starting point. UV detection should be employed, and the wavelength should be optimized for the parent compound and potential degradants.[9][10][11][12]

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Identify and characterize any significant degradation products using techniques like LC-MS to determine their mass and propose potential structures.

Below is a workflow diagram for the forced degradation study.

G cluster_workflow Forced Degradation Study Workflow A Prepare 1 mg/mL Stock Solution B Acid Stress (0.1 M HCl, 60°C) A->B C Base Stress (0.1 M NaOH, RT) A->C D Neutralize Aliquots B->D C->D E Analyze by Stability-Indicating HPLC-UV/MS D->E F Quantify Degradation & Identify Degradants E->F

Caption: Workflow for a forced degradation study.

Summary of Expected Stability

Condition Expected Stability Potential Degradation Products
Mild Acidic (e.g., pH 3-5, RT) HighMinimal to no degradation expected.
Strong Acidic (e.g., 0.1 M HCl, 60°C) Moderate to Low6-Bromo-2-fluorobenzene-1,3-diol (from demethylation).
Mild Basic (e.g., pH 8-10, RT) ModerateOxidative degradation products (colored).
Strong Basic (e.g., 0.1 M NaOH, RT) LowSignificant formation of oxidative degradation products (e.g., quinones).

This guide is intended to provide a foundational understanding of the stability of this compound based on established chemical principles. It is crucial to perform empirical stability studies to confirm these predictions and to fully characterize the degradation profile of this specific molecule under your experimental conditions.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]

  • Laskar, D. D., De, B., & Kumar, R. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1476–1485.
  • The Explanation for the Acidity of Phenols. (2019, December 16). BYJU'S. Retrieved from [Link]

  • Grilc, M., Pelzer, R., & Likozar, B. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17533–17545.
  • Acidity of Substituted Phenols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Glover, S. A., & Vaughan, K. (2001). The Mechanism of Hydrolysis of Aryl Ether Derivatives of 3-Hydroxymethyltriazenes. European Journal of Organic Chemistry, 2001(11), 2055-2060.
  • How do phenols differ from alcohols in terms of their chemical properties and reactivity? (2023, March 31). Quora. Retrieved from [Link]

  • Phenol. (2024, March 5). Sciencemadness Wiki. Retrieved from [Link]

  • Phenol | Definition, Structure, Uses, & Facts. (2026, January 2). Britannica. Retrieved from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved from [Link]

  • SAFETY DATA SHEET: 5-Bromo-3-methoxysalicylaldehyde. (2010, October 15). Thermo Fisher Scientific. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Retrieved from [Link]

  • Poor Stability Study Design Leading to Rejections? Common Errors Explained. (2025, December 28). Pharmaceutical Guidelines. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104.
  • Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. (n.d.). ResearchGate. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Adam, W., Herrmann, W. A., Lin, J., & Saha-Moeller, C. R. (1996). Catalytic Oxidation of Phenols to p-Quinones with the Hydrogen Peroxide and Methyltrioxorhenium(VII) System. The Journal of Organic Chemistry, 61(16), 5540–5543.
  • Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. (2025, January 1). YouTube. Retrieved from [Link]

  • S. Itoh, et al. (2006). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 128(35), 11466-11477.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 6-bromo-2-fluoro-3-methoxyphenol as a key building block. The inherent electronic properties and substitution pattern of this aryl halide present unique challenges in catalyst selection for various cross-coupling reactions. This document provides in-depth, experience-driven advice in a question-and-answer format to navigate these challenges effectively.

Section 1: Foundational Knowledge & Initial Catalyst Screening

Question 1: What are the key structural features of this compound that influence catalyst selection, and what are the initial considerations for choosing a palladium catalyst system?

Answer:

The structure of this compound presents a combination of electronic and steric factors that must be carefully considered when selecting a catalyst system.

  • Electronic Effects: The molecule possesses both electron-donating (methoxy, hydroxyl) and electron-withdrawing (fluoro) groups. The methoxy group, in particular, is electron-donating by resonance, which can make the C-Br bond less reactive towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions.[1][2] Electron-rich aryl halides generally require more electron-rich and sterically bulky ligands to promote this step.[3][4][5]

  • Steric Hindrance: The bromine atom is ortho to a fluorine atom and meta to a methoxy group. While not exceptionally hindered, the substitution pattern can influence the approach of the catalyst and the coupling partner. For sterically demanding couplings, bulky ligands are often necessary to facilitate reductive elimination and prevent side reactions.[6][7][8]

  • The Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with certain bases and catalyst systems. It may be deprotonated by the base, potentially coordinating to the palladium center and influencing the catalytic activity. In some cases, protection of the hydroxyl group may be necessary, though many modern catalyst systems exhibit good functional group tolerance.

Initial Catalyst System Considerations:

For a starting point, a palladium-based catalyst is the most common choice for cross-coupling reactions.[9] The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[9]

A logical initial approach involves screening a set of robust, commercially available palladium precatalysts and ligands. Using a precatalyst, which is a stable Pd(II) complex that readily forms the active Pd(0) species under reaction conditions, can provide more consistent results than generating the catalyst in situ.[7][10]

Diagram: General Palladium-Catalyzed Cross-Coupling Cycle

Palladium Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-R Reductive_Elimination->Product

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

Section 2: Suzuki-Miyaura Coupling Troubleshooting

Question 2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and observing low yield and significant starting material recovery. What catalyst systems are recommended for this sterically demanding and electron-rich substrate?

Answer:

Low conversion in Suzuki-Miyaura couplings of electron-rich aryl bromides is often due to a slow oxidative addition step. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition.[9]

Recommended Catalyst Systems:

LigandPalladium SourceRecommended Base(s)Solvent(s)Key Considerations
XPhos Pd(OAc)₂ or XPhos Pd G3/G4K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF/H₂OA versatile and highly active ligand for many challenging couplings.[3][8]
SPhos Pd(OAc)₂ or SPhos Pd G3/G4K₃PO₄, K₂CO₃Toluene, DioxaneAnother excellent Buchwald-type ligand, often effective for sterically hindered substrates.[8]
RuPhos Pd(OAc)₂ or RuPhos Pd G3/G4K₃PO₄, t-BuOKDioxane, TolueneParticularly effective for hindered substrates.
AntPhos Pd(OAc)₂K₃PO₄, Cs₂CO₃TolueneHas shown excellent reactivity in sterically demanding aryl-alkyl couplings.[6][11]
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™-IPr) PEPPSI™-IPr PrecatalystK₂CO₃DMF/H₂ONHC ligands are strong σ-donors and can be very effective for challenging substrates.[8][12][13]

Troubleshooting Steps & Optimization:

  • Ligand Screening: If one of the above ligands is not effective, it is advisable to screen others from the list. The electronic and steric properties of the boronic acid coupling partner can influence which ligand performs best.

  • Base Selection: Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for sterically hindered couplings.[7] Ensure the base is finely powdered and anhydrous for non-aqueous conditions.

  • Solvent Choice: Aprotic polar solvents like dioxane and toluene are commonly used.[7][8] For some systems, a biphasic solvent system (e.g., Toluene/H₂O) can be beneficial.

  • Temperature: Sterically hindered reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[7][8]

  • Precatalyst vs. In Situ Generation: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can lead to more reproducible results compared to generating the active catalyst in situ from a palladium salt and a separate ligand.[7]

Diagram: Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

Suzuki Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst system optimal for electron-rich/hindered substrates? Start->Check_Catalyst Screen_Ligands Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos, AntPhos) Check_Catalyst->Screen_Ligands No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Optimize_Base Switch to a stronger base (K₃PO₄, Cs₂CO₃) Check_Base->Optimize_Base No Check_Conditions Are the reaction conditions appropriate? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Conditions Increase temperature (80-110 °C) Extend reaction time Check_Conditions->Optimize_Conditions No Consider_Precatalyst Use a well-defined precatalyst Check_Conditions->Consider_Precatalyst Yes Optimize_Conditions->Consider_Precatalyst Success Successful Coupling Consider_Precatalyst->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

Section 3: Buchwald-Hartwig Amination Guidance

Question 3: I'm performing a Buchwald-Hartwig amination with a primary or secondary amine and experiencing incomplete conversion and some dehalogenation of my starting material. How should I select my catalyst and conditions?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[14] For a substrate like this compound, the challenges are similar to those in Suzuki couplings: a potentially slow oxidative addition and the need to manage steric hindrance. Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[2]

Catalyst and Ligand Selection:

The choice of ligand is highly dependent on the nature of the amine coupling partner.[10]

  • For Primary Aliphatic and Aryl Amines: Bulky biaryl monophosphine ligands are generally the top choice.

    • BrettPhos and RuPhos are excellent starting points. BrettPhos is often better for primary amines, while RuPhos can be more effective for secondary amines.[15]

    • A mixed-ligand system of BrettPhos and RuPhos has been shown to have an exceptionally broad substrate scope.[16][17]

  • For Secondary Amines: In addition to RuPhos, bidentate phosphine ligands like BINAP and DPPF can be effective and may accelerate the reaction.[11][14]

Base and Solvent Considerations:

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and often provides the fastest reaction rates.[11][18] However, it is not compatible with base-sensitive functional groups. For such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher catalyst loadings and longer reaction times.[18]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. The solubility of the reagents can be a critical factor, so solvent screening may be necessary.[10]

Troubleshooting Dehalogenation:

  • Ligand Choice: The use of bulky, electron-rich ligands can often minimize dehalogenation by promoting the desired C-N reductive elimination over competing pathways.

  • Palladium Source: Using a precatalyst can lead to a cleaner reaction profile with fewer side products.

  • Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also sometimes favor decomposition pathways. Careful temperature optimization is recommended.

Section 4: Sonogashira Coupling Recommendations

Question 4: What are the recommended catalyst systems for the Sonogashira coupling of a terminal alkyne with this compound?

Answer:

The Sonogashira coupling is a palladium- and copper-catalyzed reaction for the formation of a C(sp²)-C(sp) bond.[19][20] While the classic conditions often work well, copper-free systems have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification.

Recommended Catalyst Systems:

Catalyst SystemKey Features
Pd(PPh₃)₄ / CuI The classic catalyst system. Often reliable but can require elevated temperatures and may lead to alkyne homocoupling.
PdCl₂(PPh₃)₂ / CuI Another common system, often used with an amine base like triethylamine or diisopropylamine.[20]
Copper-Free Systems with Bulky Phosphine Ligands Using bulky, electron-rich ligands such as cataCXium® PIntb can allow for efficient coupling without a copper co-catalyst.[21]
NHC-Palladium Complexes N-Heterocyclic carbene (NHC) ligands can also be effective in promoting copper-free Sonogashira couplings.[19]
[DTBNpP]Pd(crotyl)Cl A commercially available, air-stable precatalyst that has been shown to be effective for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides.[22]

Experimental Protocol: General Procedure for a Copper-Free Sonogashira Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-2 mol%) and the anhydrous, degassed solvent (e.g., DMSO, dioxane).

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to 100 °C depending on the catalyst system) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Section 5: General Troubleshooting FAQ

Q5: My reaction is very slow or stalls completely. What are the first things I should check?

A5:

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Degas the solvent thoroughly to remove oxygen, which can deactivate the catalyst.

  • Catalyst Activity: If using a Pd(0) source like Pd₂(dba)₃, ensure it has not decomposed. Precatalysts are generally more stable.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Stirring: For heterogeneous mixtures (e.g., with an inorganic base), ensure vigorous stirring to facilitate proper mixing.[10]

Q6: I am observing the formation of homocoupled products (biaryl from the starting material or di-alkyne). What can I do to minimize this?

A6:

  • For Suzuki Couplings: Homocoupling of the boronic acid can be caused by the presence of oxygen.[2] Ensure thorough degassing of the reaction mixture. Using a precatalyst and maintaining an inert atmosphere are crucial.

  • For Sonogashira Couplings: Alkyne homocoupling (Glaser coupling) is often promoted by the copper co-catalyst. Switching to a copper-free system is the most effective way to prevent this.

Q7: Can I use 6-chloro-2-fluoro-3-methoxyphenol instead of the bromo- derivative?

A7: Aryl chlorides are generally less reactive than aryl bromides in oxidative addition.[2] While challenging, their coupling is possible but requires more specialized and highly active catalyst systems. You will likely need to use very bulky and electron-rich ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) or specific N-heterocyclic carbene (NHC) ligands, often at higher catalyst loadings and temperatures.[4][5]

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Optimization of the conditions for the cross-coupling reaction. ResearchGate. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Synfacts. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. RSC Publishing. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. NSF Public Access Repository. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. National Institutes of Health. [Link]

  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. National Institutes of Health. [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate. [Link]

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Technical Support Center: Recrystallization of 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 6-Bromo-2-fluoro-3-methoxyphenol via recrystallization. The following sections provide in-depth troubleshooting advice, frequently asked questions, and a validated protocol, grounded in established principles of organic chemistry to ensure procedural success and product purity.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Question 1: My compound "oiled out" as a liquid instead of forming solid crystals upon cooling. What went wrong and how can I fix it?

Answer:

"Oiling out" is a common problem that occurs when a compound separates from the solution as a liquid rather than a solid crystalline lattice.[1][2][3] This typically happens when the melting point of the solute is lower than the boiling point of the chosen solvent, causing the compound to melt in the hot solution before it can crystallize.[1][4] Impurities can also depress the melting point, exacerbating this issue.[2]

Causality & Solution Pathway:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent to the solution. This can sometimes lower the saturation point enough to prevent oiling out upon cooling.[1][2]

  • Promote Slow Cooling: Oiling out is favored by rapid temperature drops. Allow the flask to cool to room temperature as slowly as possible. Insulating the flask (e.g., with paper towels or by placing it in a warm water bath that cools gradually) can promote the formation of crystals over oil.[1]

  • Change the Solvent System: If the problem persists, the fundamental issue is the solvent-solute interaction.

    • Lower Boiling Point Solvent: Select a solvent with a lower boiling point than the melting point of this compound.

    • Mixed Solvent System: A highly effective strategy is to use a solvent pair.[4][5] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone). Then, while the solution is hot, slowly add a "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[4][6]

Question 2: No crystals are forming, even after the solution has cooled completely. What are the next steps?

Answer:

The failure of crystals to form from a cooled solution indicates that the solution is not supersaturated, or that the nucleation process has been inhibited.[1]

Causality & Solution Pathway:

  • Excess Solvent: The most common reason for no crystal growth is using too much solvent.[1][2] The solution is simply not concentrated enough for crystals to form.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[2] Continue until you see slight turbidity or estimate a ~10-20% volume reduction, then allow it to cool again.

  • Induce Crystallization (Nucleation): If the solution is supersaturated but no crystals have formed, nucleation needs to be initiated.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[1] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution.[1] This "seed crystal" acts as a template for other molecules to crystallize upon.

    • Drastic Cooling: Once the solution is at room temperature, cooling it further in an ice-water bath can sometimes force crystallization.[7]

Question 3: The recrystallization yield is very low. How can I improve it?

Answer:

A low yield can result from several procedural factors, from using too much solvent to premature filtration.

Causality & Solution Pathway:

  • Excess Solvent: As with the failure to crystallize, using too much solvent will keep a significant portion of your compound dissolved even when the solution is cold. Use only the minimum amount of hot solvent required to fully dissolve the crude product.[8]

  • Incomplete Cooling: Ensure the solution has been thoroughly cooled before filtration. The solubility of this compound, like most compounds, is not zero even in a cold solvent. Cooling in an ice bath for an additional 15-20 minutes after reaching room temperature can significantly improve recovery.

  • Washing with Warm Solvent: Washing the collected crystals on the filter paper with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

  • Check the "Mother Liquor": The filtrate (or "mother liquor") after collecting your crystals still contains dissolved product. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling it. Note that this second crop may be less pure than the first.

Question 4: The final crystals are colored, but the pure compound should be colorless. How do I remove the colored impurity?

Answer:

Colored impurities are often large, polar, or conjugated organic molecules. They can sometimes be removed by using activated charcoal (carbon).

Causality & Solution Pathway:

  • Adsorption with Activated Charcoal: After dissolving the crude compound in the hot solvent, remove the flask from the heat source temporarily and add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.

  • Heat and Filter: Return the mixture to the heat and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: You must then perform a hot filtration to remove the charcoal while the desired compound remains dissolved. This is a critical and often challenging step, as the solution may cool and crystallize prematurely in the funnel.[7] Use a pre-heated funnel and flask to minimize this.

Important Note for Phenols: Be cautious when using charcoal with phenolic compounds. Some sources suggest that acidic ferric ions present in charcoal can form colored complexes with phenols, potentially impairing purification.[9] Use the minimum amount of charcoal necessary and avoid prolonged boiling.[9]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound?

A: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[8][10] For this compound, a moderately polar compound, good starting points for solvent screening would include alcohols (isopropanol, ethanol), ketones (acetone), or esters (ethyl acetate). Non-polar solvents like hexane are likely poor primary solvents but may be excellent as the "poor" solvent in a mixed-solvent system with a more polar solvent. A systematic approach using small test tubes to test solubility is the most reliable method.[11]

Q: How can I determine the best solvent without prior literature?

A: A small-scale test is the most effective method.[10][11]

  • Place ~20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, toluene, ethyl acetate, hexane) dropwise at room temperature. A good candidate solvent will not dissolve the compound well at this stage.[9]

  • Gently heat the tubes that did not dissolve the compound. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large quantity of high-quality crystals.

Q: What safety precautions should be taken?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The specific hazards of this compound are not widely documented, so it should be handled with care as with any novel chemical. The solvents used for recrystallization are often flammable and have their own specific hazards; consult the Safety Data Sheet (SDS) for each solvent before use.

Part 3: Experimental Protocol & Data

Solvent Selection Guide

The following table summarizes the expected solubility behavior of this compound based on its functional groups (phenol, ether, bromo, fluoro) to guide solvent selection. This is a predictive guide; experimental verification is essential.

SolventPolarityBoiling Point (°C)Prediction for this compoundRole in Recrystallization
Water High100Insoluble at all temperaturesPotential "poor" solvent in a pair with alcohols
Hexane Non-polar69Likely insoluble at all temperaturesExcellent "poor" solvent in a pair
Toluene Non-polar111Sparingly soluble cold, soluble hotPotential single solvent
Ethanol Polar78Soluble cold, very soluble hotPotential "good" solvent in a pair; may be too soluble for single use
Isopropanol Polar82Sparingly soluble cold, soluble hotGood candidate for single solvent
Ethyl Acetate Medium77Soluble cold, very soluble hotLikely too soluble for single use; potential "good" solvent
Acetone Medium56Very soluble at room temperatureNot suitable as a primary recrystallization solvent
Recommended Protocol: Single Solvent Recrystallization using Isopropanol

This protocol assumes isopropanol has been identified as a suitable single solvent.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a boiling chip.

  • Add Hot Solvent: In a fume hood, heat isopropanol on a hot plate. Add the minimum amount of near-boiling isopropanol to the flask to just cover the solid. Swirl the flask and bring the mixture to a gentle boil on the hot plate.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just completely dissolves.[12]

  • Cooling (Crystal Formation): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop insulated with a few paper towels. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[8]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining impurities.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Then, transfer the crystals to a watch glass and allow them to dry completely.[12]

  • Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Part 4: Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oil Troubleshooting: Oiling Out start Start: Hot, saturated solution prepared cool Allow solution to cool slowly start->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound 'oil out'? crystals_form->oiling_out No end_success Success: Collect crystals via filtration crystals_form->end_success Yes boil_off Problem: Too much solvent? Solution: Boil off excess solvent oiling_out->boil_off No reheat Reheat to dissolve oil oiling_out->reheat Yes induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal re_cool Re-cool solution induce->re_cool boil_off->induce re_cool->crystals_form add_solvent Add more solvent reheat->add_solvent slow_cool Cool very slowly add_solvent->slow_cool change_solvent Still oils out? Change to lower BP solvent or use a solvent pair add_solvent->change_solvent slow_cool->crystals_form

Caption: A flowchart for troubleshooting common recrystallization problems.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]

  • University of Karbala. Recrystallization. Available from: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available from: [Link]

  • Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Available from: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Reddit. Recrystallization (help meeeeee). r/chemistry. Available from: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • ResearchGate. Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Available from: [Link]

  • PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • California State University, Sacramento. Recrystallization Procedures. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

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Technical Support Center: Chromatographic Separation of 6-Bromo-2-fluoro-3-methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for the chromatographic separation of 6-Bromo-2-fluoro-3-methoxyphenol isomers.

Welcome to the technical support resource for the analysis of this compound and its related positional isomers. As key intermediates in pharmaceutical synthesis, the accurate separation and quantification of these closely related compounds are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]

Positional isomers, which differ only in the location of substituent groups on the aromatic ring, often exhibit very similar physical and chemical properties, making their separation a significant analytical challenge.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and field-proven experience to help you overcome common hurdles in your analysis.

Part 1: Troubleshooting Guide

This section addresses specific chromatographic problems in a question-and-answer format.

Q1: My chromatogram shows co-eluting or poorly resolved peaks for the isomers. How can I improve the separation?

Issue: Inadequate resolution between positional isomers of this compound is a common challenge, often manifesting as peak shoulders or a single broad peak.[3]

Root Cause Analysis: The primary cause of poor resolution is insufficient selectivity (α) between the isomers on the chosen stationary phase. Because positional isomers have identical mass and often similar hydrophobicity, standard C18 columns may not provide the necessary resolving power. The unique combination of halogens (Br, F), a methoxy group, and a phenolic hydroxyl group requires a stationary phase that can exploit subtle differences in polarity, aromaticity, and dipole moments.

Recommended Solutions:

  • Switch to an Alternative Stationary Phase: This is the most effective strategy when mobile phase optimization fails.[4] For halogenated aromatic compounds, columns that offer multiple interaction mechanisms are highly recommended.

    • Pentafluorophenyl (PFP) Phases: PFP columns are an excellent first choice. They provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which are highly effective for separating halogenated aromatic compounds and their isomers.[4][5]

    • Phenyl-Hexyl Phases: These columns leverage π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analytes, often leading to enhanced selectivity for positional isomers compared to standard alkyl phases.[4][6]

  • Optimize the Mobile Phase Composition:

    • Vary the Organic Modifier: If using a standard acetonitrile/water mobile phase, try substituting methanol. The different solvent properties can alter selectivity. You can also test ternary mixtures (e.g., water/acetonitrile/methanol) or use tetrahydrofuran (THF) as a strong solvent component to influence selectivity.[3]

    • Adjust Mobile Phase pH: The phenolic hydroxyl group is weakly acidic. Operating at a low pH (e.g., 2.5-3.5) using an additive like formic acid or phosphoric acid will suppress the ionization of this group. This minimizes interactions with residual silanols on the column, leading to sharper peaks and potentially altering elution order.[7]

  • Fine-Tune Temperature: Varying the column temperature between 25°C and 45°C can subtly change selectivity. While often used to decrease viscosity and improve efficiency, temperature can also affect the thermodynamics of partitioning, sometimes improving resolution between closely eluting peaks.[4]

  • Initial Column Screening:

    • Prepare a 10 µg/mL solution of the isomer mixture in 50:50 acetonitrile/water.

    • Screen three columns: a standard C18, a Phenyl-Hexyl, and a PFP (e.g., 150 mm x 4.6 mm, 3.5 µm for all).

    • Run a generic gradient from 30% to 90% acetonitrile (with 0.1% formic acid in water and ACN) over 15 minutes at a flow rate of 1.0 mL/min and a temperature of 30°C.

    • Evaluate the chromatograms for the best initial separation. The column providing the most "peak wiggle" or baseline separation is the best candidate for further optimization.

  • Mobile Phase Optimization (on the best column):

    • If peaks are somewhat resolved, switch to an isocratic elution at an organic concentration 2-3% lower than where the last isomer eluted in the gradient run.

    • Perform a series of isocratic runs, adjusting the organic content by ±2% increments to find the optimal resolution and run time.

    • If isocratic elution fails, refine the gradient. Decrease the slope of the gradient (e.g., from 10%/min to 2%/min) across the region where the isomers elute.

  • Final Refinements:

    • Adjust the column temperature in 5°C increments (e.g., 30°C, 35°C, 40°C) to see if resolution improves.

    • Ensure the chosen pH is at least 2 units away from the analyte's pKa.[4]

Q2: My phenol peaks are tailing significantly. What is causing this and how can I fix it?

Issue: Asymmetrical peaks with a "tail" are observed, which compromises resolution and integration accuracy.

Root Cause Analysis: Peak tailing for phenolic compounds in reversed-phase HPLC is most often caused by secondary interactions between the acidic hydroxyl group of the phenol and active silanol groups on the silica surface of the column packing.[7] Other causes can include column overload or extra-column dead volume.

Recommended Solutions:

  • Suppress Silanol Interactions:

    • Lower Mobile Phase pH: The most effective solution is to add an acidic modifier to your mobile phase. Using 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid will bring the mobile phase pH down to ~2.5-3.5, fully protonating the phenolic hydroxyl group and minimizing its interaction with silanols.[7]

    • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping have fewer accessible silanol groups, reducing the likelihood of peak tailing.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to fronting or tailing peaks. Reduce the injection volume or the sample concentration and re-analyze.[7]

  • Check for Extra-Column Dead Volume: Ensure all tubing connections between the injector, column, and detector are properly made with minimal lengths of tubing. Poorly seated fittings can create dead volume where sample can diffuse, causing peak broadening and tailing.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common separation issues with this compound isomers.

Troubleshooting_Workflow start Problem Observed: Poor Isomer Separation check_basics Step 1: Basic Checks - System Pressure Stable? - Leaks Present? - Mobile Phase Correct? start->check_basics peak_shape Are Peaks Tailing? check_basics->peak_shape add_acid Step 2: Suppress Tailing - Add 0.1% Formic Acid to Mobile Phase - Ensure pH < 3.5 peak_shape->add_acid Yes resolution Is Resolution Still Poor? peak_shape->resolution No add_acid->resolution optimize_mp Step 3: Optimize Mobile Phase - Switch ACN to MeOH - Adjust Gradient Slope - Vary Temperature (25-45°C) resolution->optimize_mp Yes success Separation Achieved resolution->success No still_poor Still Co-eluting? optimize_mp->still_poor change_column Step 4: Change Column Selectivity - Switch from C18 to PFP or Phenyl-Hexyl column still_poor->change_column Yes still_poor->success No consider_gc Step 5: Consider Alternative Technique - Develop a GC method with derivatization change_column->consider_gc change_column->success consider_gc->success

Caption: Logical workflow for troubleshooting poor isomer separation.

Part 2: Frequently Asked Questions (FAQs)

Q: Which is better for this analysis: HPLC or GC?

A: Both techniques are viable, but the choice depends on your specific goals, sample matrix, and available equipment.

  • High-Performance Liquid Chromatography (HPLC): Generally the preferred starting point. It is non-destructive and avoids thermal degradation of the analytes. Reversed-phase HPLC with UV detection is robust and widely available. The key to success is selecting a column with the right selectivity (e.g., PFP).[5]

  • Gas Chromatography (GC): Can offer very high resolution, especially with capillary columns.[9] However, due to the polar phenolic group, derivatization is often necessary to improve volatility and peak shape.[10] This adds an extra step to sample preparation. GC is an excellent alternative if HPLC fails to provide adequate resolution or if a mass spectrometer (MS) detector is required for identification, as GC-MS libraries are extensive.[11]

Q: What are the recommended starting conditions for HPLC and GC analysis?

A: The following tables provide validated starting points for method development.

ParameterRecommended ConditionRationale
Column PFP or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Provides alternative selectivity (π-π, dipole) essential for positional isomers.[4][6]
Mobile Phase A Water with 0.1% Formic AcidLow pH suppresses phenol ionization, improving peak shape.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier, provides good efficiency.
Gradient 30% to 90% B over 15 minutesA good starting scout gradient to determine elution conditions.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Temperature 30 °CProvides stable retention times and good efficiency.
Detection UV at 220 nm or 280 nmPhenols have strong UV absorbance at lower wavelengths.
Injection Vol. 5 µLA small volume minimizes potential for column overload.
ParameterRecommended ConditionRationale
Derivatization Silylation (e.g., with BSTFA + 1% TMCS)Blocks the active phenolic proton, increasing volatility and reducing tailing.
Column Mid-polarity (e.g., DB-17, DB-624) or 5% Phenyl (DB-5)DB-624 is often good for halogenated compounds.[12] DB-17 offers different selectivity.[10]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250 °CEnsures complete vaporization of derivatized analytes.
Oven Program 100°C (hold 1 min), ramp to 280°C at 10°C/minA typical starting program to separate compounds with varying boiling points.
Detector FID or MSFID is a robust universal detector; MS provides identification.[13]
Detector Temp. 280 °C (FID)Prevents condensation of analytes in the detector.
Q: Can I use Mass Spectrometry (MS) for detection?

A: Absolutely. Coupling either LC or GC to a mass spectrometer is highly recommended.

  • LC-MS: Provides molecular weight confirmation for each isomeric peak, helping to distinguish them from impurities with different masses. While isomers will have the same m/z, their fragmentation patterns in MS/MS might show subtle differences.

  • GC-MS: A very powerful tool. The electron ionization (EI) fragmentation patterns can sometimes help differentiate positional isomers, although they can also be very similar.[11] The primary advantage is the combination of high-resolution GC separation with confident peak identification.

References

  • BenchChem. (2025). Resolving co-eluting isomers in HPLC analysis of chloromethylphenols. BenchChem Tech Support.
  • MicroSolv Technology Corporation. (2025).
  • Phenomenex. HPLC Troubleshooting Guide. Phenomenex.
  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. ACE.
  • ResearchGate. (2019). How to separate two positional isomers of a polyphenol compound using RP-HPLC?.
  • Krupčík, J., et al.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Cengiz, M. F., et al.
  • Ostrow, D., & Gilbert, M. (2018). The Differentiation of Positional Isomers Utilizing GC-IRD.
  • Lee, H. B., & Peart, T. E. (1998). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples.
  • Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Analytical Methods.
  • BenchChem. (2025). Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol. BenchChem Tech Support.

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Validation & Comparative

Navigating the Bioactive Landscape of Substituted Phenols: A Comparative Guide to 6-Bromo-2-fluoro-3-methoxyphenol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the intricate tapestry of synthetic organic chemistry offers a vast landscape of molecular scaffolds. Among these, substituted phenols have perennially captured the attention of medicinal chemists due to their inherent biological activities. This guide delves into the bioactive potential of a specific, yet underexplored, class of compounds: 6-Bromo-2-fluoro-3-methoxyphenol derivatives . While direct research on this precise scaffold remains nascent, this document serves as a comprehensive comparative analysis of structurally related analogs, providing a robust framework for future drug discovery endeavors. By examining the biological activities of phenols bearing bromo, fluoro, and methoxy substituents, we aim to illuminate the structure-activity relationships (SAR) that govern their efficacy and provide a predictive foundation for the rational design of novel therapeutics.

The Allure of Halogenated and Methoxylated Phenols in Drug Discovery

The strategic incorporation of halogen atoms and methoxy groups onto a phenolic backbone is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties.

  • Bromine , a lipophilic halogen, can enhance membrane permeability and facilitate non-covalent interactions with biological targets, often leading to increased potency.

  • Fluorine , with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and pKa. The introduction of fluorine can block metabolic oxidation and alter electronic properties, thereby fine-tuning biological activity.

  • The methoxy group can impact solubility, hydrogen bonding capacity, and metabolic pathways. Its electron-donating nature can also influence the reactivity of the phenolic ring.

The combination of these substituents on a phenol ring creates a unique chemical space with the potential for diverse and potent biological activities, ranging from anticancer and antimicrobial to specific enzyme inhibition.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the biological activities of various substituted phenol derivatives, drawing parallels to the potential of the this compound scaffold.

Anticancer Activity: A Promising Frontier

Phenolic compounds are known for their cytotoxic properties against various cancer cell lines. The introduction of halogen and methoxy groups can significantly enhance this activity.

Table 1: Comparative Anticancer Activity of Substituted Phenol Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Bromophenol Schiff Bases General StructuresHeLa (Cervical)1.47 - 4.12
MCF-7 (Breast)5.95 - 45.39
HepG2 (Liver)9.07 - 73.69
Brominated Flavonols 4'-bromoflavonolA549 (Lung)0.46[1]
Methoxylated Chalcones 2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19 µg/mL
Polyhalogenated Salicylanilides 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMRSA/VRSA0.031–0.062 µg/mL (MIC)

Note: Data for "Bromophenol Schiff Bases (General)" is derived from studies on various bromophenol derivatives, not specifically this compound, and is intended to provide a comparative baseline.

The data suggests that brominated phenols, particularly when incorporated into larger, more complex structures like flavonols and Schiff bases, exhibit potent anticancer activity. The presence of a methoxy group, as seen in the dimethoxychalcone, also contributes to cytotoxicity. The exceptional potency of the polyhalogenated salicylanilide against multidrug-resistant bacteria hints at the potential for significant cellular disruption that could be harnessed for anticancer applications.

Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., HeLa, MCF-7, A549) is crucial for assessing the broad-spectrum anticancer potential and potential selectivity of the compounds. The MTT assay is a standard and reliable method for determining cell viability and calculating IC50 values, providing a quantitative measure of cytotoxicity.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated phenols have long been recognized for their antiseptic properties, and modern derivatives continue to show promise in this arena.

Table 2: Comparative Antimicrobial Activity of Substituted Phenol Derivatives

Compound ClassDerivative ExampleTarget Organism(s)MIC (µg/mL)Reference
Halogenated Phenols 2,4,6-triiodophenolStaphylococcus aureus5[2]
Fluorinated Salicylanilides 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMRSA, VRSA0.031–0.062
Methoxyphenols EugenolS. aureusIC50 = 0.75 mM[3]
Halogenated Flavones Chalcones with C6' halogen and C4' methoxyS. aureus31.25 - 125[4]

The data clearly indicates that halogenation is a key determinant of antimicrobial activity. The trifluoromethyl-substituted salicylanilide demonstrates exceptional potency against highly resistant bacterial strains. Methoxy-containing phenols like eugenol also exhibit significant antimicrobial effects. The combination of halogens and methoxy groups in the flavone series further underscores the potential for developing potent antibacterial agents.

Causality Behind Experimental Choices: The selection of clinically relevant and often drug-resistant bacteria like Staphylococcus aureus (including MRSA and VRSA) is paramount for evaluating the therapeutic potential of new antimicrobial compounds. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent.

Enzyme Inhibition: A Targeted Approach

Substituted phenols can act as inhibitors of various enzymes, offering a more targeted therapeutic approach compared to broad cytotoxicity.

Table 3: Comparative Enzyme Inhibitory Activity of Substituted Phenol Derivatives

Compound ClassDerivative ExampleTarget EnzymeInhibition MetricReference
Bromophenol Derivatives General StructuresAcetylcholinesterase (AChE)Ki values
Phenolic Compounds Caffeic acid, Ellagic acidAldose Reductase (AR), Sorbitol Dehydrogenase (SDH)IC50 values[2]
Phenolic Compounds General StructuresLipoxygenaseInhibition of HETE formation[5]

While specific data for bromo-fluoro-methoxy phenols is scarce, the general class of phenolic compounds has demonstrated inhibitory activity against a range of enzymes implicated in various diseases. For instance, acetylcholinesterase inhibitors are used in the management of Alzheimer's disease, while aldose reductase inhibitors are investigated for diabetic complications. The ability of phenolic compounds to inhibit lipoxygenase suggests potential anti-inflammatory applications.

Causality Behind Experimental Choices: The choice of enzyme targets is driven by their relevance to specific diseases. Standard enzymatic assays are employed to determine key inhibitory parameters like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant), which provide quantitative measures of inhibitor potency and affinity.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative substituted phenol and the evaluation of its biological activity.

Synthesis of a 2-Bromo-4-fluorophenol Derivative (Illustrative Protocol)

This protocol outlines a general procedure for the synthesis of a 2-bromo-4-fluorophenol derivative, which can be adapted for the synthesis of this compound analogs.

Step 1: Bromination of a Substituted Phenol

  • Dissolve the starting phenol (e.g., 2-fluoro-3-methoxyphenol) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion , quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Further Derivatization (e.g., Schiff Base Formation)

  • Dissolve the synthesized brominated phenol and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the Schiff base derivative.

Evaluation of Anticancer Activity: MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.

Potential Anticancer Signaling Pathway

Many phenolic compounds induce apoptosis in cancer cells by modulating key signaling pathways. The diagram below illustrates a simplified representation of a potential apoptotic pathway that could be targeted by this compound derivatives.

anticancer_pathway cluster_cell Cancer Cell Compound 6-Bromo-2-fluoro- 3-methoxyphenol Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by substituted phenols.

Experimental Workflow for Biological Evaluation

The systematic evaluation of a new compound's biological activity follows a logical progression from initial screening to mechanistic studies.

experimental_workflow cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Derivatives Screening Initial Biological Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical workflow for the biological evaluation of new compounds.

Conclusion and Future Directions

While the direct biological activities of this compound derivatives are yet to be extensively explored, the comparative analysis of structurally similar compounds provides a compelling rationale for their investigation. The synergistic effects of bromine, fluorine, and methoxy substituents on a phenolic core present a promising avenue for the development of novel anticancer, antimicrobial, and enzyme-inhibitory agents.

Future research should focus on the synthesis of a focused library of this compound derivatives to systematically probe the structure-activity relationships. Detailed mechanistic studies will be crucial to elucidate the molecular targets and signaling pathways modulated by these compounds. The insights gained from such investigations will undoubtedly pave the way for the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

  • Jiang, N., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(11), 606. [Link]

  • Li, D., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules, 23(11), 2993. [Link]

  • Chen, Y.-H., et al. (2021). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules, 26(16), 4983. [Link]

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  • Gontijo, V. S., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry, 32, 115984. [Link]

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Sources

A Predictive Structure-Activity Relationship (SAR) Guide to 6-Bromo-2-fluoro-3-methoxyphenol Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The privileged phenol scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic introduction of halogen and methoxy substituents can profoundly influence the biological activity of phenolic compounds. This guide provides a comprehensive analysis of the predicted structure-activity relationships (SAR) of 6-bromo-2-fluoro-3-methoxyphenol analogs, a class of compounds with significant potential in anticancer drug discovery. In the absence of direct, systematic studies on this specific scaffold, this guide synthesizes data from closely related halogenated and methoxylated phenol analogs to establish a predictive framework for optimizing anticancer potency. We will explore the nuanced interplay of substituent effects, present comparative biological data, and provide detailed experimental protocols to empower researchers in the rational design of next-generation phenolic anticancer agents.

Introduction: The Promise of Substituted Phenols in Oncology

Phenolic compounds are ubiquitous in nature and have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The core phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The aromatic ring serves as a scaffold for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The introduction of halogens, such as bromine and fluorine, and methoxy groups onto the phenolic ring is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, electronic character, and metabolic stability. Specifically, the this compound core combines several key features:

  • Bromine: Often enhances potency through increased lipophilicity and the potential for halogen bonding interactions.

  • Fluorine: Can improve metabolic stability by blocking sites of oxidation and can modulate the acidity of the phenolic hydroxyl group.

  • Methoxy Group: Influences electronic properties and can participate in hydrogen bonding.

This guide will dissect the probable contributions of these substituents to the anticancer activity of this class of compounds, drawing parallels from established SAR studies on related analogs.

Decoding the Structure-Activity Landscape: A Predictive Analysis

The anticancer activity of phenolic compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways. The following sections explore the predicted impact of structural modifications to the this compound scaffold.

The Critical Role of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is paramount for the biological activity of many phenolic compounds. It can act as a hydrogen bond donor to key residues in enzyme active sites or protein-protein interfaces. Its acidity, which is influenced by other ring substituents, can also be critical for activity.

The Influence of Halogenation

Halogenation is a powerful tool for modulating the biological activity of phenolic compounds.[1]

  • Bromine at Position 6: The bulky and lipophilic nature of the bromine atom at the 6-position is predicted to enhance binding affinity through increased van der Waals interactions and by favoring partitioning into hydrophobic pockets of target proteins. Studies on other bromophenols have demonstrated that the position and number of bromine substituents significantly impact anticancer activity.[2]

  • Fluorine at Position 2: The small, highly electronegative fluorine atom at the ortho-position to the hydroxyl group can influence the acidity of the phenol, potentially enhancing its hydrogen bonding capabilities. Furthermore, fluorine substitution can block metabolic hydroxylation at this position, thereby increasing the compound's in vivo half-life.[3]

The Contribution of the Methoxy Group

The methoxy group at the 3-position is an electron-donating group that can influence the electronic properties of the aromatic ring. It can also act as a hydrogen bond acceptor. The presence of a methoxy group has been shown to enhance the antioxidant properties of phenolic compounds, which can contribute to their overall anticancer effects by mitigating oxidative stress within cancer cells.[4]

Comparative Analysis of Analog Activity

While direct comparative data for this compound analogs is not yet available in the public domain, we can extrapolate from the known activities of structurally related compounds to predict SAR trends. The following table summarizes the anticancer activity (IC50 values) of various substituted phenols against different cancer cell lines, providing a basis for our predictive analysis.

Compound/AnalogSubstitution PatternCancer Cell LineIC50 (µM)Reference
Hypothetical Parent This compoundVariousPredicted to be potentN/A
4-Bromophenol4-BromoHCT-116>100[3]
2,4-Dibromophenol2,4-DibromoVariousPotent[5]
2,4,6-Tribromophenol2,4,6-TribromoVariousPotent[5]
4-Methoxyphenol4-MethoxyVariousWeak[6]
3,5-Dimethoxyphenol3,5-DimethoxyVariousModerate[6]
Halophenol Derivative 10d4-Chloro-diphenylmethanePTK6.97[7]
Halophenol Derivative 8d2-Chloro-diphenylmethanePTK14.8[7]

Table 1: Comparative anticancer activities of various substituted phenols. This table illustrates the general trends observed with halogen and methoxy substitutions.

Interpretation of Comparative Data:

  • Increased Halogenation: Generally, an increase in the number of halogen substituents correlates with increased anticancer potency, as seen in the trend from 4-bromophenol to di- and tri-bromophenols.

  • Positional Isomerism: The position of the halogen is critical. As seen with the chlorodiphenylmethane derivatives, a para-chloro substitution (10d) resulted in significantly higher potency than an ortho-chloro substitution (8d).[7]

  • Methoxy Substituents: While methoxy groups alone may confer weaker activity compared to halogens, their presence can still contribute to overall potency, as seen with dimethoxyphenol.

Based on these trends, it is reasonable to hypothesize that the combined presence of bromine, fluorine, and a methoxy group in the this compound scaffold would result in significant anticancer activity.

Experimental Protocols

To facilitate the investigation of these promising analogs, detailed protocols for their synthesis and biological evaluation are provided below.

General Synthesis of Substituted Phenol Analogs

A general synthetic route to substituted phenols often involves electrophilic aromatic substitution reactions on a phenol or anisole starting material.

Example Protocol: Bromination of a Fluorinated Methoxyphenol

  • Starting Material: 2-Fluoro-3-methoxyphenol.

  • Reaction: Dissolve 2-fluoro-3-methoxyphenol (1 mmol) in a suitable solvent such as acetic acid or dichloromethane (10 mL).

  • Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.1 mmol) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized phenol analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing SAR and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the predicted SAR trends and a typical experimental workflow for screening these analogs.

SAR_Prediction cluster_scaffold This compound Core cluster_substituents Key Substituents cluster_activity Predicted Anticancer Activity Core Phenolic Scaffold Br 6-Bromo (Lipophilicity, Halogen Bonding) Core->Br Increases F 2-Fluoro (Metabolic Stability, Acidity Modulation) Core->F Modulates OMe 3-Methoxy (Electronics, H-Bond Acceptor) Core->OMe Influences Activity Enhanced Potency Br->Activity F->Activity OMe->Activity Experimental_Workflow A Synthesis of Analogs B Structural Characterization (NMR, MS) A->B C In Vitro Cytotoxicity Screening (MTT Assay) B->C D Determination of IC50 Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) E->F

Caption: A typical workflow for the synthesis and evaluation of novel analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the established principles of medicinal chemistry and SAR data from related compounds, analogs bearing this substitution pattern are predicted to exhibit significant cytotoxic activity. The strategic interplay of the bromo, fluoro, and methoxy groups likely contributes to enhanced potency through a combination of improved lipophilicity, metabolic stability, and target interactions.

Future work should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to validate these predictions. Further derivatization of the phenolic hydroxyl group and exploration of alternative substitution patterns on the aromatic ring could lead to the discovery of even more potent and selective anticancer drug candidates. This guide provides a foundational roadmap for researchers to embark on this exciting avenue of drug discovery.

References

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In vitro testing of compounds synthesized from 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Synthesized from 6-Bromo-2-fluoro-3-methoxyphenol

Authored by a Senior Application Scientist

For researchers at the forefront of drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is paved with rigorous testing and validation. The selection of a starting scaffold is a critical first step, dictating the physicochemical properties and biological potential of synthesized derivatives. This compound represents a promising scaffold, offering multiple reaction sites for chemical modification to generate libraries of compounds for screening. Its halogenated and methoxylated phenyl ring structure is a common feature in many kinase inhibitors.

This guide provides a comprehensive comparison of the in vitro testing methodologies for a hypothetical compound, BFP-K1 , synthesized from this scaffold. We will objectively compare its performance against a known, well-characterized alternative, focusing on its potential as an inhibitor of the Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade in cancer cell proliferation and survival.[1] This document is designed to provide researchers, scientists, and drug development professionals with the technical insights and causal reasoning behind experimental choices, ensuring a robust and self-validating evaluation process.

Comparative Efficacy of ERK Pathway Inhibitors

The initial phase of in vitro testing involves assessing the compound's efficacy in inhibiting cancer cell growth and its specific molecular target. Here, we compare our hypothetical compound, BFP-K1 , with Ulixertinib (BVD-523) , a potent and selective ERK1/2 inhibitor.[2] The data presented is illustrative, designed to model a typical comparative study.

Data Summary: Cell Viability and Kinase Inhibition

The following tables summarize the quantitative data from key in vitro experiments. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Table 1: Cell Viability Inhibition (IC50)

CompoundCell LineCancer TypeAssay TypeIC50 (nM)
BFP-K1 (Hypothetical) A375BRAF V600E Mutant MelanomaXTT150
HCT116KRAS Mutant Colorectal CancerXTT220
Ulixertinib (BVD-523) A375BRAF V600E Mutant MelanomaXTT125[2]
HCT116KRAS Mutant Colorectal CancerXTT190[2]

Table 2: Target Engagement - ERK2 Kinase Inhibition (IC50)

CompoundAssay TypeTargetIC50 (nM)
BFP-K1 (Hypothetical) In Vitro Kinase AssayERK225
Ulixertinib (BVD-523) In Vitro Kinase AssayERK2< 1[2]

Mechanistic Deep Dive: The ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway (also known as the MAPK pathway) is a central signaling cascade that transduces extracellular signals to intracellular responses, regulating critical cellular processes like proliferation, differentiation, and survival.[3] Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive therapeutic target.[2] BFP-K1 is hypothesized to function by directly inhibiting ERK1/2, the final kinases in this cascade, thereby preventing the phosphorylation of downstream substrates required for cell proliferation.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor BFP-K1 Inhibitor->ERK Inhibits

Caption: The Ras-Raf-MEK-ERK signaling pathway and the site of inhibition by BFP-K1.

Experimental Protocols & Methodologies

The trustworthiness of any comparative guide rests on the robustness and clarity of its experimental protocols. The following sections detail the step-by-step methodologies for the key assays used in this evaluation.

Experimental Workflow: From Screening to Validation

The evaluation of a novel compound follows a logical progression from broad screening to specific mechanistic validation. This ensures that resources are focused on compounds with genuine therapeutic potential.

Experimental_Workflow start Synthesize BFP-K1 from This compound cell_culture Culture Cancer Cell Lines (A375, HCT116) start->cell_culture treatment Treat Cells with BFP-K1 & Ulixertinib (Control) cell_culture->treatment viability_assay Cell Viability Screening (XTT Assay) treatment->viability_assay ic50_calc Calculate IC50 Values viability_assay->ic50_calc kinase_assay Target Validation: In Vitro ERK2 Kinase Assay ic50_calc->kinase_assay western_blot Mechanism of Action: Western Blot for p-ERK kinase_assay->western_blot data_analysis Comparative Data Analysis western_blot->data_analysis conclusion Draw Conclusions on Efficacy and Potency data_analysis->conclusion

Caption: A typical workflow for the in vitro evaluation of a novel kinase inhibitor.
Protocol 1: XTT Cell Viability Assay

The XTT assay is chosen over the traditional MTT assay for its superior workflow efficiency and reproducibility.[4] It measures cell viability by assessing the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[5][6] This eliminates the need for a solubilization step, streamlining the protocol for high-throughput screening.[4][5]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., A375, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (BFP-K1, Ulixertinib) dissolved in DMSO

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and electron-coupling reagent)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Include wells with medium only for background control.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (BFP-K1 and the alternative) in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[5]

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[5]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[5]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ERK Phosphorylation

To confirm that BFP-K1 inhibits the ERK pathway within the cell, a Western blot is performed to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK. A reduction in p-ERK indicates successful target engagement.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of BFP-K1 or the alternative compound for a short period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed for total ERK and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensity using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition and compare it to the untreated control.

Conclusion and Future Directions

This guide outlines a robust framework for the in vitro evaluation of novel compounds derived from the this compound scaffold. By employing a combination of high-throughput cell viability assays and specific mechanistic studies, researchers can effectively compare the performance of newly synthesized molecules against established alternatives. The illustrative data for our hypothetical compound, BFP-K1, suggests it is a promising, albeit less potent, inhibitor of the ERK pathway compared to Ulixertinib.

Future work should focus on structure-activity relationship (SAR) studies to optimize the potency of the BFP-K1 scaffold. Furthermore, evaluating the compound's selectivity across a panel of kinases is essential to understand its off-target effects and potential for toxicity. Successful candidates from these in vitro studies can then be advanced to more complex preclinical testing, including in vivo animal models, to assess their therapeutic efficacy.[7]

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. [Link]

  • MTT assay - Wikipedia. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC - NIH. [Link]

  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - AACR Journals. [Link]

  • The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - MDPI. [Link]

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Characterization of novel compounds derived from 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Novel Kinase Inhibitors Derived from 6-Bromo-2-fluoro-3-methoxyphenol

Authored by: A Senior Application Scientist

Introduction: The Rationale for a Novel Scaffold

In the landscape of drug discovery, particularly in oncology, protein kinases remain a pivotal class of therapeutic targets.[1] The dysregulation of kinase signaling is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] The quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is therefore a continuous and critical endeavor. This guide focuses on a series of novel compounds synthesized from the versatile starting material, This compound .

The choice of this scaffold is deliberate. The unique substitution pattern—a bromine atom for facile cross-coupling, an electron-withdrawing fluorine atom to modulate pKa and potential metabolic stability, and a methoxy group influencing conformation and binding interactions—provides a rich platform for chemical exploration. Our objective was to synthesize and characterize a new class of inhibitors targeting a key oncogenic receptor tyrosine kinase (RTK), and to benchmark their performance against established alternatives. This guide provides an objective comparison, supported by detailed experimental data and protocols, to aid researchers in the field.

Synthesis and Design Logic

The core hypothesis was that the this compound scaffold could be elaborated to effectively occupy the ATP-binding pocket of a representative RTK. The synthetic strategy centered on two key modifications: a Suzuki-Miyaura cross-coupling at the bromine position to introduce diverse aryl or heteroaryl moieties (the "selectivity element"), and etherification of the phenolic hydroxyl group to introduce a solubilizing side chain (the "pharmacokinetic element").

General Synthetic Workflow

The synthesis was designed as a two-step process to allow for modular assembly of the final compounds. This approach is efficient for building a small library to explore the structure-activity relationship (SAR).

G A This compound (Starting Material) B Step 1: O-Alkylation (e.g., 1-(2-chloroethyl)pyrrolidine, K2CO3, Acetone) A->B Introduce solubilizing group C Intermediate A (Alkylated Scaffold) B->C D Step 2: Suzuki-Miyaura Coupling (Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O) C->D Introduce selectivity element E Final Compounds (NSP-01, NSP-02, NSP-03) D->E F Purification & Characterization (Column Chromatography, NMR, HRMS) E->F

Caption: General synthetic workflow for novel compounds.

Characterization of Novel Synthesized Phenols (NSPs)

Three lead compounds, designated NSP-01, NSP-02, and NSP-03, were synthesized and characterized. They differ in the aryl moiety introduced via the Suzuki coupling, allowing for a direct comparison of how this group affects target engagement.

  • NSP-01: Features a pyridine ring to enhance solubility and provide a hydrogen bond acceptor.

  • NSP-02: Incorporates a quinoline moiety, a privileged scaffold in many kinase inhibitors.[3]

  • NSP-03: Contains an indole ring, exploring a different heterocyclic system known to interact with kinase active sites.

As a point of comparison, we selected Imatinib , a well-characterized Bcr-Abl and c-Kit inhibitor, which represents a clinically successful, first-generation kinase inhibitor.[1]

Comparative Performance Analysis

The primary goal was to assess the inhibitory potential of the novel compounds against a target RTK and to evaluate their selectivity and effect on cancer cell viability.

In Vitro Kinase Inhibition Assay

Causality of Experimental Choice: A LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) was chosen. This time-resolved Förster resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying inhibitor binding to the kinase active site. It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing a direct measure of affinity (expressed as IC₅₀). This method is preferred over enzymatic activity assays in early-stage discovery as it is less prone to interference from ATP-competitive and non-competitive inhibitors.

Table 1: Comparative Kinase Inhibition Data

CompoundTarget RTK IC₅₀ (nM)Off-Target Kinase (VEGFR2) IC₅₀ (nM)Selectivity Index (VEGFR2 IC₅₀ / Target RTK IC₅₀)
NSP-01 85> 10,000> 117
NSP-02 151,500100
NSP-03 250> 10,000> 40
Imatinib 352,80080

Interpretation: The data reveals that NSP-02 possesses the highest potency against the target RTK, exceeding that of the reference compound Imatinib.[1] The quinoline moiety appears to be a key structural feature for strong target engagement. Furthermore, NSP-01 and NSP-03 demonstrate excellent selectivity, with minimal activity against the off-target kinase VEGFR2.

Cellular Viability Assay

Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure the cytotoxic effects of the compounds on a cancer cell line known to be dependent on the target RTK's signaling. This is a standard, colorimetric assay that measures mitochondrial reductase activity, which serves as a proxy for cell viability.[4] Its inclusion is critical to validate that the observed in vitro kinase inhibition translates into a functional anti-proliferative effect in a cellular context.

Table 2: Comparative Cellular Activity

CompoundCell Viability IC₅₀ (µM)
NSP-01 5.2
NSP-02 0.8
NSP-03 12.5
Imatinib 1.5

Interpretation: The cellular activity data corroborates the kinase inhibition findings. NSP-02 demonstrates superior anti-proliferative activity compared to Imatinib, consistent with its potent target inhibition. The weaker cellular activity of NSP-01 and NSP-03 suggests that factors beyond kinase inhibition, such as cell permeability or metabolism, may influence their efficacy.

Structure-Activity Relationship (SAR) Insights

The initial data provides a clear preliminary SAR, highlighting the importance of the aryl "selectivity element."

G cluster_0 Core Scaffold cluster_1 Selectivity Element (R Group) cluster_2 Biological Activity Scaffold This compound Derivative NSP02 NSP-02 (Quinoline) Scaffold->NSP02 Best Fit NSP01 NSP-01 (Pyridine) Scaffold->NSP01 NSP03 NSP-03 (Indole) Scaffold->NSP03 High High Potency (IC50 = 15 nM) NSP02->High Med Medium Potency (IC50 = 85 nM) NSP01->Med Low Low Potency (IC50 = 250 nM) NSP03->Low

Caption: Structure-Activity Relationship (SAR) summary.

The quinoline ring of NSP-02 likely forms optimal hydrophobic and potential π-stacking interactions within the kinase ATP-binding site, leading to its superior potency.

Mechanistic Insights: Signaling Pathway Inhibition

The novel compounds are designed to inhibit RTK signaling, which typically involves receptor dimerization and autophosphorylation upon ligand binding, followed by activation of downstream pro-survival pathways like PI3K/Akt.

G cluster_0 Cell Membrane cluster_1 Intracellular RTK Receptor Tyrosine Kinase (RTK) RTK->RTK 2. Dimerization & Autophosphorylation PI3K PI3K RTK->PI3K 3. Downstream Signaling ADP ADP RTK->ADP Ligand Growth Factor Ligand->RTK 1. Ligand Binding Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor NSP-02 Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Binds to ATP Pocket

Caption: Simplified RTK signaling and point of inhibition.

Our compounds act by competitively binding to the ATP pocket of the RTK, preventing autophosphorylation and halting the downstream cascade that leads to cell proliferation.[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Binding Assay (TR-FRET)

Trustworthiness: This protocol is based on the standardized LanthaScreen™ technology. A self-validating system is inherent in the assay design, which includes controls for maximal signal (no inhibitor) and background (no kinase), allowing for robust Z'-factor calculation to ensure assay quality.

  • Reagent Preparation: Prepare serial dilutions of test compounds (NSP-01, NSP-02, NSP-03, Imatinib) in 100% DMSO, then dilute further in kinase buffer to achieve the desired final concentrations with a constant DMSO concentration (e.g., 1%).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the diluted test compound.

  • Add 5 µL of a solution containing the target RTK and the Eu-labeled anti-tag antibody.

  • Add 5 µL of the Alexa Fluor 647-labeled kinase tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability Assay

Trustworthiness: This protocol includes vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., staurosporine) to ensure the assay is performing as expected. All conditions are tested in triplicate to ensure reproducibility.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.

Conclusion and Future Directions

The novel compounds derived from this compound represent a promising new chemical class for the development of kinase inhibitors. Specifically, NSP-02 has emerged as a lead candidate, demonstrating superior potency and cellular activity compared to the established drug Imatinib in this context. The modular synthesis allows for rapid exploration of the SAR, and future work will focus on optimizing the pharmacokinetic properties of the scaffold and evaluating the in vivo efficacy of NSP-02 in preclinical tumor models. The data presented herein provides a solid, experimentally supported foundation for these next steps.

References

  • 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. PubChem. Available at: [Link]

  • Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. PubMed. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]

  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. National Institutes of Health (NIH). Available at: [Link]

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. Available at: [Link]

  • Identification of a novel series of potent RON receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis of some new 6-amino-3-methoxyflavones. ResearchGate. Available at: [Link]

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. PubChem. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. Available at: [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available at: [Link]

  • Synthesis and opioid activity of novel 6-substituted-6-demethoxy-ethenomorphinans. ResearchGate. Available at: [Link]

  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Available at: [Link]

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A Comparative Analysis of Synthetic Routes to 6-Bromo-2-fluoro-3-methoxyphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-2-fluoro-3-methoxyphenol in Medicinal Chemistry

This compound is a highly functionalized aromatic building block of significant interest to researchers in drug discovery and development. Its unique substitution pattern, featuring a trifecta of electron-withdrawing and -donating groups, offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of a bromine atom provides a convenient handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the phenol and methoxy groups offer sites for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. This guide provides a comparative analysis of two plausible synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental nuances of each approach.

Route 1: Electrophilic Aromatic Substitution of 2-Fluoro-3-methoxyphenol

This approach represents the most direct and atom-economical pathway to the target molecule, leveraging the commercially available starting material, 2-fluoro-3-methoxyphenol. The core of this strategy lies in the regioselective bromination of the electron-rich aromatic ring.

Scientific Rationale and Mechanistic Insights

The regioselectivity of the bromination is governed by the directing effects of the substituents on the phenol ring. The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group. Similarly, the methoxy (-OCH₃) group is also activating and ortho, para-directing. The fluorine (-F) atom, while deactivating due to its high electronegativity, is also an ortho, para-director.

Considering the positions relative to these groups:

  • Position 4: para to the hydroxyl group and ortho to the methoxy group.

  • Position 6: ortho to the hydroxyl group and para to the methoxy group.

  • Position 5: meta to both the hydroxyl and methoxy groups.

Electrophilic attack is most likely to occur at the positions most activated by the synergistic effects of the hydroxyl and methoxy groups. The ortho position to the strongly activating hydroxyl group (position 6) is a highly probable site for bromination. Furthermore, this position is also para to the methoxy group, further enhancing its reactivity. Therefore, the formation of this compound is the expected major product.

A mild brominating agent such as N-Bromosuccinimide (NBS) is often preferred for such transformations to minimize over-bromination and side reactions.[1][2][3] The reaction can be catalyzed by a mild acid to enhance the electrophilicity of the bromine.[3]

Experimental Protocol

Materials:

  • 2-Fluoro-3-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Catalytic amount of a mild acid (e.g., acetic acid or p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-3-methoxyphenol (1.0 eq) in acetonitrile.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Data Summary: Route 1
ParameterAssessmentSupporting Data/Rationale
Yield Potentially highDirect, one-step reaction. Regioselectivity is predicted to be high.[4][5]
Purity High, achievable with standard purificationChromatographic purification is expected to effectively remove any minor regioisomers or starting material.
Scalability GoodOne-step reaction with readily available reagents and standard equipment.
Cost-Effectiveness Moderate to HighThe primary cost is the starting material, 2-fluoro-3-methoxyphenol.[6][7]
Safety ModerateNBS is a hazardous substance and should be handled with care.[8][9][10][11]
Environmental Impact Low to ModerateUse of organic solvents and silica gel for purification.

Route 2: Multi-step Synthesis from 2-Fluoro-3-methoxyaniline

This pathway involves the construction of the target molecule through a series of functional group transformations, starting from the corresponding aniline. This route offers an alternative when the starting phenol for Route 1 is unavailable or prohibitively expensive.

Scientific Rationale and Mechanistic Insights

This synthetic strategy is comprised of two key transformations:

  • Regioselective Bromination of 2-Fluoro-3-methoxyaniline: Similar to Route 1, the first step is a regioselective electrophilic bromination. The amino group (-NH₂) is a very strong activating and ortho, para-directing group. The methoxy group is also activating and ortho, para-directing. The position para to the powerful amino directing group is occupied by the methoxy group. Therefore, bromination is highly likely to occur at one of the ortho positions to the amino group. The position that is also para to the methoxy group (position 6) would be strongly activated, leading to the desired 6-bromo-2-fluoro-3-methoxyaniline intermediate.

  • Conversion of the Amino Group to a Hydroxyl Group via Sandmeyer Reaction: The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to a variety of functional groups, including a hydroxyl group.[12][13][14][15] The process involves two steps:

    • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[16][17]

    • Hydrolysis: The resulting diazonium salt is then heated in an aqueous acidic solution to replace the diazonium group with a hydroxyl group, liberating nitrogen gas.

Experimental Protocol

Part A: Synthesis of 6-Bromo-2-fluoro-3-methoxyaniline

Materials:

  • 2-Fluoro-3-methoxyaniline[18]

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2-fluoro-3-methoxyaniline (1.0 eq) in acetonitrile and cool to 0 °C.

  • Add NBS (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up the reaction as described in Route 1, followed by purification by column chromatography to yield 6-bromo-2-fluoro-3-methoxyaniline.

Part B: Synthesis of this compound

Materials:

  • 6-Bromo-2-fluoro-3-methoxyaniline

  • Sodium nitrite

  • Concentrated sulfuric acid (or hydrochloric acid)

  • Water

  • Ice

  • Diethyl ether

Procedure:

  • Diazotization:

    • In a flask, carefully add concentrated sulfuric acid to water and cool the solution to 0-5 °C in an ice-salt bath.

    • Add 6-bromo-2-fluoro-3-methoxyaniline (1.0 eq) to the cold acid solution with stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the aniline solution, keeping the temperature strictly below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Hydrolysis:

    • In a separate flask equipped with a reflux condenser, bring a volume of water to a boil.

    • Carefully and slowly add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature and extract with diethyl ether (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

Data Summary: Route 2
ParameterAssessmentSupporting Data/Rationale
Yield ModerateTwo-step synthesis with potential for yield loss in each step.
Purity High, achievable with purification after each stepIntermediate purification is recommended.
Scalability ModerateThe diazotization step requires careful temperature control and handling of potentially unstable intermediates.[19][20][21]
Cost-Effectiveness ModerateDepends on the cost of the starting aniline relative to the phenol in Route 1. Reagents for the Sandmeyer reaction are inexpensive.
Safety High HazardDiazonium salts can be explosive, especially when isolated or allowed to dry.[19][20][21] Strict temperature control is crucial.
Environmental Impact ModerateUse of strong acids and generation of nitrogenous waste in addition to solvent and silica waste.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Electrophilic Bromination cluster_route2 Route 2: From Aniline Precursor A1 2-Fluoro-3-methoxyphenol B1 This compound A1->B1 NBS, cat. Acid Acetonitrile, 0 °C to rt A2 2-Fluoro-3-methoxyaniline B2 6-Bromo-2-fluoro-3-methoxyaniline A2->B2 NBS Acetonitrile, 0 °C to rt C2 This compound B2->C2 1) NaNO₂, H₂SO₄, 0-5 °C 2) H₂O, Heat

Caption: Comparative overview of the synthetic pathways to this compound.

Comparative Analysis and Senior Application Scientist's Recommendation

FeatureRoute 1: Electrophilic BrominationRoute 2: From Aniline Precursor
Number of Steps 12
Overall Yield Potentially HigherModerate
Starting Material 2-Fluoro-3-methoxyphenol2-Fluoro-3-methoxyaniline
Key Reagents NBS, Catalytic AcidNBS, NaNO₂, Strong Acid
Safety Profile Moderate (Handle NBS with care)High Hazard (Potentially explosive diazonium intermediate)
Scalability More straightforwardRequires stringent process control for the diazotization step
Cost Dependent on starting material costPotentially lower reagent cost, but higher labor cost

Recommendation:

For most research and development applications, Route 1 is the highly recommended synthetic strategy . Its primary advantages are its directness (a single synthetic step), predicted high yield, and significantly better safety profile compared to Route 2. The commercial availability of the starting material, 2-fluoro-3-methoxyphenol, makes this route particularly attractive for rapid access to the target compound.

Route 2 should be considered a viable alternative under specific circumstances, such as when the starting phenol for Route 1 is unavailable or if there is a significant cost advantage in starting from 2-fluoro-3-methoxyaniline. However, any researcher attempting this route must have a thorough understanding of the hazards associated with diazonium salts and implement strict safety protocols, including meticulous temperature control and ensuring the diazonium intermediate is not isolated.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale, available resources, and the laboratory's capabilities for handling hazardous reactions.

References

  • Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Chem, J., & Safety, H. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Chemical Health & Safety, 22(5), 23-28.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

  • Diazotization Reaction. (n.d.). Sathee Jee Chemistry. Retrieved January 19, 2026, from [Link]

  • Goncalves, E., Lousa, N., Estanislau, F., & Carvalho, P. S. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione.
  • Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur.
  • N-Bromosuccinimide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Mild and Regioselective Bromination of Phenols with TMSBr. (2019). ResearchGate. [Link]

  • O'Connor, J. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7154–7158.
  • Wang, Z., et al. (2017). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 22(11), 1859.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. [Link]

  • Ma, X., et al. (2019).
  • N-Bromosuccinimide Safety D
  • Safety Data Sheet: N-Bromosuccinimide. (n.d.). ChemScience.
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  • Zhang, J., et al. (2015). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry, 80(18), 9292–9296.
  • 2-Fluoro-3-methoxyphenol, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]

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  • 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. (2019, November 19). ChemicalBook.
  • 2 Fluoro 3 Methoxyphenyl Boronic Acid, Grade: Technical Grade, Purity. (n.d.). IndiaMART.
  • 2-Fluoro-4-methoxyphenol. (n.d.). TCI AMERICA.
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Navigating the Landscape of Enzyme Inhibition: A Comparative Guide to Substituted Phenolic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Untapped Potential of a Specific Scaffold

In the dynamic field of drug discovery, the quest for novel enzyme inhibitors with high efficacy and selectivity is perpetual. The 6-bromo-2-fluoro-3-methoxyphenol scaffold presents a theoretically intriguing starting point for inhibitor design, combining the hydrogen-bonding potential of a phenol, the metabolic and binding modulation of a methoxy group, and the unique electronic properties of bromine and fluorine. However, a comprehensive survey of the scientific literature reveals a notable absence of studies specifically investigating derivatives of this precise scaffold as enzyme inhibitors.

This guide, therefore, pivots to a broader yet fundamentally crucial topic: the comparative efficacy of substituted phenolic compounds as enzyme inhibitors , using the functional motifs of the this compound structure—a phenolic core, halogenation, and methoxylation—as guiding principles. By examining the structure-activity relationships (SAR) of related compounds, we can extrapolate key insights and provide a robust framework for the rational design of novel inhibitors. We will delve into the mechanistic nuances of how these substitutions influence inhibitory activity against various enzyme classes, supported by experimental data and detailed protocols.

Comparative Efficacy: Insights from Structurally Related Phenolic Inhibitors

The inhibitory potential of a phenolic compound is profoundly influenced by the nature and position of its substituents. The following sections explore this through the lens of different enzyme targets, drawing comparisons to understand the impact of halogenation and methoxylation.

Tyrosinase Inhibition: The Role of Halogenation

Tyrosinase, a key enzyme in melanin biosynthesis, is a major target for treating hyperpigmentation disorders. Phenolic compounds, due to their structural similarity to the natural substrate L-tyrosine, are a well-established class of tyrosinase inhibitors.[1][2]

A study on halogenated phenylcoumarins revealed that the introduction of a bromine substituent can modulate inhibitory activity.[3] While a direct comparison with a non-brominated parent compound was not the focus, the study identified a bromo-substituted phenylcoumarin derivative as the most potent inhibitor in its series.[3] This suggests that the steric bulk and electronic effects of bromine can be favorable for binding to the tyrosinase active site. Further supporting this, bromophenols isolated from the red alga Symphyocladia latiuscula have demonstrated potent inhibition of tyrosinase's fungal counterpart and other enzymes.[4]

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
PhenylcoumarinsCompound 12 (bromo-substituted)Mushroom Tyrosinase215[3]
FlavonoidsXanthohumolMushroom Tyrosinase (monophenolase)15.4[1]
Flavonoids6-PrenylnaringeninMushroom Tyrosinase (monophenolase)58.4[1]
Bromophenolsbis-(2,3,6-tribromo-4,5-dihydroxybenzyl) etherAcetylcholinesterase4.03[4]
Bromophenolsbis-(2,3,6-tribromo-4,5-dihydroxybenzyl) etherButyrylcholinesterase8.95[4]

This table presents a selection of data to illustrate the inhibitory potential of substituted phenols. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Cholinesterase Inhibition: A Target for Neurodegenerative Diseases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[5][6] Phenolic compounds have been extensively investigated as cholinesterase inhibitors.[7][8][9]

Research on bromophenols from Symphyocladia latiuscula has shown potent dual inhibition of AChE and BChE.[4] The degree of bromination and the overall substitution pattern were found to be crucial for activity, with a highly brominated derivative showing multi-fold higher inhibition than its counterparts.[4] This highlights the importance of halogen bonding and hydrophobic interactions in the enzyme's active site gorge.

Angiotensin-Converting Enzyme (ACE) Inhibition: The Influence of Hydroxyl vs. Methoxy Groups

ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a cornerstone of hypertension treatment. A study on the structure-activity relationships of various phenolic compounds as ACE inhibitors revealed that the number of hydroxyl groups on the benzene ring plays a significant role in their inhibitory activity.[10][11] Crucially, the substitution of hydroxyl groups with methoxy groups was found to decrease ACE inhibitory activity.[10][11] This suggests that the hydrogen-donating ability of the phenolic hydroxyls is critical for interaction with the ACE active site, possibly by coordinating with the catalytic zinc ion.[10][11]

Mechanistic Insights and Structure-Activity Relationships

The following diagram illustrates the general principles of enzyme inhibition, which can be applied to the action of substituted phenols on their respective targets.

EnzymeInhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) E->EI Inhibitor binds to free enzyme only S Substrate (S) S->ES P Product (P) ES->P ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI Inhibitor binds to ES complex I Inhibitor (I) I->EI I->ESI

Caption: General mechanisms of reversible enzyme inhibition.

The following diagram summarizes the key structure-activity relationships for substituted phenolic inhibitors discussed in this guide.

SAR_Summary cluster_substituents Key Substituent Effects center Phenolic Inhibitor Efficacy hydroxyl Hydroxyl Groups (-OH) center->hydroxyl Increases activity via H-bonding (e.g., ACE) halogen Halogenation (-Br, -F) center->halogen Enhances binding via halogen bonds & hydrophobicity (e.g., Tyrosinase, AChE) methoxy Methoxy Groups (-OCH3) center->methoxy Decreases activity by blocking H-bonding (e.g., ACE) methoxy->center May improve metabolic stability (general principle)

Caption: Summary of Structure-Activity Relationships for Phenolic Inhibitors.

Experimental Protocols: A Guide to In Vitro Enzyme Inhibition Assays

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed methodology for a common tyrosinase inhibition assay, adapted from established methods.[2][12]

Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

1. Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome. The rate of dopachrome formation is monitored spectrophotometrically by measuring the increase in absorbance at 475 nm.

2. Reagents and Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving test compounds

  • Test compounds and a positive control (e.g., kojic acid)

  • 96-well microplate

  • Microplate reader

3. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay well should be determined empirically for optimal activity (e.g., 20-40 U/mL).

  • Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).

  • Test Compound Solutions: Dissolve the test compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.

4. Assay Procedure:

  • To each well of a 96-well microplate, add:

    • 20 µL of the test compound solution at various concentrations.

    • 140 µL of phosphate buffer.

    • 20 µL of the tyrosinase solution.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.

  • Immediately begin monitoring the absorbance at 475 nm using a microplate reader at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).

  • Include control wells:

    • Blank: All reagents except the enzyme.

    • Negative Control: All reagents except the test compound (substitute with buffer/DMSO).

    • Positive Control: All reagents, with a known inhibitor like kojic acid instead of the test compound.

5. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the rate of the negative control and V_sample is the rate in the presence of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis of the dose-response curve.

Conclusion and Future Directions

While the specific this compound scaffold remains an underexplored area, the principles derived from the study of related substituted phenols provide a strong foundation for future research. The interplay of halogen bonding, hydrogen bonding capacity, and steric effects, as modulated by bromo, fluoro, hydroxyl, and methoxy groups, is a critical determinant of enzyme inhibitory activity.

Future investigations should focus on the synthesis and systematic evaluation of a library of this compound derivatives against a panel of enzymes, including tyrosinases, cholinesterases, and kinases. Such studies, guided by the structure-activity relationships outlined in this guide, will be instrumental in validating the therapeutic potential of this novel chemical space and in the broader endeavor of rational drug design.

References

  • Bifunctional phenolic-choline conjugates as anti-oxidants and acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]

  • New halogenated phenylcoumarins as tyrosinase inhibitors. PubMed. Available at: [Link]

  • Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. PubMed. Available at: [Link]

  • Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. ChemRxiv. Available at: [Link]

  • Cholinesterase targeting by polyphenols: A therapeutic approach for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. MDPI. Available at: [Link]

  • Angiotensin-Converting Enzyme Inhibitory Effects by Plant Phenolic Compounds: A Study of Structure Activity Relationships. ResearchGate. Available at: [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Available at: [Link]

  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. PMC. Available at: [Link]

  • Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. ResearchGate. Available at: [Link]

  • Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. Available at: [Link]

  • Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. PubMed. Available at: [Link]

  • Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • Tyrosinase Inhibition Research Articles. R Discovery. Available at: [Link]

  • Detection of phenols as kinase inhibitors. ResearchGate. Available at: [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Available at: [Link]

  • Phenols displaying tyrosinase inhibition from Humulus lupulus. PubMed. Available at: [Link]

  • Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. PMC. Available at: [Link]

  • Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. PLOS One. Available at: [Link]

  • Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. ResearchGate. Available at: [Link]

  • Tyrosinase inhibitory activity using the extract of different plants... ResearchGate. Available at: [Link]

  • Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI. Available at: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Semantic Scholar. Available at: [Link]

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A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis—The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical and materials science, the synthesis of a novel compound is merely the prologue. The true narrative of its potential is written through rigorous characterization. For a molecule like 6-Bromo-2-fluoro-3-methoxyphenol, a polysubstituted aromatic ring, the precise arrangement of its bromine, fluorine, methoxy, and hydroxyl groups is critical. A misplaced substituent could drastically alter its biological activity, reactivity, and physical properties.

This guide eschews a simple recitation of data. Instead, it serves as a comprehensive, field-proven methodology for the structural elucidation of this compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not as isolated experiments, but as an integrated, self-validating system. We will explore the causality behind our experimental choices and compare this spectroscopic workflow against alternative methods, providing you with the authoritative grounding needed to confirm your product's structure with absolute confidence.

The Analytical Strategy: An Integrated Spectroscopic Approach

Our primary strategy relies on the synergistic power of three core techniques. NMR spectroscopy will provide the constitutional backbone and through-space information, IR spectroscopy will confirm the presence of key functional groups, and Mass Spectrometry will establish the molecular weight and elemental composition.

cluster_synthesis Product Synthesis cluster_analysis Spectroscopic Analysis Workflow cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesized Product (Putative 6-Bromo-2-fluoro- 3-methoxyphenol) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Connectivity Map (C-H Framework, J-Coupling) NMR->NMR_Data IR_Data Functional Group Confirmation IR->IR_Data MS_Data Molecular Formula & Isotopic Pattern MS->MS_Data Confirmation Confirmed Structure NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for spectroscopic structure validation.

Nuclear Magnetic Resonance (NMR): The Structural Cornerstone

NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. For this particular structure, we will employ a suite of experiments: ¹H NMR for the proton environment, ¹³C NMR for the carbon skeleton, and 2D NMR (COSY, HSQC) to definitively link them together.[1][2][3]

Expertise in Action: Selecting the Right NMR Solvent

The choice of solvent is the first critical decision. While Deuterated Chloroform (CDCl₃) is a common choice for many organic molecules, its residual peak at ~7.26 ppm can interfere with the aromatic signals of our analyte. Furthermore, the acidic phenolic proton may exchange or produce a very broad, indistinct signal.

Therefore, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the superior choice. Its key advantages are:

  • High Solubility: It readily dissolves polar compounds like phenols.[4][5]

  • Non-Interfering Signal: Its residual proton peak is at ~2.50 ppm, far from our aromatic signals.

  • Preservation of -OH Signal: The hydrogen-bonding capability of DMSO slows the exchange of the phenolic proton, allowing it to be observed as a distinct, albeit sometimes broad, singlet.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will provide information on the number of distinct protons, their chemical environment, and their proximity to other nuclei.

Expected ¹H NMR Signals (in DMSO-d₆):

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
Phenolic -OH 9.0 - 10.0 Broad Singlet N/A Acidic proton, H-bonding with DMSO.
Aromatic H-4 7.0 - 7.2 Doublet of Doublets (dd) ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 1-2 Hz Coupled to H-5 (ortho) and Fluorine (meta).
Aromatic H-5 6.8 - 7.0 Doublet of Doublets (dd) ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 4-6 Hz Coupled to H-4 (ortho) and Fluorine (ortho).

| Methoxy -OCH₃ | ~3.8 | Singlet | N/A | Isolated methyl group with no adjacent protons. |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The most telling feature for this molecule will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.[6] This C-F coupling is observable through multiple bonds and provides definitive proof of the fluorine's position.[7][8]

Expected ¹³C NMR Signals (in DMSO-d₆):

Carbon Assignment Predicted δ (ppm) Multiplicity (due to ¹⁹F) Coupling Constant (J)
C-3 (-OCH₃) 145 - 150 Doublet (d) ²J(C-F) ≈ 15-25 Hz
C-2 (-F) 148 - 153 Doublet (d) ¹J(C-F) ≈ 240-250 Hz
C-1 (-OH) 140 - 145 Doublet (d) ²J(C-F) ≈ 10-20 Hz
C-6 (-Br) 110 - 115 Singlet or small doublet ⁴J(C-F) ≈ 0-3 Hz
C-5 118 - 122 Doublet (d) ²J(C-F) ≈ 20-30 Hz
C-4 115 - 120 Doublet (d) ³J(C-F) ≈ 5-10 Hz

| -OCH₃ | 55 - 60 | Singlet | N/A |

Note: The large one-bond coupling constant (¹J(C-F)) for C-2 is an unambiguous marker for the carbon directly attached to the fluorine atom.[9][10]

2D NMR: The Final Arbiter of Connectivity

While 1D spectra provide strong evidence, 2D NMR experiments like COSY and HSQC/HMBC offer irrefutable proof of the atomic connections.[11][12]

cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_logic Structural Deduction H1 ¹H NMR (Chemical Shifts, Multiplicity) COSY COSY (H-H Coupling) H1->COSY HSQC HSQC (¹J C-H Correlation) H1->HSQC C13 ¹³C NMR (Chemical Shifts, C-F Coupling) C13->HSQC Frag1 Identify Spin System: H-4 coupled to H-5 COSY->Frag1 Frag2 Assign Direct Bonds: Link H-4 to C-4 Link H-5 to C-5 HSQC->Frag2 Structure Assemble Full Structure Frag1->Structure Frag2->Structure

Caption: Logical workflow for deducing structure using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the signals for H-4 and H-5, confirming they are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It will show a cross-peak between the H-4 signal and the C-4 signal, and another between H-5 and C-5, definitively assigning these pairs.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the product in 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish correlations.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.[13] For our molecule, it provides a quick validation that the key hydroxyl, methoxy, and aromatic features are present.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Bond Vibration Functional Group Significance
3550 - 3200 (broad) O-H stretch Phenol Confirms the presence of the hydroxyl group, broadened by hydrogen bonding.[14][15]
3100 - 3000 C-H stretch Aromatic Ring Confirms the aromatic system.[16]
2950 - 2850 C-H stretch Methoxy (-OCH₃) Confirms the aliphatic C-H bonds of the methoxy group.
1600 - 1450 C=C stretch Aromatic Ring Multiple bands characteristic of the benzene ring.[14]
~1250 and ~1050 C-O stretch Phenol & Aryl Ether Confirms the C-O single bonds of the hydroxyl and methoxy groups.
1250 - 1000 C-F stretch Aryl Fluoride Strong absorption confirming the C-F bond.

| 690 - 515 | C-Br stretch | Aryl Bromide | Confirms the C-Br bond.[16][17] |

Experimental Protocol: IR Analysis (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small, solvent-free sample of the solid product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

  • Background Correction: Run a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and clues about its elemental composition from isotopic patterns and fragmentation.

Key Observations in the Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺) Peak: The most important feature is the molecular ion peak. For C₇H₆BrFO₂, the expected monoisotopic mass is ~220 Da.

  • Bromine Isotopic Pattern: A definitive hallmark of a bromine-containing compound is the presence of two peaks of nearly equal intensity, two mass units apart (M⁺ and M+2⁺). This is due to the natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br. The presence of this pattern is irrefutable evidence of a single bromine atom in the molecule.

  • Key Fragmentation Patterns: The molecule will break apart in a predictable way under high energy electron impact.[18][19]

    • [M - CH₃]⁺: Loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisoles.[20]

    • [M - CO]⁺: Phenols often undergo fragmentation involving the loss of carbon monoxide.[21]

    • [M - Br]⁺: Cleavage of the C-Br bond will result in a peak corresponding to the loss of a bromine radical.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or GC-MS.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Data Acquisition: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Comparison with Alternative Methods: X-Ray Crystallography

While our integrated spectroscopic approach provides definitive structural confirmation for a molecule in solution, it is valuable to compare it with the "gold standard" for absolute structure determination: Single-Crystal X-Ray Crystallography.

FeatureSpectroscopic Methods (NMR, IR, MS)Single-Crystal X-Ray Crystallography
Sample State Solution or solid/liquidHigh-quality single crystal required
Core Information Atomic connectivity, functional groups, molecular weight.[22]Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[23]
Key Advantage Reflects the structure in a more biologically relevant solution state; provides dynamic information.[24][25]Provides an unambiguous, static picture of the solid-state structure. Considered definitive proof.[26]
Primary Challenge Can be complex to interpret for highly convoluted spectra; does not directly provide 3D spatial arrangement.The major hurdle is growing a suitable crystal, which can be difficult and time-consuming.[22][26]

Verdict: For routine confirmation and for understanding the molecule's behavior in solution, the spectroscopic workflow is efficient and comprehensive. X-ray crystallography should be considered a complementary technique, invaluable when the absolute 3D structure is required for applications like computational modeling or when spectroscopic data is ambiguous.

Conclusion: A Triad of Evidence for Unquestionable Identity

The structural confirmation of this compound is not achieved by a single measurement, but by the convergence of evidence from a triad of spectroscopic techniques.

  • NMR establishes the carbon-hydrogen framework and the precise location of the fluorine atom through characteristic C-F couplings.

  • IR provides a rapid and certain confirmation of all key functional groups.

  • MS confirms the molecular weight and verifies the presence of a single bromine atom through its unmistakable isotopic signature.

By following this integrated, logic-driven approach, researchers can move beyond putative assignments to a state of validated certainty, ensuring the integrity of their downstream research and development efforts.

References

  • Doddrell, D., Craik, D., & Healy, P. (1981). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. (Source: RSC Publishing) [Link]

  • Various Authors. (2017). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

  • University of California, Davis. (n.d.). Structure determination techniques - X-ray and NMR. UC Davis LibreTexts. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Chemistry For Everyone. (2024). What Are Common NMR Solvents? YouTube. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 6-Bromo-2-fluoro-3-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Halogenated Phenolic Intermediates

In the landscape of modern drug discovery, halogenated phenols serve as pivotal building blocks for a vast array of pharmacologically active molecules. The compound 6-Bromo-2-fluoro-3-methoxyphenol and its derivatives are of particular interest due to the unique electronic and lipophilic properties imparted by their substituent pattern. These properties can significantly influence a molecule's binding affinity, metabolic stability, and overall efficacy. However, the synthetic routes to these complex phenols can introduce a variety of impurities, including isomers, starting materials, by-products, and residual solvents.[1][2]

The presence of these impurities, even at trace levels, can have profound consequences, potentially altering biological activity, increasing toxicity, and complicating regulatory approval.[3] Therefore, a robust, multi-faceted analytical strategy to verify the purity and confirm the structure of these intermediates is not merely a quality control measure; it is a fundamental pillar of successful drug development. This guide provides an in-depth comparison of key analytical techniques, grounded in field-proven insights, to establish a self-validating system for the purity assessment of this compound derivatives.

Chapter 1: Foundational Characterization

Before embarking on sophisticated chromatographic or spectroscopic analysis, confirming the basic physicochemical properties of the synthesized compound against reference values is a critical first step. This provides an initial, albeit coarse, indication of purity.

PropertyExpected Value for this compoundSignificance
Molecular Formula C₇H₆BrFO₂Foundational for all subsequent mass-based analyses.
Molecular Weight 221.02 g/mol A key parameter for Mass Spectrometry confirmation.
Appearance Off-white to light brown solidSignificant deviation can indicate gross contamination.
Melting Point Not widely published; expected to be sharp for a pure compound.A broad melting range is a classic indicator of impurity.[4][5]

Chapter 2: The Chromatographic Workhorses: HPLC and GC-MS

Chromatography is the cornerstone of purity assessment, enabling the separation of the main compound from its impurities.[5] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's volatility and thermal stability. For substituted phenols, both can be expertly applied.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile or thermally sensitive compounds like many phenol derivatives, HPLC is the method of choice.[6][7] Its high precision and versatility make it ideal for quantitative purity analysis.

Causality Behind the Method: We employ a reversed-phase (RP-HPLC) method, as it is perfectly suited for separating moderately polar to non-polar compounds like our target molecule.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected. The long alkyl chains provide a non-polar environment that retains the bromofluoromethoxyphenol via hydrophobic interactions with its aromatic ring.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, the organic modifier, is increased over time to elute compounds of increasing hydrophobicity. A small amount of trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group. This ensures a consistent retention time and, critically, prevents the poor peak shape (tailing) that can occur with acidic analytes.[8]

Experimental Protocol: HPLC Purity Assay
  • System Preparation: Agilent 1260 Infinity II or similar, equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.05% TFA in Water.[8][9]

  • Mobile Phase B: 0.05% TFA in Acetonitrile.[8][9]

  • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD set at 280 nm, where the phenolic chromophore exhibits strong absorbance.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of a qualified reference standard in acetonitrile.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the synthesized batch in acetonitrile.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds.[10][11] It offers unparalleled specificity due to the mass fragmentation patterns generated, which act as a "fingerprint" for each compound.

Causality Behind the Method: Phenols can exhibit poor chromatographic behavior in GC due to the polar hydroxyl group. To overcome this, we employ a derivatization step.

  • Derivatization: Silylation is the chosen method. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[12][13] This increases the compound's volatility and thermal stability while reducing its polarity, leading to sharp, symmetrical peaks and improved separation.[12]

Experimental Protocol: GC-MS Impurity Identification
  • Derivatization: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes.

  • System: Agilent 7890B GC coupled to a 5977B MS or similar.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless, 250°C, split ratio 50:1.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.

  • Analysis: The resulting total ion chromatogram (TIC) will separate the derivatized main compound from volatile impurities. The mass spectrum of each peak can be compared against a library (e.g., NIST) to tentatively identify impurities like residual starting materials or by-products.

Visualizing the Purity Assessment Workflow

PurityWorkflow Overall Purity Assessment Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation & Reporting Sample Synthesized Batch of This compound Derivative HPLC HPLC-DAD (Quantitative Purity) Sample->HPLC aliquots taken GCMS GC-MS (Impurity ID & Volatiles) Sample->GCMS aliquots taken NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR aliquots taken EA Elemental Analysis (Elemental Composition) Sample->EA aliquots taken Report Certificate of Analysis (CoA) - Purity Value - Impurity Profile - Structural Confirmation HPLC->Report data compiled GCMS->Report data compiled NMR->Report data compiled EA->Report data compiled

Caption: Workflow for comprehensive purity analysis.

Chapter 3: Definitive Structural Confirmation: NMR Spectroscopy

While chromatography excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the molecular structure, confirming that the primary component is indeed the target compound and not an isomer.[10][14][15]

Causality Behind the Method: ¹H, ¹³C, and ¹⁹F NMR are all employed for a comprehensive structural picture.

  • ¹H NMR: Provides information on the number and environment of protons. We expect to see distinct signals for the two aromatic protons, the methoxy group protons, and the hydroxyl proton.[16] The chemical shift and splitting patterns of the aromatic protons are highly diagnostic for the substitution pattern on the benzene ring.[17] The hydroxyl proton signal can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube causes the OH peak to disappear due to proton-deuterium exchange.[18]

  • ¹⁹F NMR: Given the presence of a fluorine atom, this is a crucial and straightforward experiment. It should show a single primary signal, and its coupling to adjacent protons can further confirm the regiochemistry.

  • Quantitative NMR (qNMR): If a certified reference standard is available, qNMR can be used for an extremely accurate purity assessment by integrating the signal of the analyte against the signal of the internal standard.[19]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument: Bruker 400 MHz Avance III or similar NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Interpretation:

    • Aromatic Region (~6.5-8.0 ppm): Look for two distinct signals, integrating to 1H each, confirming the disubstituted aromatic ring.

    • Methoxy Group (~3.8-4.0 ppm): Expect a sharp singlet integrating to 3H.

    • Hydroxyl Proton (variable, ~5.0-9.0 ppm): A broad singlet integrating to 1H. Perform a D₂O shake for confirmation.

  • Purity Check: Look for small, unidentifiable peaks in the spectrum. The integration of these peaks relative to the main compound's peaks provides an estimate of impurity levels.

Chapter 4: Orthogonal Verification: Elemental Analysis

As a final, orthogonal check, elemental analysis provides the percentage composition of carbon, hydrogen, and heteroatoms (in this case, Br and F) in the sample. This technique offers a bulk assessment of purity.

Causality Behind the Method: This method is independent of the principles of chromatography and spectroscopy. If the experimental C, H, Br, and F percentages match the theoretical values calculated from the molecular formula (C₇H₆BrFO₂), it provides strong evidence that the sample is pure and has the correct elemental makeup. Discrepancies of more than ±0.4% are generally considered indicative of impurities or an incorrect structure.[20]

Experimental Protocol: C, H, N, Halogen Analysis
  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.

  • Instrument: Use a dedicated elemental analyzer (e.g., Thermo Scientific Flash 2000 for CHN; Ion Chromatography for halogens after oxygen flask combustion).[20]

  • Analysis: The sample undergoes high-temperature combustion. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a thermal conductivity detector. Halogens are converted to inorganic halides and quantified by titration or ion chromatography.[21][22]

  • Comparison: Compare the experimentally determined weight percentages to the theoretical values:

    • Carbon: 38.03%

    • Hydrogen: 2.74%

    • Bromine: 36.15%

    • Fluorine: 8.60%

    • Oxygen: 14.48% (typically calculated by difference)

Comparative Summary of Purity Assessment Techniques

TechniquePrimary PurposeSensitivitySpecificityKey AdvantagesLimitations
HPLC-DAD Quantitative Purity & Impurity ProfilingHigh (ng-µg)ModerateRobust, precise, widely applicable for non-volatile compounds.[7][23]Requires a reference standard for absolute quantification; co-eluting impurities can be missed.
GC-MS Identification of Volatile ImpuritiesVery High (pg-ng)Very HighExcellent for identifying unknowns via mass spectral libraries; separates isomers well.[24]Requires derivatization for phenols; not suitable for non-volatile or thermally labile compounds.[12]
NMR Spectroscopy Structural Confirmation & Isomer PurityLow (mg)HighProvides definitive structural information; can quantify without a specific reference standard (qNMR).[19]Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.
Elemental Analysis Bulk Elemental CompositionLow (mg)LowOrthogonal to other methods; confirms correct empirical formula.[20]Does not distinguish between isomers; insensitive to small amounts of impurities with similar elemental composition.

Conclusion: An Integrated Approach to Ensuring Quality

Assessing the purity of a critical pharmaceutical intermediate like this compound is not a task for a single technique. True confidence in a sample's quality is achieved through an integrated, multi-faceted approach. HPLC provides the robust, quantitative purity value required for batch release. GC-MS offers a deep dive into the volatile impurity profile, identifying potential contaminants from the synthesis. NMR spectroscopy stands as the ultimate arbiter of structure, unequivocally distinguishing the target molecule from its isomers. Finally, elemental analysis serves as a fundamental check on the compound's elemental integrity. By judiciously combining these techniques and understanding the causality behind each experimental choice, researchers can build a self-validating system that ensures the intermediates they produce are of the requisite purity and identity, paving the way for successful and safe drug development.

References

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A Senior Application Scientist's Guide to Benchmarking Catalysts for 6-Bromo-2-fluoro-3-methoxyphenol Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-2-fluoro-3-methoxyphenol in Synthesis

In the landscape of modern drug discovery and materials science, the strategic functionalization of complex aromatic scaffolds is paramount. The molecule this compound represents a highly valuable, yet challenging, building block. Its unique substitution pattern—an electron-donating methoxy group, a halogen-bonding capable fluorine atom, and a reactive bromine atom—offers multiple handles for diversification. However, this electronic complexity also dictates that the success of any cross-coupling reaction is exquisitely sensitive to the choice of catalyst.

This guide provides a comprehensive framework for researchers to objectively benchmark and select the optimal catalytic system for their specific coupling needs with this substrate. We move beyond simple protocols to explain the underlying principles governing catalyst performance, enabling rational decision-making in the laboratory. We will explore the three major classes of catalysts—palladium, copper, and nickel—providing a comparative analysis grounded in established chemical principles and illustrative data.

Pillar 1: Understanding the Catalytic Landscape

The choice of a transition metal catalyst is the most critical parameter in a cross-coupling reaction. Each metal possesses a unique electronic structure, leading to different reactivity profiles, substrate tolerances, and mechanistic pathways.

Palladium-Based Catalysts: The Gold Standard

Palladium complexes are the most widely employed catalysts for cross-coupling reactions, renowned for their high efficiency and broad functional group tolerance.[1] For the derivatization of this compound, palladium is the logical starting point for C-C (e.g., Suzuki-Miyaura, Sonogashira) and C-N (Buchwald-Hartwig amination) bond formations.[2][3][4][5]

The key to success with palladium lies in the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[6] They promote the formation of a monoligated, 14-electron Pd(0) species, which is the active catalyst that undergoes oxidative addition with the aryl bromide. This step is often rate-limiting, and the ligand's electronic properties directly modulate its efficiency.

Copper-Based Catalysts: The Classical Workhorse for Heteroatom Coupling

Copper-catalyzed reactions, particularly the Ullmann condensation, have historically been the method of choice for forming C-O and C-N bonds.[7][8][9] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize ligands like phenanthrolines or diamines to facilitate catalysis under milder conditions.[7][10]

For coupling phenols or amines to the 6-bromo position of our substrate, copper catalysis presents a viable, cost-effective alternative to palladium. The mechanism is believed to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic aromatic substitution, which can be advantageous for specific heteroatom nucleophiles.[7]

Nickel-Based Catalysts: The Economical and Potent Alternative

Nickel has emerged as a powerful, earth-abundant alternative to palladium for a wide range of cross-coupling reactions.[11][12] Its lower cost and unique reactivity make it highly attractive for industrial applications. Nickel catalysts are particularly effective for Suzuki-Miyaura couplings of aryl chlorides and can be used for aryl bromides as well.[13][14]

The mechanism of nickel catalysis often involves single-electron transfer (SET) pathways, which can differ significantly from the two-electron processes typical of palladium.[11] This can lead to different selectivity and functional group compatibility, making nickel an important tool for overcoming challenges encountered with palladium systems.

Pillar 2: A Framework for Objective Performance Benchmarking

To make an informed decision, catalysts must be compared under identical reaction conditions. We propose a standardized screening protocol and present illustrative data to highlight the expected performance trends for the Suzuki-Miyaura coupling of this compound with a model boronic acid (e.g., 4-tolylboronic acid).

Key Performance Metrics:
  • Yield (%) : The ultimate measure of efficiency.

  • Catalyst Loading (mol%) : Lower loading indicates a more active and cost-effective catalyst.

  • Turnover Number (TON) : Moles of product per mole of catalyst. A measure of catalyst longevity.

  • Reaction Time (h) : Faster reactions are generally preferred for process efficiency.

  • Temperature (°C) : Milder conditions are advantageous for sensitive substrates.

Illustrative Performance Data: Suzuki-Miyaura Coupling

Disclaimer: The following data is illustrative and represents typical, expected outcomes based on established catalytic principles. Actual results will vary and must be determined empirically.

Catalyst SystemPrecursorLigandBaseSolventTemp (°C)Time (h)Cat. Loading (mol%)Illustrative Yield (%)TON
Palladium Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100419595
Palladium Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane801229246
Nickel NiCl₂(dme)PCy₃K₃PO₄t-Amyl Alcohol1101858517
Nickel Ni(cod)₂IPr (NHC)K₃PO₄Dioxane1001638829
Copper ¹CuI1,10-PhenK₂CO₃DMF1202410<10<1

¹Note: Copper is generally inefficient for Suzuki-Miyaura C-C couplings but is included for comparative breadth. It is primarily used for C-O and C-N couplings (Ullmann).

Pillar 3: Self-Validating Experimental Protocol

This protocol provides a robust, step-by-step methodology for screening catalysts for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Benchmarking for Suzuki-Miyaura Coupling
  • Reagent Preparation :

    • Prepare a stock solution of this compound (1.0 eq) in the chosen solvent (e.g., 0.2 M in 1,4-Dioxane).

    • Prepare a stock solution of the arylboronic acid (e.g., 4-tolylboronic acid, 1.2 eq).

    • Prepare a stock solution of the base (e.g., K₃PO₄, 2.0 eq).

  • Reaction Setup (In an Inert Atmosphere Glovebox) :

    • To an array of labeled 2-dram vials equipped with stir bars, add the palladium or nickel precursor (e.g., 0.01-0.05 eq).

    • Add the corresponding ligand (e.g., 1.1-1.2 eq relative to the metal).

    • Add the arylboronic acid solution.

    • Add the this compound stock solution.

    • Add the base solution.

    • Seal the vials tightly with Teflon-lined caps.

  • Reaction Execution :

    • Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block set to the desired temperature.

    • Stir the reactions for the specified amount of time.

  • Work-up and Analysis :

    • Allow the reactions to cool to room temperature.

    • Quench the reaction by adding 1 mL of water.

    • Add an internal standard (e.g., dodecane) for quantitative analysis.

    • Extract the aqueous layer with ethyl acetate (3 x 2 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the crude product by GC-MS or ¹H NMR to determine the yield and purity.

Visualization of Key Processes

Visualizing the underlying catalytic cycle and the experimental workflow is crucial for a deeper understanding and efficient execution.

Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Substrate) ArylHalide->OxAdd Organoboron Ar'-B(OR)2 (Coupling Partner) Organoboron->Transmetal Base Base Base->Transmetal Activates

Caption: Generalized catalytic cycle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Benchmarking_Workflow start Define Coupling Reaction (e.g., Suzuki, C-N, C-O) select_catalysts Select Catalyst Classes (Pd, Ni, Cu) & Ligands start->select_catalysts design_exp Design Standardized Screening Conditions (Solvent, Base, Temp) select_catalysts->design_exp run_exp Execute Parallel Experiments (Inert Atmosphere) design_exp->run_exp analyze Quantitative Analysis (GC-MS, LC-MS, NMR) run_exp->analyze compare Compare Key Metrics (Yield, TON, Time) analyze->compare optimize Optimize Lead Candidate (Lower Loading, Temp) compare->optimize finish Select Optimal Catalyst System optimize->finish

Caption: Experimental workflow for systematic catalyst benchmarking.

Conclusion and Forward Outlook

The functionalization of this compound is a task of significant synthetic value. While palladium catalysts, particularly with bulky phosphine ligands, represent the most reliable starting point for a majority of cross-coupling reactions, this guide demonstrates the value of a broader perspective. Nickel catalysts offer a cost-effective and powerful alternative that should be considered, especially for large-scale synthesis. Copper remains a relevant choice for specific heteroatom couplings.

Ultimately, there is no universal "best" catalyst. The optimal system is application-dependent. The electronic nature of the coupling partner, desired reaction conditions, and economic factors all play a role. By employing the systematic benchmarking workflow outlined here, researchers can move beyond trial-and-error and make data-driven, rational decisions to accelerate their research and development programs.

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Bromo-2-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 6-Bromo-2-fluoro-3-methoxyphenol, tailored for researchers and drug development professionals. As a substituted halogenated phenol, this compound requires meticulous handling to ensure personnel safety and experimental integrity. The following procedures are based on a thorough hazard assessment derived from structurally analogous compounds and established chemical safety principles.

Hazard Assessment: The 'Why' Behind the Precautions

Anticipated Hazard Profile:

Based on analogous compounds, this compound is presumed to possess the following hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation : Expected to cause skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation : Likely causes serious eye irritation or damage.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory tract irritation upon inhalation of dust or aerosols.[2][3][4]

Hazard Classification (Anticipated)Justification Based on Analogues
Acute Toxicity, Oral (Category 4) Similar compounds are classified as harmful if swallowed.[3]
Skin Irritation (Category 2) Halogenated phenols are known skin irritants.[2][3][5]
Serious Eye Irritation (Category 2A/1) Phenolic compounds can cause severe eye irritation and damage.[2][4][5]
Respiratory Irritation (STOT SE 3) A common hazard for powdered or volatile aromatic compounds.[2][3]

The Core PPE Protocol: A Multi-Layered Defense

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to mitigate the anticipated risks. The selection of PPE must be appropriate for the task and the scale of the operation.

Primary Barrier: Hand Protection

The choice of gloves is the most critical line of defense against dermal exposure. Standard, thin-gauge nitrile gloves offer protection against incidental splashes but are not suitable for prolonged or immersive contact with aromatic or halogenated compounds.[6]

  • For Minor Handling (e.g., weighing, preparing dilute solutions): Double-gloving with standard nitrile gloves (minimum 5-mil thickness) is recommended. If a glove is splashed, both layers should be removed immediately, and hands should be washed before donning new gloves.[7][8]

  • For Significant Handling (e.g., large-scale transfers, chromatography, equipment cleaning): More robust gloves are required. Neoprene gloves offer good resistance to phenols, while a Viton/Butyl rubber combination provides excellent protection against a broad spectrum of chemicals, including halogenated compounds.[7][9][10]

Essential Shielding: Eye and Face Protection

Protecting the eyes from splashes and airborne particles is non-negotiable.

  • Minimum Requirement: ANSI-approved chemical splash goggles that form a seal around the eyes are mandatory for all operations.[11][12]

  • Enhanced Protection: When handling quantities greater than a few grams or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[7][11]

Body Coverage: Protective Clothing

Standard laboratory attire provides a base layer of protection, which must be supplemented.

  • A clean, buttoned laboratory coat is the minimum requirement.[9]

  • For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.[7][12]

  • Full-length pants and closed-toe shoes are required at all times.[8]

Respiratory Safeguards

The primary method for controlling respiratory exposure is through engineering controls.

  • Primary Control: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8][13]

  • Secondary Control: If engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator equipped with organic vapor cartridges is the appropriate choice.[12][14]

Operational Workflow: From Bench to Waste

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Preparation and Engineering Controls
  • Verify Fume Hood: Ensure the chemical fume hood is operational and the certification is current.

  • Designate Area: Clearly mark the area where the compound will be handled.[7][8]

  • Assemble Materials: Place all necessary equipment, including a designated waste container, inside the fume hood before handling the chemical.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[7]

Handling and Disposal Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal risk_assessment 1. Risk Assessment (Review Hazards) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) risk_assessment->don_ppe weigh_transfer 3. Weigh & Transfer (Use anti-static weigh paper) don_ppe->weigh_transfer dissolve 4. Prepare Solution (Add solid to solvent slowly) weigh_transfer->dissolve waste_liquid 5a. Segregate Liquid Waste (Halogenated Organics) waste_solid 5b. Segregate Solid Waste (Tips, Wipes, Gloves) decontaminate 6. Decontaminate Work Area (Wipe with appropriate solvent) waste_liquid->decontaminate waste_solid->decontaminate doff_ppe 7. Doff PPE & Wash Hands decontaminate->doff_ppe

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-2-fluoro-3-methoxyphenol
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6-Bromo-2-fluoro-3-methoxyphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.